CBT-101
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBT-101; CBT 101; CBT101; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CBT-101 (Bozitinib): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of CBT-101 (also known as bozitinib and vebreltinib), a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted therapies.
Introduction to c-Met Signaling and its Role in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cellular growth, survival, and migration.[1] In numerous cancer types, aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, is a key driver of tumorigenesis, promoting proliferation, invasion, and metastasis.[1] This makes c-Met a compelling target for therapeutic intervention.
This compound: A Selective c-Met Inhibitor
This compound is an orally bioavailable inhibitor designed to selectively target the c-Met receptor.[2] Its primary mechanism of action is the inhibition of c-Met phosphorylation, which in turn disrupts the downstream signaling cascades that tumor cells rely on for their growth and survival.[2][3] Preclinical and clinical studies have demonstrated that this targeted inhibition leads to cell death in tumors with c-Met dysregulation.[2][4]
Mechanism of Action: From Receptor Binding to Cellular Effects
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the c-Met receptor. This binding event prevents the autophosphorylation of the receptor, a critical step in the activation of the signaling cascade. By blocking this initial step, this compound effectively abrogates the downstream signaling through key pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The culmination of this signaling blockade is the inhibition of tumor cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis.[4]
Below is a diagram illustrating the HGF/c-Met signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the HGF/c-Met signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| Various Human Primary Cancer Cell Lines | Lung, Gastric, Hepatic, Pancreatic | Not Specified | 8 |
| MKN-45 | Gastric | Amplified | 14.3 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment | Dosage | T/C Ratio (%)* |
| LU1901 | Lung | This compound | 10 mg/kg | 2 |
| LU1901 | Lung | Capmatinib (INC280) | 10 mg/kg | 22 |
| MKN-45 | Gastric | This compound | >7 mg/kg | >90% inhibition of c-Met phosphorylation |
*T/C Ratio: Treatment vs. Control tumor volume.
Table 3: Clinical Efficacy of this compound (KUNPENG Phase II Study)
| Indication | Treatment Regimen | Objective Response Rate (ORR) |
| METex14-mutant NSCLC | 200 mg twice daily | 75% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with the this compound dilutions and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Met Phosphorylation
This protocol is used to assess the effect of this compound on c-Met phosphorylation in cancer cells.
Materials:
-
Cancer cell lines (e.g., MKN-45)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to total c-Met and the loading control.
In Vivo Xenograft Model Efficacy Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cells (e.g., MKN-45) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice. For PDX models, implant a small tumor fragment.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or for a predetermined duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of c-Met phosphorylation by Western blot or immunohistochemistry.
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
This compound is a highly selective and potent c-Met inhibitor that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. Its mechanism of action, centered on the direct inhibition of c-Met phosphorylation and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its continued development as a targeted therapy for cancers with c-Met dysregulation. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and understand the therapeutic potential of this compound.
References
Bozitinib in Non-Small Cell Lung Cancer: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Bozitinib (CPL-302218), a selective c-MET inhibitor, in the context of Non-Small Cell Lung Cancer (NSCLC). The information presented herein is compiled from publicly available preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Executive Summary
Bozitinib is an orally available, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated through gene amplification, mutation, or overexpression, is a key driver of tumor growth, proliferation, angiogenesis, and metastasis in a subset of NSCLC cases.[1][2] Preclinical data demonstrate that Bozitinib effectively inhibits c-MET phosphorylation, leading to the suppression of downstream signaling pathways. In vitro studies have shown potent anti-proliferative activity in various NSCLC cell lines, while in vivo studies using patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition, surpassing that of other selective c-MET inhibitors in some models.[1]
Data Presentation
In Vitro Efficacy: Inhibition of Cell Proliferation
Bozitinib has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, including several NSCLC lines with c-MET dysregulation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU1901 | Non-Small Cell Lung Cancer | 5.8 | [1] |
| EBC-1 | Non-Small Cell Lung Cancer | 12.2 | [1] |
| H1993 | Non-Small Cell Lung Cancer | 18.6 | [1] |
| MKN45 | Gastric Cancer | 14.3 | [1] |
| KP4 | Pancreatic Cancer | 176 | [1] |
Table 1: Inhibitory Activity (IC50) of Bozitinib in Various Cancer Cell Lines. [1]
In Vivo Efficacy: Tumor Growth Inhibition in NSCLC PDX Models
The anti-tumor activity of Bozitinib was evaluated in several NSCLC patient-derived xenograft (PDX) models. A notable comparative study was conducted in the LU1901 model, which is characterized by c-MET amplification.
| Model | Compound | Dose (mg/kg) | Dosing Schedule | T/C Ratio (%)* | Reference |
| LU1901 | Bozitinib | 10 | QD x 21 | 2 | [1] |
| LU1901 | Capmatinib | 10 | QD x 21 | 22 | [1] |
*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage indicates greater tumor growth inhibition.
Table 2: Comparative In Vivo Efficacy of Bozitinib in the LU1901 NSCLC PDX Model. [1]
In addition to the LU1901 model, Bozitinib was also shown to be effective in other NSCLC PDX models, including LUM858 and LU2503.[1]
Pharmacodynamic Activity
In vivo studies have demonstrated a clear correlation between Bozitinib dose, plasma concentration, and target inhibition. In a gastric cancer model, Bozitinib inhibited the phosphorylation of c-MET in a dose-dependent manner, with target inhibition rates exceeding 90% at doses greater than 7 mg/kg.[1] Pharmacokinetic analysis revealed a significant decrease in plasma concentration 16 hours post-administration, which correlated with at least 16 hours of c-MET phosphorylation inhibition.[1]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bozitinib in NSCLC cell lines.
Methodology: A colorimetric proliferation assay, such as the MTT or XTT assay, is utilized.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Bozitinib (e.g., 0, 1, 10, 100, 1000, 10000 nM). A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Western Blot Analysis for c-MET Phosphorylation
Objective: To assess the inhibitory effect of Bozitinib on c-MET phosphorylation in NSCLC cells.
Methodology:
-
Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. The cells are then treated with varying concentrations of Bozitinib or a vehicle control for 2-6 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-c-MET, total c-MET, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of c-MET phosphorylation inhibition.
In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the anti-tumor efficacy of Bozitinib in a clinically relevant in vivo model of NSCLC.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used as hosts for the PDX models.
-
Tumor Implantation: Fresh tumor tissue from an NSCLC patient is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Passaging: Tumors are allowed to grow, and their dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2. Once the tumors reach a sufficient size, they can be harvested and passaged into subsequent cohorts of mice.
-
Treatment Study:
-
When the tumors in the study cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Bozitinib is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered daily by gavage at specified doses (e.g., 1, 3, and 10 mg/kg).
-
The vehicle control group receives the formulation without the active drug.
-
A positive control group (e.g., treated with a standard-of-care agent like cisplatin) may also be included.
-
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated groups to the control group. The T/C ratio is calculated at the end of the study. Mouse body weight is monitored as a measure of general toxicity.
Visualizations
Signaling Pathway
Caption: Bozitinib inhibits c-MET autophosphorylation and downstream signaling.
Experimental Workflow: In Vitro Cell Viability
Caption: Workflow for determining the IC50 of Bozitinib in NSCLC cell lines.
Experimental Workflow: In Vivo PDX Study
References
Vebreltinib's Efficacy in MET Exon 14 Skipping-Mutant Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vebreltinib (also known as Bozitinib, APL-101, PLB-1001, and CBT-101) is a potent and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Aberrant activation of the HGF/c-MET signaling pathway, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2] Vebreltinib is designed to selectively bind to and inhibit the c-MET kinase, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and invasion.[3] This technical guide provides an in-depth overview of the pivotal studies on Vebreltinib in the context of METex14 skipping mutations, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action
Vebreltinib is an ATP-competitive inhibitor of c-MET kinase. The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through oncogenic mutations, triggers a cascade of downstream signaling events. These include the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which is essential for cell survival and growth. By inhibiting the kinase activity of c-MET, Vebreltinib effectively blocks these downstream pathways, leading to the suppression of tumor growth and induction of apoptosis in MET-driven cancer cells.
Clinical Efficacy in METex14 Skipping NSCLC
The clinical development of Vebreltinib has demonstrated significant anti-tumor activity in patients with locally advanced or metastatic NSCLC harboring METex14 skipping mutations. The primary evidence comes from two key Phase 2 clinical trials: the KUNPENG study (NCT04258033) conducted in China and the global SPARTA study (NCT03175224).[1][4]
KUNPENG Study (Cohort 1)
The KUNPENG study was a multicenter, single-arm, open-label Phase 2 trial.[1][5] Cohort 1 enrolled 52 patients with METex14 skipping-mutant NSCLC who had not previously received a MET inhibitor.[1][5] Patients were administered Vebreltinib at a dose of 200 mg twice daily in 28-day cycles.[1][5] The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent review committee (BIRC).[1]
Table 1: Efficacy of Vebreltinib in the KUNPENG Study (Cohort 1) [1][6]
| Efficacy Endpoint | All Patients (n=52) | Treatment-Naïve (n=35) | Previously Treated (n=17) |
| Objective Response Rate (ORR) | 75.0% (95% CI: 61.1-86.0) | 77.1% (95% CI: 59.9-89.6) | 70.6% (95% CI: 44.0-89.7) |
| Disease Control Rate (DCR) | 96.2% (95% CI: 86.8-99.5) | - | - |
| Median Duration of Response (DoR) | 16.5 months (95% CI: 9.2-19.4) | - | - |
| Median Progression-Free Survival (PFS) | 14.3 months (95% CI: 6.4-18.2) | - | - |
| Median Overall Survival (OS) | 20.3 months (95% CI: 16.2-29.7) | - | - |
SPARTA and KUNPENG Combined Data
A combined analysis of data from the SPARTA and KUNPENG trials provided further insights into the efficacy of Vebreltinib in 108 NSCLC patients with METex14 skipping mutations who were MET inhibitor-naïve.[3]
Table 2: Combined Efficacy of Vebreltinib from SPARTA and KUNPENG Trials [3]
| Efficacy Endpoint | Treatment-Naïve (n=72) | Previously Treated (n=36) |
| Objective Response Rate (ORR) | 66.7% | 61.1% |
| Median Duration of Response (DoR) | 17.3 months | 16.7 months |
| Median Progression-Free Survival (PFS) | 13.8 months | 7.4 months |
Notably, Vebreltinib demonstrated efficacy irrespective of co-occurring MET amplification, with an ORR of up to 67% in patients with a MET gene copy number (GCN) of less than four.[3]
Safety and Tolerability
Across clinical trials, Vebreltinib has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally low-grade and include peripheral edema, hypoalbuminemia, hypoproteinemia, and anemia.[6] In the KUNPENG study, the most frequently reported TRAEs were peripheral edema (56.3%), hypoalbuminemia (27.4%), and hypoproteinemia (25.9%).[6]
Experimental Protocols
Detailed, step-by-step proprietary protocols for the Vebreltinib studies are not publicly available. However, the following sections describe the standard and generally accepted methodologies for the key experiments conducted.
METex14 Skipping Mutation Detection by Next-Generation Sequencing (NGS)
The KUNPENG and SPARTA trials utilized NGS to identify patients with METex14 skipping mutations.[1][6] While the specific NGS panels and bioinformatics pipelines are not disclosed, a standard workflow for such an analysis is as follows:
-
Sample Collection and Nucleic Acid Extraction : Formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma (for liquid biopsy) is collected from patients. DNA and/or RNA are then extracted using commercially available kits optimized for these sample types.
-
Library Preparation : The extracted nucleic acids are used to prepare sequencing libraries. For DNA-based assays, this involves fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For RNA-based assays, RNA is first reverse-transcribed to cDNA. Targeted enrichment, using either amplicon-based or hybrid-capture methods, is employed to select for the MET gene and other relevant cancer-associated genes.
-
Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis : The raw sequencing data is processed through a bioinformatics pipeline. This includes quality control, alignment to the human reference genome, and variant calling to identify single nucleotide variants, insertions, and deletions in and around MET exon 14 that are known to cause exon skipping. For RNA-based data, the pipeline would specifically look for the fusion of MET exon 13 to exon 15.
In Vitro c-MET Kinase Inhibition Assay
Preclinical studies for Vebreltinib involved in vitro kinase assays to determine its potency and selectivity for c-MET. A typical protocol for such an assay is as follows:
-
Reagents and Materials : Recombinant human c-MET kinase, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and a suitable kinase assay buffer are required.
-
Assay Procedure :
-
A reaction mixture containing the c-MET kinase and substrate in the kinase assay buffer is prepared.
-
Vebreltinib is added at various concentrations to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the kinase activity is measured. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
-
Data Analysis : The results are used to calculate the IC50 value, which is the concentration of Vebreltinib required to inhibit 50% of the c-MET kinase activity.
Patient-Derived Xenograft (PDX) Models
Vebreltinib's anti-tumor activity was evaluated in preclinical patient-derived xenograft (PDX) models.[7] The general procedure for a PDX study is as follows:
-
Model Establishment : Fresh tumor tissue from a patient with a METex14 skipping mutation is surgically implanted subcutaneously into an immunodeficient mouse (e.g., NOD-scid gamma mouse).
-
Tumor Growth and Passaging : Once the tumor reaches a certain size, it is excised and can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study :
-
Mice with established tumors of a specific size range (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
The treatment group receives Vebreltinib, typically administered orally, at one or more dose levels. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The health and body weight of the mice are also monitored.
-
-
Endpoint Analysis : The study continues until tumors in the control group reach a predetermined maximum size. At the end of the study, the anti-tumor efficacy of Vebreltinib is assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
Vebreltinib has demonstrated robust and durable clinical activity in patients with METex14 skipping-mutant NSCLC, with a manageable safety profile. Its potent and selective inhibition of the c-MET signaling pathway provides a strong rationale for its use in this patient population. The data from the KUNPENG and SPARTA trials support Vebreltinib as a promising targeted therapy for this aggressive form of lung cancer. Further studies are ongoing to continue to evaluate its efficacy and safety in broader patient populations and in combination with other anti-cancer agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Apollomics Shares Vebreltinib Data in NSCLC with METex14 at ESMO 2024 [synapse.patsnap.com]
- 4. SPARTA - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 5. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Apollomics Presents Interim Data from Two Ongoing Phase 2 Clinical Trials with Vebreltinib in NSCLC Patients with MetExon14 Skipping Mutation - Apollomics, Inc. [ir.apollomicsinc.com]
Intranasal Delivery of Creatine to the Central Nervous System: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oral creatine supplementation has shown limited efficacy in elevating creatine levels within the central nervous system (CNS) due to the restrictive nature of the blood-brain barrier (BBB).[1][[“]] This technical guide provides an in-depth overview of intranasal delivery as a promising, non-invasive strategy to bypass the BBB and directly transport creatine to the brain. We consolidate findings from key preclinical studies, presenting quantitative data on brain creatine enhancement, detailed experimental protocols for in vivo and in vitro evaluation, and visualizations of the underlying mechanisms and workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring this novel therapeutic avenue for neurological and neurodegenerative disorders characterized by impaired brain bioenergetics.[[“]][4]
Introduction: The Challenge of Brain Creatine Augmentation
Creatine is a vital molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain.[5][6] The creatine/phosphocreatine (Cr/PCr) system acts as a temporal and spatial energy buffer, crucial for maintaining ATP levels to power neuronal activity.[7] Deficits in brain creatine are associated with several neurological conditions, including neurodegenerative diseases, traumatic brain injury, and depression.[1][[“]][[“]]
While oral creatine supplementation is effective at increasing creatine concentrations in skeletal muscle, its ability to augment brain creatine is significantly hampered by the blood-brain barrier (BBB).[1][9] The BBB possesses a limited number of creatine transporters (SLC6A8), which become saturated, thereby restricting the passage of peripherally administered creatine into the CNS.[10] This limitation has spurred the investigation of alternative delivery routes.
Intranasal administration has emerged as a viable method to circumvent the BBB, offering a direct pathway for therapeutics to reach the brain.[[“]][11] This route leverages the unique anatomical connection between the nasal cavity and the CNS, primarily via the olfactory and trigeminal nerve pathways.[12][13] This guide will detail the current state of research on the intranasal delivery of creatine, focusing on its efficacy, underlying mechanisms, and the experimental methodologies used to validate this approach.
Mechanisms of Nose-to-Brain Transport
The direct transport of substances from the nasal cavity to the CNS is believed to occur through two primary pathways, bypassing systemic circulation and the BBB.
-
Olfactory Pathway: The olfactory epithelium, located in the upper region of the nasal cavity, is innervated by olfactory sensory neurons.[12] Molecules deposited here can be transported intracellularly via axonal transport to the olfactory bulb, which has direct connections to various brain regions, including the hippocampus and amygdala.[11]
-
Trigeminal Pathway: The trigeminal nerve also innervates the nasal mucosa. Substances can be transported along both the neuronal and perineuronal spaces of the trigeminal nerve branches, providing access to the brainstem and other CNS structures.[11][13]
This direct nose-to-brain transport allows for rapid and targeted delivery, minimizing systemic exposure and potential side effects.[14]
Data Presentation: Quantitative Efficacy of Intranasal Creatine Delivery
Preclinical studies in rodent models have provided quantitative evidence that intranasal administration can significantly increase creatine concentrations in various brain regions. Below are summary tables from key studies.
Table 1: Brain Creatine Concentration Following Intranasal Administration of Creatine Hydrochloride in Rats
| Brain Region | Control Group (nmol/mg protein) | Oral Group (nmol/mg protein) | Intranasal Group (nmol/mg protein) | % Increase (Intranasal vs. Control) |
| Olfactory Bulb | 9.8 ± 1.2 | 10.5 ± 1.5 | 15.2 ± 1.8 | 55.1% |
| Medial Prefrontal Cortex | 11.2 ± 1.4 | 12.1 ± 1.6 | 16.8 ± 2.1 | 50.0% |
| Hippocampus | 10.5 ± 1.3 | 11.5 ± 1.4 | 16.1 ± 1.9 | 53.3% |
| Data are presented as mean ± SD. p < 0.05 compared to control and oral groups. Data extracted from Chen & Hu (2023).[[“]][9] |
Table 2: Brain and Plasma Concentrations of Deuterated Dodecyl Creatine Ester (DCE-δ3) and its Metabolites After 5 Weeks of Intranasal Treatment in a 6-OHDA Rat Model of Parkinsonism
| Analyte | Left Hemisphere (ng/g) | Right Hemisphere (ng/g) | Plasma (ng/mL) |
| DCE-δ3 | 1.9 ± 0.6 | 2.1 ± 0.7 | BLOQ |
| Creatine-δ3 | 12.2 ± 3.1 | 13.5 ± 3.8 | 3.1 ± 1.1 |
| Creatinine-δ3 | 4.1 ± 1.2 | 4.5 ± 1.5 | 7.8 ± 2.5 |
| Data are presented as mean ± SD for n=12 animals. Samples were collected 2 hours after the last administration of 13.3 mg/kg/day DCE. BLOQ = Below Limit of Quantification. Data extracted from Disdier et al. (2025).[[“]] |
Visualization of Pathways and Workflows
Rationale for Intranasal Creatine Delivery
The following diagram illustrates the logical basis for choosing intranasal delivery over traditional oral administration to target the central nervous system.
Caption: Rationale for Intranasal vs. Oral Creatine Delivery to the Brain.
Neuroprotective Signaling Pathways of Creatine
Elevated brain creatine levels are hypothesized to confer neuroprotection through multiple interconnected signaling pathways. The diagram below summarizes these key mechanisms.
Caption: Key Neuroprotective Mechanisms Activated by Increased Brain Creatine.
Generalized Experimental Workflow
The following workflow outlines the typical experimental process for evaluating the efficacy of intranasal creatine delivery in a rodent model.
Caption: Workflow for In Vivo Assessment of Intranasal Creatine Delivery.
Detailed Experimental Protocols
This section provides synthesized protocols based on published methodologies for key experiments in the field.
Intranasal Administration of Creatine Formulations (Rat Model)
This protocol is a composite based on methodologies described by Chen & Hu (2023) and Disdier et al. (2025).[[“]][9]
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g) are commonly used.[15] Animals should be housed in a controlled environment with ad libitum access to food and water.
-
Formulation Preparation:
-
Creatine Hydrochloride Solution: Dissolve creatine hydrochloride in sterile saline to the desired concentration (e.g., 100 mg/mL). Ensure the pH is adjusted to be non-irritating to the nasal mucosa (pH 6.5-7.4).
-
Dodecyl Creatine Ester (DCE) Emulsion: Prepare an oil-in-water emulsion containing DCE. The exact composition of the vehicle (e.g., surfactants, oils) is critical for stability and absorption and should be optimized.[[“]]
-
Creatine Microparticles: Assemble creatine microparticles to overcome solubility limits and provide a suspension with a neutral pH.[1]
-
-
Administration Procedure:
-
Lightly anesthetize the rat (e.g., using isoflurane) to prevent sneezing and ensure accurate administration.
-
Hold the rat in a supine position.
-
Using a micropipette, administer a small volume of the formulation into each nostril. For example, 25 µL of the emulsion is placed in each nostril twice a day at fixed intervals for a total daily volume of 100 µL per rat.[[“]]
-
Maintain the rat in the supine position for a brief period (e.g., 1-2 minutes) to allow for absorption.
-
The duration of treatment can range from 14 days to 5 weeks, depending on the study objectives.[[“]][9]
-
Barnes Maze for Cognitive Assessment
The Barnes maze is used to assess spatial learning and memory, which are hippocampus-dependent functions.[9]
-
Apparatus: A circular platform (e.g., 122 cm diameter) with 18-20 equally spaced holes around the perimeter. One hole leads to a hidden escape box. The maze is placed in a room with various visual cues on the walls. Aversive stimuli (bright light and/or white noise) are used to motivate the animal to find the escape box.
-
Habituation (Day 1): Place the rat in the center of the maze and gently guide it to the escape box. Allow it to remain in the box for 2 minutes.
-
Training Phase (e.g., Days 2-5):
-
Place the rat in the center of the maze under a start chamber.
-
Turn on the aversive stimuli and lift the start chamber.
-
Allow the rat to explore the maze for a maximum of 3 minutes to find the escape hole. Record the latency to find the hole and the number of errors (pokes into non-escape holes).
-
If the rat does not find the escape box within the allotted time, gently guide it there.
-
Perform 2-4 trials per day for each rat.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape box.
-
Place the rat in the center of the maze and allow it to explore for 90 seconds.
-
Record the time spent in the target quadrant (the quadrant where the escape box was previously located). Increased time in the target quadrant indicates better spatial memory.[9]
-
Quantification of Brain Creatine by HPLC
This protocol describes a general method for quantifying creatine in brain tissue samples.
-
Sample Preparation:
-
Rapidly dissect brain regions of interest (e.g., hippocampus, olfactory bulb) on an ice-cold plate.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in approximately 10 volumes of cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble metabolites including creatine.
-
Neutralize the supernatant by adding a calculated amount of a base (e.g., potassium carbonate) and centrifuge again to precipitate the potassium perchlorate.
-
Filter the final supernatant through a 0.22 or 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column or a porous graphitic carbon column can be used.
-
Mobile Phase: An isocratic mobile phase is often sufficient. A common example is a phosphate buffer (e.g., 10 mmol/L sodium dihydrogen phosphate) with the pH adjusted to be suitable for the column chemistry (e.g., pH 10.5 for a porous graphitic carbon column).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detection at 205-220 nm.
-
Quantification: Prepare a standard curve using known concentrations of a creatine standard. Calculate the creatine concentration in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein content of the initial tissue homogenate.
-
In Vivo Brain Creatine Measurement by Magnetic Resonance Spectroscopy (MRS)
MRS allows for the non-invasive quantification of metabolites in a specific volume of interest (VOI) within the brain.[12]
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame compatible with the MRI scanner. Monitor vital signs (respiration, temperature) throughout the procedure.
-
MRS Acquisition:
-
Use a high-field MRI scanner (e.g., 7T or higher for preclinical studies) equipped with a suitable surface coil for the rat head.
-
Acquire anatomical reference images (e.g., T2-weighted images) to accurately position the VOI in the brain region of interest (e.g., hippocampus or cortex).
-
Use a localization sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).[12]
-
Optimize acquisition parameters, including echo time (TE), repetition time (TR), and number of averages, to obtain a good signal-to-noise ratio for the creatine peak at ~3.0 ppm.
-
-
Data Processing and Quantification:
-
Process the raw MRS data using specialized software such as LCModel.[[“]]
-
The software fits the acquired spectrum with a basis set of known metabolite spectra to determine the concentration of each metabolite.
-
Quantify creatine concentrations relative to an internal reference (e.g., unsuppressed water signal) or as a ratio to other stable metabolites like N-acetylaspartate (NAA) or choline (Cho).[1]
-
Future Directions and Conclusion
The evidence presented in this guide strongly supports intranasal delivery as a superior method for increasing brain creatine levels compared to oral administration.[[“]][9] Studies have successfully demonstrated not only elevated creatine concentrations in key brain regions but also corresponding improvements in cognitive and motor functions in animal models.[4][9] The development of advanced formulations, such as creatine microparticles and lipophilic prodrugs like DCE, further enhances the potential of this delivery route.[1][5]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the time course of creatine distribution in the brain after intranasal delivery and to correlate brain concentrations with functional outcomes.
-
Long-term Safety and Efficacy: Chronic administration studies are required to assess the long-term safety and sustained efficacy of this approach.
-
Translational Studies: The successful preclinical findings need to be translated into human clinical trials to evaluate the feasibility and therapeutic potential of intranasal creatine for patients with neurological disorders.
References
- 1. Creatine Supplementation: More Is Likely Better for Brain Bioenergetics, Health and Function-Journal of Psychiatry and Brain Science-Hapres [jpbs.hapres.com]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Creatine Activity as a Neuromodulator in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcn.health [hcn.health]
- 6. Creatine for Brain Energy? | Psychology Today [psychologytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. news-medical.net [news-medical.net]
- 10. Neuroprotective mechanisms of creatine occur in the absence of mitochondrial creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Neuroprotective Effects of Creatine Esters In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of creatine esters observed in in vitro studies. Creatine esters, being more lipophilic derivatives of creatine, are designed to enhance cellular uptake and bioavailability, potentially offering a therapeutic advantage in neurological disorders characterized by oxidative stress and energy deficits. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular pathways and experimental workflows.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from in vitro studies investigating the neuroprotective effects of creatine and its derivatives against various neurotoxic insults.
Table 1: Neuroprotective Effects of Creatine Derivatives Against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in Rat Brain Synaptosomes [1]
| Compound (38 µM) | Parameter | % Change vs. Control (Untreated) | % Protection vs. 6-OHDA alone | p-value vs. 6-OHDA |
| 6-OHDA alone | Synaptosomal Viability | ↓ 55% | N/A | < 0.001 |
| GSH Levels | ↓ 50% | N/A | < 0.001 | |
| Creatine Derivatives | Synaptosomal Viability | Maintained at 71% of control | ↑ ~16% | < 0.01 |
| GSH Levels | Maintained at 70% of control | ↑ ~20% | < 0.05 | |
| Creatine | Synaptosomal Viability | Maintained at 73% of control | ↑ ~18% | < 0.01 |
| GSH Levels | Maintained at 80% of control | ↑ ~30% | < 0.05 |
Table 2: Neuroprotective Effects of Creatine Derivatives Against tert-Butyl Hydroperoxide (t-BuOOH)-Induced Oxidative Stress in Rat Brain Mitochondria [1]
| Compound (38 µM) | Parameter | % Change vs. Control (Untreated) | % Protection vs. t-BuOOH alone | p-value vs. t-BuOOH |
| t-BuOOH alone | GSH Levels | ↓ 50% | N/A | < 0.001 |
| MDA Production | ↑ 152% | N/A | < 0.001 | |
| Creatine Derivatives | GSH Levels | Maintained at 70% of control | ↑ ~20% | < 0.01 |
| MDA Production | Reduced by 39% | ↓ ~93% | < 0.01 | |
| Creatine | GSH Levels | Maintained at 80% of control | ↑ ~30% | < 0.01 |
| MDA Production | Reduced by 35% | ↓ ~87% | < 0.01 |
Table 3: Neuroprotective Effects of Creatine and Phosphocreatine Against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in Rat Striatal Slices [2]
| Treatment | Parameter | % Change vs. 6-OHDA alone |
| Creatine (2.5 mM) | Cell Survival (MTT assay) | ↑ 12.2% |
| LDH Release | ↓ 12.7% | |
| Creatine (5 mM) | Cell Survival (MTT assay) | ↑ 24.6% (Maximum protection) |
| Phosphocreatine (2.5 mM) | Cell Survival (MTT assay) | ↑ 17.8% |
| LDH Release | ↓ 22.4% | |
| Phosphocreatine (5 mM) | Cell Survival (MTT assay) | ↑ 26.4% (Maximum protection) |
Experimental Protocols
This section details the methodologies employed in the cited in vitro studies to assess the neuroprotective effects of creatine esters and related compounds.
Study of Newly Synthesized Creatine Derivatives on Isolated Rat Brain Sub-cellular Fractions[1]
-
Objective: To evaluate the antioxidant and neuroprotective activity of newly synthesized creatine derivatives in models of Parkinson's disease.
-
Biological Model: Isolated rat brain synaptosomes, mitochondria, and microsomes from male Wistar rats.
-
Isolation of Sub-cellular Fractions:
-
Synaptosomes and Mitochondria: Obtained by multiple centrifugations with Percoll.
-
Microsomes: Obtained by multiple centrifugations.
-
-
Models of Oxidative Stress:
-
Synaptosomes: 6-hydroxydopamine (6-OHDA)-induced toxicity.
-
Mitochondria: tert-butyl hydroperoxide (t-BuOOH)-induced toxicity.
-
Microsomes: Iron/ascorbate-induced non-enzymatic lipid peroxidation.
-
-
Treatment: Subcellular fractions were incubated with 38 µM of creatine or creatine derivatives for 1.5 hours in the presence of the respective toxin.
-
Assays:
-
Synaptosomal Viability: Assessed to determine the extent of neuroprotection.
-
Reduced Glutathione (GSH) Levels: Measured in synaptosomes and mitochondria as a marker of antioxidant capacity.
-
Malondialdehyde (MDA) Production: Measured in mitochondria and microsomes as an indicator of lipid peroxidation.
-
Study of Creatine and Phosphocreatine on 6-OHDA-Treated Rat Striatal Slices[2]
-
Objective: To investigate the neuroprotective effect of creatine and phosphocreatine against 6-OHDA-induced mitochondrial dysfunction and cell death.
-
Biological Model: Rat striatal slices, used as an in vitro model of Parkinson's disease.
-
Treatment: Slices were co-incubated with 6-OHDA (300 µM) and varying concentrations of creatine or phosphocreatine (2.5–10 mM) for 4 hours.
-
Assays:
-
Cell Viability: Measured by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT).
-
Cell Death: Assessed by measuring lactate dehydrogenase (LDH) release.
-
Oxidative Stress:
-
Reactive Oxygen Species (ROS): Levels were measured to assess oxidative damage.
-
Lipid Peroxidation: Determined by measuring thiobarbituric acid reactive substances (TBARS).
-
-
Mitochondrial Membrane Potential: Evaluated using the fluorescent dye tetramethylrhodamine ethyl ester (TMRE).
-
Signaling Pathway Analysis: Phosphorylation of Akt (Serine473) and GSK3β (Serine9) was determined by Western blot to investigate the involvement of the PI3K/Akt pathway. A PI3K inhibitor (LY294002) was used to confirm the pathway's role.
-
Study of Creatine Ethyl Ester (CEE) in Rat Brain Slices[3]
-
Objective: To investigate the effects of CEE in brain slices, particularly in the context of creatine transporter deficiency.
-
Biological Model: In vitro brain slices.
-
Key Findings Relevant to Neuroprotection:
-
Both CEE and creatine delayed the anoxia-induced failure of synaptic transmission.
-
CEE led to an increase in the tissue content of creatine and, more significantly, phosphocreatine.
-
-
Limitations Noted: CEE was found to be rapidly degraded to creatinine in the aqueous incubation medium.[3][4] It also did not increase tissue creatine content when the creatine transporter was blocked.[3]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of creatine and its derivatives are believed to be mediated through several interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate a key survival pathway and a typical experimental workflow.
PI3K/Akt/GSK3β Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and is implicated in the neuroprotective effects of creatine.[2] Activation of this pathway helps to mitigate oxidative stress and inhibit apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for a therapy of creatine transporter deficiency: some effects of creatine ethyl ester in brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CBT-101: A Technical Overview of an Autologous Natural Killer Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-101 is an investigational autologous natural killer (NK) cell therapy developed by CHA Biotech. This therapy involves the isolation, ex vivo expansion, and activation of a patient's own NK cells, which are subsequently re-infused to target and eliminate cancer cells. This compound has been evaluated in clinical trials for solid tumors, with a particular focus on recurrent glioblastoma (GBM), for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).[1][2][3] This document provides a detailed technical overview of this compound, including its manufacturing process, mechanism of action, and clinical trial findings.
Manufacturing and Cell Expansion
The production of this compound utilizes a proprietary ex vivo expansion process designed to significantly increase the number and cytotoxic activity of a patient's NK cells.[1][4]
Experimental Protocol: this compound Manufacturing
The manufacturing process for this compound can be summarized in the following key steps:
-
Leukapheresis: Peripheral blood mononuclear cells (PBMCs) are collected from the patient.
-
NK Cell Isolation and Activation: NK cells are isolated from the PBMCs. These cells are then activated and stimulated to proliferate.
-
Co-culture and Expansion: The activated NK cells are co-cultured with feeder cells and grown in a specialized culture medium supplemented with cytokines such as IL-2 to promote large-scale expansion.[5][6] CHA Biotech's patented technology reportedly increases NK cell proliferation by up to 2,000-fold over approximately two weeks.[1]
-
Harvest and Formulation: The expanded and highly activated NK cells are harvested, washed, and formulated into a suspension for intravenous infusion.
-
Quality Control: The final product undergoes rigorous quality control testing to ensure purity, potency, and safety. This process results in a cell population with NK cell purity exceeding 90% and significantly enhanced expression of activating receptors.[1]
CHA Biotech has also entered into a memorandum of understanding with Miltenyi Biotec to develop an automated, large-scale manufacturing process for their cell therapies, indicating a move towards more standardized and efficient production for future clinical and commercial needs.[7]
Mechanism of Action
The therapeutic effect of this compound is mediated by the enhanced cytotoxic activity of the expanded autologous NK cells. This activity is driven by a variety of cell surface receptors that recognize stress-induced ligands on cancer cells. CHA Biotech's expansion process has been shown to increase the expression of key activating receptors, including NKG2D, NKp30, and NKp44, by more than 18-fold.[1]
Signaling Pathways in this compound-Mediated Cytotoxicity
The binding of these activating receptors to their respective ligands on tumor cells triggers a downstream signaling cascade within the NK cell, leading to the release of cytotoxic granules and the induction of apoptosis in the target cell.
Clinical Development and Efficacy
This compound has been investigated in a Phase 1 clinical trial for solid tumors and a Phase I/IIa investigator-initiated trial for recurrent glioblastoma.
Phase 1 Trial in Solid Tumors (NCT04557306)
This study was designed to evaluate the safety and tolerability of this compound in patients with solid cancers who had completed standard treatments.
| Parameter | Data |
| Number of Patients | 6[4] |
| Tumor Types | Solid tumors post-adjuvant therapy[4] |
| Primary Endpoint | Safety and Tolerability |
| Key Findings | This compound was found to be safe and well-tolerated.[2][4] Three of the six patients experienced mild adverse reactions that were determined to be unrelated to the therapy.[4] |
Phase I/IIa Investigator-Initiated Trial in Recurrent Glioblastoma
This open-label, single-arm trial assessed the safety and efficacy of this compound in patients with recurrent GBM.[8]
| Parameter | Data |
| Number of Patients | 14[8] |
| Indication | Recurrent Glioblastoma[8] |
| Treatment Regimen | Intravenous injections administered 24 times at 2-week intervals.[8] |
| Median Overall Survival (OS) | 22.5 months[8] |
| Median Progression-Free Survival (PFS) | 10 months[8] |
| 2-Year Survival | 5 patients survived for more than 2 years.[8] |
| Safety Profile | No grade 4 or 5 severe adverse events were observed. The most common adverse events were grade 1 or 2, with the most severe being a grade 3 fever.[8] |
Future Directions
Based on the promising results from the initial clinical trials, CHA Biotech is planning a Phase 2 study of this compound in patients with recurrent glioblastoma.[4] The company is also focused on developing large-scale manufacturing processes to support further clinical development and potential commercialization.[9] Additionally, CHA Biotech is exploring combination therapies, including the use of this compound with anti-MIC antibodies to further enhance the tumor-killing ability of NK cells.[10]
Conclusion
This compound represents a promising autologous NK cell therapy with a favorable safety profile and demonstrated preliminary efficacy in recurrent glioblastoma. The proprietary manufacturing process yields a highly active and pure NK cell product. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.
References
- 1. CHA Biotech Receives Patent for Advanced Method and Material for the Production of Highly Activated NK Cells < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 2. CHA Biotech [en.chabio.com]
- 3. CHA Biotech Accelerates Cell Therapy-Based Pipeline Business < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAR-Engineered NK Cells for the Treatment of Glioblastoma: Turning Innate Effectors Into Precision Tools for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adenyx.com [adenyx.com]
- 7. CHA Biotech partners with Miltenyi Biotec Korea to automate CAR-NK cell production - CHOSUNBIZ [biz.chosun.com]
- 8. Autologous adoptive immune-cell therapy elicited a durable response with enhanced immune reaction signatures in patients with recurrent glioblastoma: An open label, phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 10. CHA Biotech to co-develop NK cell therapy with US biotech CanCure - The Korea Times [koreatimes.co.kr]
An In-depth Technical Guide to the Manufacturing and Characterization of CBT101 NK Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on CBT101, an autologous natural killer (NK) cell therapy developed by CHA Biotech. It is crucial to distinguish CBT101 (the NK cell therapy) from CBT-101 (a small molecule c-Met inhibitor). Detailed manufacturing and characterization protocols are proprietary to CHA Biotech and are not publicly available. Therefore, this guide provides a framework based on established NK cell therapy principles, supplemented with specific data on CBT101 where accessible.
Introduction to CBT101 NK Cell Therapy
CBT101 is an investigational autologous immune cell therapy that involves isolating a patient's own Natural Killer (NK) cells from their blood, activating and expanding them ex vivo, and then re-infusing them into the patient.[1][2][3] Developed by CHA Biotech, this therapy aims to harness the innate cancer-killing ability of NK cells to treat various malignancies.[1] Early-phase clinical trials have evaluated its safety and tolerability in patients with solid cancers, and it has been investigated for its potential in treating recurrent glioblastoma (rGBM), for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).[2][3][4]
A key feature of CBT101 is CHA Biotech's proprietary cell culture technology, which is reported to significantly increase the number and potency of the NK cells.[5][6]
Manufacturing of CBT101 NK Cells
The manufacturing process for CBT101, like other autologous cell therapies, begins with the collection of peripheral blood from the patient. From this, NK cells are isolated, activated, and expanded to achieve a therapeutic dose before being formulated for infusion.
Manufacturing Workflow
The general workflow for producing CBT101 involves several critical steps, from patient sample collection to the final cell product. While specific details of CHA Biotech's process are proprietary, the overall logic follows a standard path for autologous NK cell therapy production.
Manufacturing Data
The following table summarizes the key quantitative parameters of the CBT101 manufacturing process based on public announcements from CHA Biotech.
| Parameter | Specification | Source |
| Cell Source | Autologous Peripheral Blood | [1][2][3] |
| Expansion Fold | Up to 2,000-fold | [5][6] |
| Culture Duration | Approximately 2 weeks | [5] |
| Final Product Purity | Not specified (Typically >90% CD3-CD56+ for NK therapies) | - |
| Final Product Activity | Increased from 5-20% to >90% | [5][6] |
| Key Technology | Proprietary method for selective amplification and activation | [5] |
Experimental Protocol: NK Cell Isolation and Expansion (Generalized)
This protocol represents a general method for NK cell manufacturing. The precise reagents and conditions for CBT101 are proprietary.
Objective: To isolate and expand NK cells from a patient's leukapheresis product to a therapeutic dose.
Materials:
-
Ficoll-Paque or similar density gradient medium
-
NK cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
Cell culture medium (e.g., X-VIVO, supplemented with human serum)
-
Cytokines for expansion (e.g., IL-2, IL-15)
-
Cell culture flasks or G-Rex bioreactors
Methodology:
-
PBMC Isolation:
-
Dilute the leukapheresis product with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium.
-
Centrifuge to separate peripheral blood mononuclear cells (PBMCs).
-
Collect the PBMC layer and wash with PBS.
-
-
NK Cell Enrichment:
-
Use a negative selection kit to deplete non-NK cells (e.g., T cells, B cells). This typically involves incubating PBMCs with an antibody cocktail against non-NK cell markers, followed by removal using magnetic beads.
-
The remaining cell population is enriched for NK cells (CD3-CD56+).
-
-
Cell Expansion and Activation:
-
Culture the enriched NK cells in a suitable medium supplemented with human serum and high concentrations of cytokines like IL-2.
-
CHA Biotech's proprietary method is applied here, which reportedly achieves up to a 2,000-fold expansion over approximately 14 days and boosts NK cell activity to over 90%.[5][6]
-
Monitor cell count, viability, and purity periodically.
-
-
Harvest and Formulation:
-
Once the target cell number is reached, harvest the cells.
-
Wash the cells to remove culture medium and supplements.
-
Resuspend the final cell product in a cryopreservation medium or a formulation suitable for intravenous infusion.
-
Characterization of CBT101 NK Cells
Characterization of the final cell product is critical to ensure its identity, purity, potency, and safety.
Characterization and Quality Control Workflow
Quality control checkpoints are integrated throughout the manufacturing process to ensure the final product meets release specifications.
Characterization Data
The following table summarizes the known characterization attributes of CBT101 NK cells.
| Parameter | Specification | Source |
| Identity | Autologous CD3-CD56+ Natural Killer Cells | [4] |
| Purity | Not publicly specified | - |
| Potency | Activity increased to >90% | [5][6] |
| Upregulation of activating receptors (NKG2D, NKp30, NKp44, etc.) by >18-fold | [5] | |
| Safety (Clinical) | Confirmed safety and tolerability in Phase 1 trial; adverse events were mild and unrelated to CBT101 | [2][6] |
| Viability | Not publicly specified (Typically >70% post-thaw is required) | - |
Experimental Protocol: Characterization Assays (Generalized)
Objective: To assess the purity and potency of the final NK cell product.
A. Purity Assessment via Flow Cytometry
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD56, anti-CD16)
-
Viability dye (e.g., 7-AAD)
-
FACS buffer
Methodology:
-
Aliquot approximately 1x10^6 cells from the final product.
-
Wash the cells with FACS buffer.
-
Stain with the antibody cocktail and viability dye according to the manufacturer's instructions.
-
Incubate in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of viable CD3-CD56+ cells, which represents the purity of the NK cell product.
B. Potency Assessment via Cytotoxicity Assay
Materials:
-
Tumor target cell line (e.g., K562)
-
Calcein-AM or similar dye for labeling target cells
-
96-well plate
-
Fluorometer or flow cytometer
Methodology:
-
Label the K562 target cells with Calcein-AM.
-
Plate the labeled target cells in a 96-well plate.
-
Add the CBT101 NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).
-
Co-culture the cells for 4 hours.
-
Measure the release of Calcein-AM into the supernatant using a fluorometer, or measure target cell death via flow cytometry.
-
Calculate the percentage of specific lysis to determine the cytotoxic potency of the NK cells.
Mechanism of Action
NK cells are a component of the innate immune system that can recognize and kill malignant cells without prior sensitization. Their anti-tumor activity is regulated by a balance of signals from activating and inhibitory receptors on the cell surface.
The therapeutic hypothesis for CBT101 is that by massively expanding a patient's NK cells and enhancing their activation state (e.g., by upregulating activating receptors like NKG2D), the balance is tipped heavily in favor of tumor cell killing upon re-infusion.[5]
Clinical Data Summary
CBT101 has been evaluated in a Phase 1 clinical trial to establish its safety and tolerability.
| Trial Identifier | Phase | Status | Patient Population | Key Objectives | Summary of Findings |
| NCT04557306 | 1 | Completed | Patients with solid tumors who have undergone curative surgery and adjuvant therapy.[4] | Evaluate the safety and tolerability of CBT101.[4] | The trial confirmed the safety and tolerability of CBT101.[2][6] In six patients, three showed adverse reactions, all of which were mild and determined to be unrelated to the CBT101 infusion.[6] |
Based on the positive Phase 1 results, CHA Biotech plans to conduct a Phase 2 study in patients with recurrent glioblastoma.[6]
Conclusion
CBT101 represents a promising autologous NK cell therapy, distinguished by a proprietary manufacturing process that yields a high number of highly active NK cells. Publicly available data from patent filings and clinical trial announcements indicate a robust expansion process and a favorable safety profile. While detailed protocols remain proprietary, the provided framework offers a comprehensive overview for professionals in the field. Future clinical data, particularly from the planned Phase 2 trial in glioblastoma, will be crucial in determining the therapeutic efficacy of this platform.
References
- 1. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 2. CHA Biotech’s NK cell therapy receives KDDF support for drug development < Pharma < Article - KBR [koreabiomed.com]
- 3. pharmanow.live [pharmanow.live]
- 4. Evaluationn of Tolerability and Safety of CBT101, an Autologous Natural Killer Cell, in Patients With Solid Cancer [ctv.veeva.com]
- 5. CHA Biotech Receives Patent for Advanced Method and Material for the Production of Highly Activated NK Cells < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 6. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
In Vivo Models for Testing Autologous NK Cell Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and considerations for utilizing in vivo models to assess the efficacy of autologous Natural Killer (NK) cell-based immunotherapies. This document details experimental protocols, presents quantitative data from preclinical studies, and visualizes key biological pathways and workflows to support the design and interpretation of in vivo studies in this rapidly advancing field.
Introduction to In Vivo Models for Autologous NK Cell Therapy
The evaluation of autologous NK cell therapies prior to clinical application necessitates robust and predictive preclinical in vivo models. These models are crucial for understanding NK cell persistence, trafficking to tumor sites, anti-tumor activity, and potential toxicities. The choice of model is critical and depends on the specific research questions being addressed. The most commonly employed models are xenografts, particularly in immunodeficient mice, which can be further refined through "humanization" to better recapitulate the human immune system.
Key considerations for selecting an in vivo model include:
-
Immune System of the Host: Standard immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG) lack T, B, and NK cells, allowing for the engraftment of human tumor cells and the administration of human NK cells without rejection. However, the absence of a human immune environment can limit the assessment of interactions with other immune components.[1]
-
Humanization: To overcome the limitations of basic immunodeficient models, "humanized" mice are being increasingly used. These are typically immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.[1][2]
-
Tumor Model: Both human cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. PDX models are often considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[3]
Core Experimental Protocols
This section outlines key experimental protocols for the in vivo assessment of autologous NK cell efficacy.
Isolation and Ex Vivo Expansion of Autologous NK Cells
A critical first step is the generation of a sufficient number of functional autologous NK cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from the subject
-
Ficoll-Paque density gradient medium
-
NK cell isolation kit (e.g., magnetic-activated cell sorting [MACS] based)
-
Complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Recombinant human cytokines (e.g., IL-2, IL-15, IL-21)
-
Feeder cells (optional, e.g., irradiated K562 cells genetically modified to express membrane-bound IL-21 and 4-1BBL)
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection-based NK cell isolation kit to deplete non-NK cells.
-
Activation and Expansion: Culture the enriched NK cells in complete RPMI-1640 medium supplemented with a cytokine cocktail (e.g., IL-2 and IL-15) to promote activation and proliferation. For more robust expansion, co-culture with irradiated feeder cells can be employed.
-
Culture Maintenance: Periodically replenish the culture with fresh medium and cytokines. Monitor cell viability and expansion rate.
-
Harvesting: After a sufficient expansion period (typically 14-21 days), harvest the NK cells, wash to remove residual cytokines and feeder cells, and resuspend in a suitable buffer for in vivo injection.
Establishment of Human Tumor Xenografts
This protocol describes the establishment of a subcutaneous tumor model. For specific applications like ovarian cancer, an intraperitoneal model may be more relevant.[4][5][6][7][8]
Materials:
-
Human cancer cell line of interest (e.g., luciferase-expressing for bioluminescence imaging)
-
Immunodeficient mice (e.g., NSG)
-
Matrigel (optional)
-
Sterile PBS
Protocol:
-
Cell Preparation: Culture the human cancer cell line to the desired confluence. Harvest the cells and wash with sterile PBS. Resuspend the cells in a mixture of PBS and Matrigel (if used) at the desired concentration.
-
Subcutaneous Injection: Anesthetize the mice. Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements. Tumor volume can be calculated using the formula: (Width² x Length) / 2. For luciferase-expressing cell lines, tumor growth can be monitored non-invasively using bioluminescence imaging.[9][10][11]
In Vivo Administration of Autologous NK Cells
Protocol:
-
Cell Preparation: Prepare the expanded autologous NK cells at the desired dose in a sterile, pyrogen-free injectable solution (e.g., saline or PBS).
-
Administration: Once the tumors have reached a predetermined size, inject the NK cell suspension into the mice. The route of administration can be intravenous (tail vein injection), intraperitoneal, or intratumoral, depending on the tumor model and therapeutic strategy.
Assessment of NK Cell Efficacy
2.4.1. Tumor Burden Measurement:
-
Caliper Measurements: For subcutaneous tumors, measure tumor dimensions 2-3 times per week.
-
Bioluminescence Imaging (BLI): For tumors expressing luciferase, perform BLI weekly to quantify tumor burden.[9][10][11]
2.4.2. Survival Analysis:
-
Monitor the mice for signs of morbidity and euthanize when humane endpoints are reached. Record the date of death or euthanasia for survival analysis.
2.4.3. In Vivo NK Cell Persistence and Trafficking:
-
Flow Cytometry: At various time points, collect peripheral blood or tissues (spleen, tumor) and analyze by flow cytometry for the presence of human NK cells (e.g., using antibodies against human CD45 and CD56).
-
Bioluminescence Imaging: If the NK cells are engineered to express a luciferase reporter, their trafficking and localization to the tumor can be monitored non-invasively using BLI.[12][13]
2.4.4. In Vivo Cytotoxicity Assay:
-
This can be assessed by co-injecting target tumor cells labeled with a fluorescent dye (e.g., CFSE) with or without NK cells and measuring the reduction in the fluorescent signal in the presence of NK cells.
Data Presentation
The following tables summarize quantitative data from various preclinical studies evaluating autologous NK cell efficacy in vivo.
Table 1: In Vivo Persistence of Adoptively Transferred Human NK Cells
| Mouse Model | NK Cell Source | Cytokine Support | Time Point | % of Human NK Cells in Blood | Reference |
| Humanized NRG | Cord Blood | None (in autologous setting) | Day 7 | ~1.5% | [14][15] |
| Humanized NRG | Cord Blood | None (in autologous setting) | Day 14 | ~1.0% | [14][15] |
| Humanized NRG | Cord Blood | None (in autologous setting) | Day 21 | ~0.5% | [14][15] |
| NSG | Peripheral Blood | IL-2 and IL-15 | Day 54 | High percentages in peritoneum | [5] |
Table 2: Anti-Tumor Efficacy of Autologous NK Cells in Xenograft Models
| Tumor Type | Mouse Model | NK Cell Dose | Treatment Schedule | Outcome | Reference |
| Melanoma (B16/F10) | C57BL/6 | 1 x 10^7 cells | Multiple transfers | Significantly prolonged survival | [16] |
| Ovarian Cancer (MA-148) | NOD/SCID/γc-/- | 2 x 10^7 cells | Single IP injection | Effective clearing of IP tumor burden | [5] |
| Multiple Myeloma (U266) | NSG | 1 x 10^7 cells | Every 5 days (5 doses) | Reduced tumor burden | [9] |
| Liver Cancer (SNU-354) | Nude | Not specified | Not specified | 65% tumor growth inhibition | [17] |
Table 3: Comparison of Humanized Mouse Models for Myeloid and NK Cell Reconstitution
| Mouse Model | % Human CD33+ Myeloid Cells (Blood, 10-15 wks) | % Human CD3-CD56+ NK Cells (Blood, 10-15 wks) | Reference |
| NSG | ~5% | ~2% | [18] |
| MISTRG-6 | ~20% | ~10% | [18] |
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate essential experimental workflows and biological signaling pathways.
Experimental Workflow for In Vivo Autologous NK Cell Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. JCI Insight - Natural killer cells and cytotoxic T lymphocytes are required to clear solid tumor in a patient-derived xenograft [insight.jci.org]
- 4. Mouse Xenograft Model for Intraperitoneal Administration of NK Cell Immunotherapy for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal delivery of human natural killer cells for treatment of ovarian cancer in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Mouse Xenograft Model for Intraperitoneal Administration of NK Cell Immunotherapy for Ovarian Cancer. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural killer cell lines preferentially kill clonogenic multiple myeloma cells and decrease myeloma engraftment in a bioluminescent xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Imaging of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of In Vivo Imaging Techniques for Monitoring Natural Killer Cell Migration and Tumor Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring of NK-Cell Immunotherapy using non-invasive Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex Vivo Expanded Human NK Cells Survive and Proliferate in Humanized Mice with Autologous Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of solid tumor with autologous natural killer cells in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of NSG-Quad and MISTRG-6 humanized mice for modeling circulating and tumor-infiltrating human myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of the c-Met Signaling Pathway by CBT-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the pathogenesis and progression of numerous human cancers, making it a critical target for therapeutic intervention. CBT-101 (also known as bozitinib and vebreltinib) is a potent and selective, orally bioavailable small molecule inhibitor of c-Met. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on the c-Met signaling pathway, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are included to support further research and development in this area.
Introduction to the c-Met Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, tissue regeneration, and wound healing. In normal physiological conditions, the binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.
Aberrant c-Met signaling, resulting from gene amplification, activating mutations, or protein overexpression, leads to constitutive kinase activity and contributes to tumorigenesis, metastasis, and resistance to therapy in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.
This compound: A Selective c-Met Inhibitor
This compound is a highly selective ATP-competitive inhibitor of c-Met kinase activity.[1] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition is designed to induce cell death in tumor cells that are dependent on c-Met signaling for their growth and survival.
Mechanism of Action
This compound selectively binds to the c-Met receptor, inhibiting its phosphorylation and thereby disrupting the downstream signaling cascades that promote cancer cell proliferation and survival. Preclinical studies have demonstrated that this compound potently inhibits both HGF-dependent and -independent c-Met activation.[2]
Figure 1: c-Met Signaling Pathway and this compound Inhibition.
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibitory activity against the c-Met enzyme and proliferation of various c-Met-driven cancer cell lines.
| Assay Type | Target/Cell Line | Cancer Type | IC50 (nM) | Reference |
| Enzymatic Assay | c-Met Kinase | - | 0.52 | [3] |
| Cell Proliferation | LU1901 | Lung Cancer | 5.8 | [3] |
| Cell Proliferation | EBC-1 | Lung Cancer | 12.2 | [3] |
| Cell Proliferation | MKN45 | Gastric Cancer | 14.3 | [3] |
| Cell Proliferation | LI0612 | Liver Cancer | 17 | [3] |
| Cell Proliferation | H1993 | Lung Cancer | 18.6 | [3] |
| Cell Proliferation | KP4 | Pancreatic Cancer | 176 | [3] |
Table 1: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various patient-derived and cell line-derived xenograft models of human cancers with c-Met dysregulation.[4]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C %) | Reference |
| MKN45 | Gastric Cancer | This compound (10 mg/kg, QD) | >90% inhibition of p-Met | [5] |
| LU1901 | Lung Cancer | This compound (10 mg/kg, QD) | 2% | [5] |
| LU1901 | Lung Cancer | Capmatinib (10 mg/kg, QD) | 22% | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Clinical Efficacy
Clinical trials have demonstrated the promising anti-tumor activity of this compound in patients with advanced solid tumors harboring c-Met alterations.
| Clinical Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase 1 (NCT02896231) | Advanced NSCLC with c-Met alterations | Bozitinib (various doses) | 30.6% (11/36) | 94.4% (34/36) | [6] |
| Phase 1 (NCT02896231) | NSCLC with c-Met exon 14 skipping | Bozitinib | 66.7% | - | [6] |
| Phase 1 (NCT02896231) | NSCLC with c-Met amplification | Bozitinib | 41.2% | - | [6] |
| Phase 2 KUNPENG (NCT04258033) | Advanced NSCLC with METex14 skipping | Vebreltinib (200 mg BID) | 75% | 96.2% | [7][8] |
Table 3: Clinical Trial Results for this compound (Bozitinib/Vebreltinib).
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MKN45, H1993) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Figure 2: Experimental Workflow for MTT Assay.
Western Blot for c-Met Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on c-Met autophosphorylation.
-
Cell Culture and Treatment: Seed c-Met-dependent cancer cells in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight. Treat the cells with various concentrations of this compound for 2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., β-actin) to normalize the results.
Conclusion
This compound is a potent and selective inhibitor of the c-Met signaling pathway with demonstrated preclinical and clinical activity against cancers with c-Met dysregulation. The data summarized in this guide highlights its potential as a targeted therapy for a range of solid tumors. The provided experimental protocols and diagrams serve as a resource for the scientific community to further investigate the therapeutic utility of this compound and the broader field of c-Met inhibition.
References
- 1. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apollomics Presents Interim Data from Two Ongoing Phase 2 Clinical Trials with Vebreltinib in NSCLC Patients with MetExon14 Skipping Mutation - BioSpace [biospace.com]
- 8. Apollomics Presents Vebreltinib Data at the 2024 American Association for Cancer Research (AACR) Annual Meeting - Apollomics, Inc. [ir.apollomicsinc.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Discovery and Development of Bozitinib (CBT-101): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bozitinib (also known as CBT-101, PLB-1001, and vebreltinib) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2][3] Aberrant c-MET signaling, driven by genetic alterations such as gene amplification, mutations (including exon 14 skipping), or protein overexpression, is a key driver of tumor cell proliferation, survival, invasion, and metastasis in a variety of malignancies.[4][5] Bozitinib was developed to target tumors with these c-MET dysregulations.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of bozitinib, including detailed experimental methodologies and key data.
Introduction and Discovery
Bozitinib was developed by Crown Bioscience and has been advanced through clinical trials by companies including CBT Pharmaceuticals and Apollomics. The development rights in China are held by Beijing Pearl Biotechnology, which was acquired by Anshi Bio.[7] The drug was designed as a highly selective ATP-competitive inhibitor of c-MET, with the ability to penetrate the blood-brain barrier.[2][3][8]
Preclinical studies demonstrated its potent anti-tumor activity in various cancer models with c-MET alterations, including gastric, lung, hepatic, and pancreatic cancers.[6][9] These promising results led to its clinical evaluation and eventual approval in China for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[7][10]
Mechanism of Action
Bozitinib functions by selectively binding to the ATP-binding pocket of the c-MET kinase domain.[1][3] This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1][8] The primary signaling cascades disrupted by bozitinib include the RAS/RAF/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.[1] By blocking these oncogenic signals, bozitinib leads to the inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in cancer cells dependent on c-MET signaling.[1][11][12]
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective activity of bozitinib against c-MET and various cancer cell lines with c-MET dysregulation.
| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |
| c-MET (intracellular) | 0.52 | - | [9] |
| Cell Lines | |||
| LU1901 | 5.8 | Lung Cancer (PDX) | [9] |
| EBC-1 | 12.2 | Lung Cancer | [9] |
| MKN45 | 14.3 | Gastric Cancer | [9] |
| LI0612 | 17 | Liver Cancer (PDX) | [9] |
| H1993 | 18.6 | Lung Cancer | [9] |
| KP4 | 176 | Pancreatic Cancer | [9] |
Clinical Efficacy in NSCLC (MET Exon 14 Skipping)
Data from pivotal clinical studies in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.
| Efficacy Endpoint | Result | Patient Subgroup (if specified) | Reference |
| Pivotal Registry Study (n=52) | |||
| Objective Response Rate (ORR) | 75% | Overall | [7] |
| Disease Control Rate (DCR) | 96.2% | Overall | [7] |
| Median Progression-Free Survival (mPFS) | 12 months | Overall | [7] |
| Median Duration of Response (mDOR) | 15.9 months | Overall | [7] |
| ORR | 100% | Brain Metastases | [7] |
| ORR | 66.7% | Liver Metastases | [7] |
| ORR | 85.7% | Elderly Patients | [7] |
| Phase I Study | |||
| ORR | 30.6% | Overall (N=36) | [13] |
| DCR | 94.4% | Overall (N=36) | [13] |
| ORR | 66.7% | MET Exon 14 Skipping | [13] |
| ORR | 41.2% | MET Amplification | [13] |
| ORR | 35.7% | MET Overexpression | [13] |
| ORR | 100% | MET Exon 14 Skipping + Amplification (N=4) | [13] |
Experimental Protocols
Detailed methodologies for key experiments involved in the evaluation of bozitinib are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
c-MET Kinase Inhibition Assay
Objective: To determine the in vitro potency of bozitinib in inhibiting c-MET kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human c-MET kinase, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA), bozitinib stock solution, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of bozitinib in the kinase assay buffer.
-
In a 96-well plate, add the c-MET enzyme and the bozitinib dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each bozitinib concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of bozitinib on the viability and proliferation of cancer cells.[14]
Methodology:
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, bozitinib stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).[14]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of bozitinib and a vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blotting for c-MET Phosphorylation
Objective: To evaluate the inhibitory effect of bozitinib on c-MET phosphorylation and downstream signaling pathways in cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell lines, bozitinib, cell lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and an ECL detection system.
-
Procedure:
-
Treat cells with various concentrations of bozitinib for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the levels of protein phosphorylation relative to total protein and the untreated control.
-
Cell Cycle Analysis
Objective: To determine the effect of bozitinib on cell cycle progression.[1]
Methodology:
-
Reagents and Materials: Cancer cell lines, bozitinib, PBS, 70% ethanol (ice-cold), and propidium iodide (PI) staining solution containing RNase A.[7][15]
-
Procedure:
-
Treat cells with bozitinib for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by bozitinib.[1]
Methodology:
-
Reagents and Materials: Cancer cell lines, bozitinib, Annexin V-FITC/PI apoptosis detection kit, and a flow cytometer.[1][16]
-
Procedure:
-
Treat cells with bozitinib for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of bozitinib in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-45 gastric cancer cells) into the flank of the mice.[9][17]
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer bozitinib orally at various doses (e.g., 1, 3, and 10 mg/kg) daily.[17]
-
The control group receives the vehicle solution.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-MET).
-
-
Data Analysis: Compare the tumor growth inhibition in the bozitinib-treated groups to the control group.
Conclusion
Bozitinib is a highly selective and potent c-MET inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers with c-MET dysregulation.[7][11] Its development from a targeted small molecule to a clinically approved therapeutic for NSCLC with MET exon 14 skipping mutations highlights the success of precision oncology.[7] The experimental methodologies outlined in this guide provide a framework for the continued investigation of bozitinib and other c-MET inhibitors in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. benchchem.com [benchchem.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchhub.com [researchhub.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. scispace.com [scispace.com]
- 17. apollomicsinc.com [apollomicsinc.com]
Rationale for Creatine Supplementation in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Huntington's disease, Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of preclinical and clinical evidence suggests that impaired cellular bioenergetics is a common underlying pathological mechanism. Creatine, a naturally occurring compound pivotal to cellular energy homeostasis, has emerged as a potential therapeutic agent to counteract this energy deficit. This technical guide provides an in-depth review of the scientific rationale for creatine supplementation in neurodegenerative diseases, summarizing key experimental findings, detailing methodologies of pivotal clinical trials, and illustrating the core signaling pathways.
Introduction: The Bioenergetic Deficit in Neurodegeneration
A fundamental characteristic of neurons is their high energy demand, which is necessary to maintain ion gradients, neurotransmission, and other essential cellular processes. In several neurodegenerative diseases, a state of chronic energy deficit is observed, often linked to mitochondrial dysfunction.[1] This impairment in cellular energy metabolism is a compelling target for therapeutic intervention.[2] Creatine plays a critical role in the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as the brain and muscle.[1] Supplementation with creatine monohydrate aims to bolster the cellular energy buffering system, thereby offering a neuroprotective strategy.[3]
Core Mechanisms of Creatine-Mediated Neuroprotection
The neuroprotective effects of creatine are multifaceted, primarily revolving around its role in cellular energy metabolism and mitochondrial function.
The Creatine-Phosphocreatine (PCr) Shuttle: A Rapid Energy Buffer
The cornerstone of creatine's function is the creatine kinase (CK)/phosphocreatine (PCr) system. Creatine is phosphorylated by creatine kinase to form phosphocreatine, creating a reservoir of high-energy phosphate bonds. When cellular ATP levels decline, phosphocreatine can rapidly donate its phosphate group to ADP to regenerate ATP. This system is crucial for maintaining ATP homeostasis during periods of high metabolic stress.[[“]]
Mitochondrial Stabilization and Apoptosis Inhibition
Mitochondrial dysfunction is a central feature of many neurodegenerative disorders. Creatine has been shown to stabilize mitochondrial function. One proposed mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][5] Opening of the mPTP can lead to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[6] Mitochondrial creatine kinase (MtCK) is thought to play a role in modulating the mPTP.[5][7] By maintaining a high-energy state within the mitochondria, creatine may reduce the likelihood of mPTP opening.[5]
Antioxidant and Anti-Excitotoxic Properties
While not a direct free radical scavenger, creatine's role in maintaining cellular energy can indirectly mitigate oxidative stress. By supporting mitochondrial function, creatine can help reduce the production of reactive oxygen species (ROS).[[“]] Furthermore, creatine has been shown to protect against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This protection is likely mediated by the enhanced ability of neurons to maintain ion gradients and energy-dependent processes in the face of excitotoxic insults.[3]
Preclinical Evidence for Creatine in Neurodegenerative Disease Models
Numerous studies in animal models of neurodegenerative diseases have demonstrated the neuroprotective effects of creatine supplementation.
-
Huntington's Disease (HD): In transgenic mouse models of HD (R6/2 and N-171-82Q), dietary creatine supplementation improved survival, delayed motor deficits, and reduced brain atrophy.[8][9]
-
Parkinson's Disease (PD): In mouse models of PD using the neurotoxin MPTP, creatine protected against the loss of dopaminergic neurons in the substantia nigra.[3]
-
Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of ALS, creatine extended survival, improved motor performance, and reduced the loss of motor neurons.[3][8]
-
Aging: In aged mice, creatine supplementation improved "healthy" life span by 9% and led to better performance in neurobehavioral tests.[2][10]
Table 1: Summary of Key Preclinical Findings for Creatine Supplementation
| Animal Model | Disease | Key Findings | Reference |
| R6/2 Transgenic Mice | Huntington's Disease | Dose-dependently improved survival (up to 17% increase with 2% creatine diet), delayed brain atrophy, and improved motor performance. | [9] |
| N-171-82Q Transgenic Mice | Huntington's Disease | Extended survival and improved motor function. | [8] |
| MPTP-induced Mice | Parkinson's Disease | Dose-dependent protection against dopamine depletion and loss of dopaminergic neurons. | [3] |
| G93A Transgenic Mice | ALS | Extended survival, improved motor performance, and reduced loss of motor neurons. | [8] |
| Aged C57Bl/6J Mice | Aging | 9% increase in median healthy lifespan, improved neurobehavioral test performance, and reduced accumulation of lipofuscin. | [2][10] |
Clinical Trials of Creatine in Neurodegenerative Diseases
The promising preclinical data prompted a series of clinical trials to evaluate the efficacy of creatine supplementation in patients with neurodegenerative diseases. The results, however, have been mixed.
Huntington's Disease
Several clinical trials have investigated creatine in HD patients. While some smaller studies suggested potential benefits, larger, more definitive trials have not shown a significant slowing of functional decline.
Table 2: Quantitative Results of Key Clinical Trials of Creatine in Huntington's Disease
| Trial | N | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Verbessem et al., 2003 | 41 | 5 g/day | 1 year | Unified Huntington's Disease Rating Scale (UHDRS) | No improvement in functional, neuromuscular, or cognitive status. |[11][12] | | CREST-E | 553 | Up to 40 g/day | Up to 48 months | Rate of change in Total Functional Capacity (TFC) | Halted for futility. Rate of TFC decline was 0.82 points/year for creatine vs. 0.70 points/year for placebo. |[13][14][15][16] |
Parkinson's Disease
Clinical trials of creatine in PD have also yielded largely negative results, with large-scale studies failing to demonstrate a significant neuroprotective effect.
Table 3: Quantitative Results of Key Clinical Trials of Creatine in Parkinson's Disease
| Trial | N | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |
| Bender et al., 2006 | 60 | 20g/day loading, then 2-4 g/day | 2 years | Unified Parkinson's Disease Rating Scale (UPDRS) | No effect on overall UPDRS scores. Improved mood and smaller dose increase of dopaminergic therapy. | [17][18] |
| NET-PD LS-1 | 1741 | 10 g/day | Minimum 5 years | Global Statistical Test (GST) of clinical decline | Terminated early for futility. No difference in clinical decline between creatine and placebo groups. | [19][20][21][22][23][24] |
Alzheimer's Disease
Research into creatine for Alzheimer's disease is at an earlier stage, with a recent pilot study showing some promising preliminary results.
Table 4: Quantitative Results of a Pilot Clinical Trial of Creatine in Alzheimer's Disease
| Trial | N | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |
| CABA (NCT05383833) | 20 | 20 g/day | 8 weeks | Feasibility of supplementation | Feasible and well-tolerated. 11% increase in brain total creatine (p < .001). Improvements in global (p = .02) and fluid (p = .004) cognition. | [25][26][27][28][29] |
Amyotrophic Lateral Sclerosis (ALS)
Clinical trials of creatine in ALS patients have not demonstrated a significant benefit in slowing disease progression or improving survival.
Table 5: Quantitative Results of Key Clinical Trials of Creatine in ALS
| Trial | N | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |
| Shefner et al., 2004 | 104 | 5 g/day | 6 months | Maximum voluntary isometric contraction | No benefit demonstrated in any outcome measure. | [30][31][32][33] |
| Rosenfeld et al., 2008 | 107 | 5 g/day | 9 months | ALSFRS-R, MVIC, FVC | No significant improvement in motor, respiratory, or functional capacity. A trend toward improved survival was noted. | [30][34][35] |
Detailed Experimental Protocols
CREST-E Trial (Huntington's Disease)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[13][15]
-
Participants: Individuals with Stage I or II HD, aged 18 years or older, with a confirmatory family history or a CAG repeat expansion of ≥ 36.[15][36]
-
Intervention: Creatine monohydrate up to 40 g daily (titrated to highest tolerated dose) or matching placebo (dextrose). The active packets contained 5 g of creatine monohydrate and 2 g of dextrose, while placebo packets contained 7 g of dextrose.[13][15]
-
Primary Outcome: Rate of change in the Total Functional Capacity (TFC) scale of the UHDRS.[13][15]
-
Secondary Outcomes: UHDRS total motor score, a composite cognitive score, tolerability, and quality of life measures.[13]
-
Safety Monitoring: Assessed through adverse events and laboratory tests.[13][15]
NET-PD LS-1 Trial (Parkinson's Disease)
-
Study Design: Multicenter, double-blind, parallel-group, placebo-controlled, 1:1 randomized efficacy trial.[19][22]
-
Participants: 1741 individuals with early (within 5 years of diagnosis) and treated (receiving dopaminergic therapy) Parkinson's disease.[19][22]
-
Inclusion Criteria: PD diagnosis within 5 years, responsive to dopaminergic therapy for at least 90 days but not more than 2 years.[20]
-
Exclusion Criteria: Use of creatine within 14 days of baseline, known hypersensitivity to creatine, or unstable medical conditions.[20][21]
-
Intervention: 10 g/day of creatine monohydrate or matching placebo for a minimum of 5 years.[19][22]
-
Primary Outcome: A global statistical test (GST) assessing the difference in clinical decline from baseline to 5-year follow-up, based on five outcome measures: Modified Rankin Scale, Symbol Digit Modalities Test, PDQ-39 Summary Index, Schwab and England Activities of Daily Living scale, and ambulatory capacity.[22][23]
CABA Trial (Alzheimer's Disease)
-
Study Design: Single-arm, open-label, pre-post pilot trial.[25][26]
-
Participants: 20 patients with a clinical diagnosis of probable Alzheimer's disease dementia.[29]
-
Intervention: 20 g/day of creatine monohydrate, administered as two 10 g doses daily for 8 weeks.[25][29]
-
Primary Outcome: Feasibility, assessed by recruitment, retention, and compliance.[25]
-
Secondary Outcomes:
-
Brain Creatine Levels: Measured by magnetic resonance spectroscopy (MRS).[25][29]
-
Cognition: Assessed using the NIH Toolbox Cognition Battery and the Mini-Mental State Examination (MMSE).[25][26]
-
Mitochondrial Function: Assessed in blood platelets and leukocytes.[29]
-
Muscle Strength: Measured using an isokinetic dynamometer.[29]
-
Visualization of Signaling Pathways and Experimental Workflows
The Creatine-Phosphocreatine Energy Shuttle
Caption: The Creatine-Phosphocreatine energy shuttle between the mitochondrion and cytosol.
Creatine's Influence on Mitochondrial-Mediated Apoptosis
Caption: Proposed pathway of creatine-mediated inhibition of apoptosis.
Experimental Workflow for a Creatine Clinical Trial
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of creatine.
Conclusion and Future Directions
Creatine supplementation presents a compelling, mechanistically plausible therapeutic strategy for neurodegenerative diseases by addressing the underlying bioenergetic deficits. Preclinical studies have consistently demonstrated its neuroprotective potential. However, the translation of these findings to clinical efficacy in large-scale human trials has been challenging, with most studies in Huntington's, Parkinson's, and ALS failing to meet their primary endpoints.
The recent promising results from the pilot CABA trial in Alzheimer's disease suggest that the timing of intervention and the specific patient population may be critical factors for success. Future research should focus on:
-
Early Intervention: Initiating creatine supplementation in the prodromal or early stages of neurodegenerative diseases, before significant neuronal loss has occurred.
-
Dose Optimization: Further investigation into the optimal dosing strategies to maximize brain creatine uptake.
-
Combination Therapies: Exploring the synergistic effects of creatine with other neuroprotective agents.
-
Biomarker Stratification: Identifying patient subgroups who are most likely to respond to creatine supplementation based on their bioenergetic profiles.
While creatine is not a panacea for neurodegenerative diseases, its excellent safety profile and fundamental role in cellular energy metabolism warrant its continued investigation as a component of a multi-faceted therapeutic approach.
References
- 1. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine in mouse models of neurodegeneration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creatine improves health and survival of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creatine supplementation in Huntington's disease: a placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creatine supplementation in Huntington’s disease | Neurology [ez-admanager.com]
- 13. The CREST-E study of creatine for Huntington disease: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CREST-E study of creatine for Huntington disease: A randomized controlled trial [dash.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A phase I, pharmacokinetic, dosage escalation study of creatine monohydrate in subjects with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design innovations and baseline findings in a long-term Parkinson’s trial: NET-PD LS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NET-PD LS-1 Creatine in Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Effect of creatine monohydrate on clinical progression in patients with Parkinson disease: a randomized clinical trial [healthpartners.com]
- 23. Creatine Doesn't Slow Parkinson's Progression [medscape.com]
- 24. Research Portal [scholarship.miami.edu]
- 25. Creatine monohydrate pilot in Alzheimer's: Feasibility, brain creatine, and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 8-week creatine regimen boosts cognitive scores in Alzheimer's study | The Jerusalem Post [jpost.com]
- 28. Creatine monohydrate pilot in Alzheimer's: Feasibility, brain creatine, and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov:443]
- 30. Creatine monohydrate in ALS: Effects on strength, fatigue, respiratory status and ALSFRS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A clinical trial of creatine in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 33. Creatine for amyotrophic lateral sclerosis/motor neuron disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Creatine monohydrate in ALS: effects on strength, fatigue, respiratory status and ALSFRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
Principles of Autologous Natural Killer Cell Therapy for Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autologous Natural Killer (NK) cell therapy represents a promising immunotherapeutic approach for solid tumors. Leveraging the patient's own innate immune system, this therapy involves the isolation, ex vivo expansion and activation, and subsequent re-infusion of NK cells to target and eliminate malignant cells. While demonstrating a favorable safety profile, the efficacy of autologous NK cell therapy in the context of solid tumors is hampered by challenges including limited in vivo persistence, impaired trafficking to the tumor site, and the immunosuppressive tumor microenvironment (TME). This technical guide delves into the core principles of autologous NK cell therapy, detailing the biological mechanisms, manufacturing protocols, and strategies being developed to overcome existing limitations and enhance therapeutic potency.
Core Principles of NK Cell-Mediated Antitumor Immunity
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a crucial role in immune surveillance against malignant cells without prior sensitization.[1][2][3][4] Their activity is regulated by a complex interplay of signals from activating and inhibitory receptors on the cell surface.
1.1. NK Cell Activation and Tumor Recognition
NK cell activation is governed by a balance between activating and inhibitory signals.[5] In the context of cancer, this balance is shifted towards activation through several mechanisms:
-
Missing-Self Recognition: Tumor cells often downregulate the expression of Major Histocompatibility Complex class I (MHC-I) molecules to evade recognition by cytotoxic T lymphocytes.[3][6][7] This "missing-self" state is detected by NK cells, as the lack of MHC-I engagement with inhibitory Killer Immunoglobulin-like Receptors (KIRs) on the NK cell surface relieves inhibition and triggers an activating signal.[7][8]
-
Stress-Induced Ligand Recognition: Cancer cells upregulate the expression of stress-induced ligands, such as MICA/B and ULBPs, which are recognized by activating receptors on NK cells like NKG2D.[3][7][9]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NK cells express the CD16 (FcγRIIIa) receptor, which can bind to the Fc portion of antibodies coated on tumor cells.[10] This engagement triggers a potent cytotoxic response.
1.2. Mechanisms of NK Cell Cytotoxicity
Once activated, NK cells employ multiple mechanisms to eliminate tumor cells:
-
Granule Exocytosis: NK cells release cytotoxic granules containing perforin and granzymes.[1][10][11] Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[1][10]
-
Death Receptor-Mediated Apoptosis: NK cells can express ligands such as FasL and TRAIL, which bind to their cognate death receptors (Fas and TRAIL-R) on tumor cells, initiating the apoptotic cascade.[1][10][11]
-
Cytokine and Chemokine Secretion: Activated NK cells secrete pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][11] IFN-γ can enhance the antitumor immune response by activating other immune cells, while TNF-α can directly induce tumor cell death.[1]
Manufacturing of Autologous NK Cells for Solid Tumor Therapy
The successful implementation of autologous NK cell therapy hinges on the ability to generate a sufficient number of highly pure and potent NK cells. The manufacturing process typically involves several key steps:
2.1. Leukapheresis and NK Cell Isolation
The process begins with the collection of peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis. NK cells are then isolated from the PBMC fraction. A common method for isolation is magnetic-activated cell sorting (MACS), which utilizes antibodies against specific NK cell markers (e.g., CD56) and depletes other cell types (e.g., CD3+ T cells).[12]
2.2. Ex Vivo Expansion and Activation
As NK cells constitute a small fraction of peripheral blood lymphocytes, a critical step is their ex vivo expansion to achieve a therapeutic dose.[13] This is typically achieved by culturing the isolated NK cells with a combination of cytokines and/or feeder cells.
-
Cytokine Stimulation: A cocktail of cytokines is used to promote NK cell proliferation, survival, and activation. Commonly used cytokines include Interleukin-2 (IL-2), IL-15, IL-12, IL-18, and IL-21.[13][14][15][16] IL-2 and IL-15 are crucial for NK cell survival and proliferation, while IL-12, IL-18, and IL-21 can enhance their cytotoxic function and IFN-γ production.[14][15]
-
Feeder Cells: Co-culture with irradiated feeder cells, such as the K562 cell line genetically modified to express membrane-bound IL-15 and 4-1BBL (K562-mbIL15-41BBL), can induce robust NK cell expansion.[16] Irradiated EBV-transformed lymphoblastoid cell lines (EBV-LCL) are also utilized as feeder cells.[12][17]
Below is a generalized experimental workflow for autologous NK cell manufacturing.
Experimental Protocols
3.1. Protocol for Isolation and Expansion of NK Cells from Human Peripheral Blood
This protocol is a synthesized example based on common methodologies.[12]
-
NK Cell Isolation:
-
Isolate PBMCs from peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Perform magnetic labeling using a biotin-antibody cocktail that targets non-NK cells (e.g., T cells, B cells, monocytes).
-
Add anti-biotin microbeads and pass the cell suspension through a magnetic column to deplete labeled cells, thereby enriching for NK cells.[12]
-
-
NK Cell Expansion with Feeder Cells:
-
Seed isolated NK cells in a G-Rex® flask.
-
Add irradiated EBV-LCL feeder cells at a 1:10 ratio (NK:Feeder cell).[12]
-
Culture in a suitable medium (e.g., NK MACS medium) supplemented with 500 IU/ml IL-2 and 20 ng/ml IL-21.[12]
-
Replenish IL-2 every 48 hours.[12]
-
On day 4, collect, count, and re-seed the cells at a density of 0.5 x 10^6 cells/ml, supplementing with fresh IL-2.[12]
-
Challenges in Treating Solid Tumors with Autologous NK Cells
Despite the promise, the clinical efficacy of autologous NK cell therapy against solid tumors has been modest.[2][14] Several factors contribute to this limited success:
-
Impaired NK Cell Function in Cancer Patients: NK cells from cancer patients can be functionally compromised due to the disease itself or prior treatments like chemotherapy.[18]
-
The Immunosuppressive Tumor Microenvironment (TME): The TME presents a significant barrier to NK cell function.[2][3][13] It is characterized by:
-
Suppressive Soluble Factors: The TME is rich in immunosuppressive cytokines such as TGF-β and IL-10, as well as metabolic factors like prostaglandin E2 (PGE2), lactate, and adenosine, all of which inhibit NK cell activity.[3][7]
-
Inhibitory Cell Populations: The TME contains various immunosuppressive cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs), which can directly or indirectly suppress NK cell function.[19]
-
Physical Barriers: The dense extracellular matrix of solid tumors can impede NK cell infiltration.[20]
-
-
Limited In Vivo Persistence and Trafficking: Adoptively transferred NK cells often exhibit poor persistence and trafficking to the tumor site.[13][14][21] This can be due to a mismatch between the chemokine receptors expressed on the NK cells and the chemokines produced by the tumor.[4]
Strategies to Enhance Autologous NK Cell Efficacy
To overcome these challenges, several strategies are being explored to augment the antitumor activity of autologous NK cells.
5.1. Genetic Engineering: Chimeric Antigen Receptor (CAR)-NK Cells
A leading strategy is the genetic modification of NK cells to express Chimeric Antigen Receptors (CARs).[8][14][18] CARs are synthetic receptors that redirect NK cells to recognize and target specific tumor-associated antigens (TAAs) on cancer cells.[22]
-
CAR Structure: A CAR typically consists of an extracellular antigen-binding domain (usually a single-chain variable fragment, scFv), a transmembrane domain, and an intracellular signaling domain containing a CD3ζ chain for activation, often combined with one or more co-stimulatory domains (e.g., 4-1BB, CD28) to enhance signaling and persistence.[10]
-
Advantages of CAR-NK Cells: Compared to CAR-T cells, CAR-NK cells offer a potentially better safety profile with a lower risk of severe cytokine release syndrome (CRS) and neurotoxicity.[1][14] They can also exert antitumor activity through their native receptors, providing a dual-targeting mechanism.[11]
The signaling cascade initiated by CAR engagement is depicted below.
5.2. Combination Therapies
Combining autologous NK cell therapy with other anticancer treatments can create a synergistic effect.
-
Immune Checkpoint Inhibitors: Antibodies that block inhibitory checkpoints, such as PD-1/PD-L1, can enhance NK cell activity.[9][13]
-
Monoclonal Antibodies: Co-administration with tumor-targeting monoclonal antibodies can enhance ADCC.[13]
-
Cytokine Support: In vivo administration of cytokines like IL-2 or IL-15 can promote the survival and expansion of infused NK cells.[14]
-
Radiotherapy and Chemotherapy: Certain chemotherapeutic agents and radiation can upregulate the expression of stress ligands on tumor cells, making them more susceptible to NK cell-mediated killing.[4][13]
Clinical Landscape and Quantitative Data
The clinical development of autologous NK cell therapies for solid tumors is still in its early stages, with most studies being Phase I or I/II trials.[20] A meta-analysis of 31 trials involving 600 patients with various solid tumors showed promising objective response rates (ORRs), particularly in hepatocellular carcinoma (72.3%) when combined with local therapies.[23]
| Cancer Type | Number of Patients (in relevant studies) | Therapy Details | Outcome | Reference |
| Soft Tissue Sarcoma | 3 | Autologous NK cells (SNK01) +/- immune checkpoint inhibitors | Case 1: ~50% tumor reduction (monotherapy). Case 2: ~40% tumor reduction (combination). Case 3: Stable disease (combination). | [24] |
| Metastatic Digestive Cancer | N/A | Autologous NK cell therapy | No conclusive data reported from this specific trial mention. | [7] |
| Recurrent/Refractory Brain Tumors | 12 | Autologous ex vivo expanded NK cells | No conclusive data reported from this specific trial mention. | [7] |
Note: The available quantitative data for autologous NK cell therapy in solid tumors is limited and often from small, early-phase studies. The table above summarizes findings from specific case studies and trials mentioned in the search results.
Future Directions and Conclusion
Autologous NK cell therapy holds significant potential for the treatment of solid tumors. However, realizing its full therapeutic benefit will require innovative strategies to overcome the formidable challenges posed by the tumor microenvironment and to enhance the persistence and tumor-homing capabilities of the infused cells. The development of next-generation CAR-NK cells, engineered to resist immunosuppression and co-express cytokines or chemokine receptors, is a particularly promising avenue of research. Furthermore, rationally designed combination therapies that prime the TME and support NK cell function are likely to be crucial for clinical success. As our understanding of NK cell biology deepens and manufacturing technologies advance, autologous NK cell therapy is poised to become an increasingly important modality in the armamentarium against solid malignancies.
References
- 1. CAR-NK cell therapy: promise and challenges in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The application of autologous cancer immunotherapies in the age of memory-NK cells [frontiersin.org]
- 4. Strategies to Augment Natural Killer (NK) Cell Activity against Solid Tumors [mdpi.com]
- 5. Taking Lessons from CAR-T Cells and Going Beyond: Tailoring Design and Signaling for CAR-NK Cells in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The application of autologous cancer immunotherapies in the age of memory-NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy [frontiersin.org]
- 9. Strategies to Enhance NK Cell Function for the Treatment of Tumors and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Charting a killer course to the solid tumor: strategies to recruit and activate NK cells in the tumor microenvironment [frontiersin.org]
- 12. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Charting a killer course to the solid tumor: strategies to recruit and activate NK cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Augment Natural Killer (NK) Cell Activity against Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Overcoming Resistance to Natural Killer Cell Based Immunotherapies for Solid Tumors [frontiersin.org]
- 16. EXPANSION AND ACTIVATION OF NATURAL KILLER CELLS FOR CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturing CAR-NK against tumors: Who is the ideal supplier? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CAR-NK cell therapy: promise and challenges in solid tumors [frontiersin.org]
- 19. esmed.org [esmed.org]
- 20. Mapping the global clinical landscape of NK cell therapies for solid tumors: an analysis based on the ClinicalTrials.gov for the 2005–2024 period - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NK cells and solid tumors: therapeutic potential and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is CAR NK therapy? | MD Anderson Cancer Center [mdanderson.org]
- 23. Efficacy and safety of natural killer cell therapy in patients with solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cgtlive.com [cgtlive.com]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Bozitinib on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bozitinib (also known as CBT-101 or PLB-1001) is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion.[1] Aberrant activation of this pathway, often through MET amplification or mutation, is a known driver in the development and progression of various cancers, making it a key therapeutic target.[1][2] Bozitinib has demonstrated significant anti-tumor activity by blocking the c-Met signaling cascade, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with MET alterations.[1][3]
These application notes provide detailed protocols for the in vitro evaluation of bozitinib's efficacy on cancer cell lines, focusing on cell viability, apoptosis, and the modulation of the c-Met signaling pathway.
Mechanism of Action: Bozitinib and the c-Met Signaling Pathway
Bozitinib exerts its therapeutic effect by binding to the ATP-binding pocket of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key pathways modulated by c-Met include the RAS-RAF-MAPK, PI3K-Akt, and JAK-STAT pathways, all of which are crucial for cancer cell growth and survival.[1] By inhibiting c-Met, bozitinib effectively disrupts these oncogenic signals.[1]
Data Presentation: In Vitro Efficacy of Bozitinib
The anti-proliferative activity of bozitinib has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
| Cell Line | Cancer Type | MET Status | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | Amplified | 14.3 | [4][5] |
| KATO III | Gastric Cancer | Amplified | Sensitive | [4] |
| Hs746T | Gastric Cancer | Amplified | <200 | [4] |
| SNU-5 | Gastric Cancer | Amplified | <200 | [4] |
| AGS | Gastric Cancer | Non-amplified | >1000** | [4] |
| LU1901 | Lung Cancer | - | 5.8 | [5] |
| EBC-1 | Lung Cancer | - | 12.2 | [5] |
| H1993 | Lung Cancer | - | 18.6 | [5] |
| LI0612 | Liver Cancer | - | 17 | [5] |
| KP4 | Pancreatic Cancer | - | 176 | [5] |
| General | Various Tumor Cells | - | 8 | [5] |
* Data for Crizotinib, another MET inhibitor. ** Data for other MET inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bozitinib (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[1]
-
Bozitinib Treatment: Prepare serial dilutions of bozitinib in complete culture medium at 2x the final desired concentrations. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial screening. Remove the medium from the wells and add 100 µL of the bozitinib dilutions to the respective wells. For the control wells, add medium with the same concentration of vehicle (e.g., DMSO) as the treated wells (final DMSO concentration should be <0.1%). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot the percentage viability against the logarithm of the bozitinib concentration to generate a dose-response curve and determine the IC50 value.[1]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity. Annexin V binds to exposed PS on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bozitinib (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of bozitinib or vehicle control for 24-48 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Western Blot Analysis for c-Met Signaling Pathway
Western blotting is used to detect and quantify the levels of specific proteins, allowing for the assessment of c-Met phosphorylation and the activation state of its downstream effectors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bozitinib (stock solution in DMSO)
-
6-well plates
-
Recombinant human HGF (optional, for stimulating c-Met phosphorylation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 18-24 hours to reduce basal receptor phosphorylation. Treat the cells with desired concentrations of bozitinib or vehicle control for 2-6 hours.[7]
-
HGF Stimulation (Optional): To induce MET phosphorylation, stimulate the cells with recombinant human HGF (e.g., 40-50 ng/mL) for 10-15 minutes at 37°C.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Met diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000 - 1:10000 in 5% BSA/TBST) for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and the loading control.[7]
Troubleshooting and Optimization
-
High IC50 values: Confirm the MET amplification status of your cell line. Ensure the purity and activity of the bozitinib compound. Optimize cell seeding density and ensure cell health.[4]
-
Inconsistent results: Standardize cell seeding protocols. Prepare fresh serial dilutions of bozitinib for each experiment. Use cells within a consistent and low passage number range.
-
High background in Western blots: Increase the number and duration of washing steps. Optimize blocking conditions and antibody concentrations.[8]
-
No change in phosphorylation: Optimize the treatment time and concentration of bozitinib. Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Verify the specificity and quality of the primary antibodies.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. apollomicsinc.com [apollomicsinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CBT-101 in Amyotrophic Lateral Sclerosis (ALS) Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-101, a novel creatine prodrug developed by CERES Brain Therapeutics, represents a promising therapeutic strategy for Amyotrophic Lateral Sclerosis (ALS).[1][2] This compound is designed to address the underlying neuronal metabolic defects implicated in the pathophysiology of ALS.[2] Unlike conventional oral creatine supplementation, which has shown limited efficacy in past ALS clinical trials due to poor brain penetration, this compound utilizes an innovative intranasal delivery system to bypass the blood-brain barrier.[3][4][5][6] This "Nose-to-Neurons" approach is intended to ensure direct delivery of creatine to the central nervous system, thereby supporting neuronal energy homeostasis and providing neuroprotection.[7][8]
This compound is currently in Phase I clinical development to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][9] Data from preclinical studies in relevant animal models of neurodegenerative diseases have demonstrated its potential to alleviate motor deficits and protect neurons.[5][7] These application notes provide a comprehensive overview of the this compound clinical trial design, endpoints, and the experimental protocols that form the basis of its development.
Mechanism of Action: The "Nose-to-Neurons" Pathway
This compound is a creatine ester, specifically dodecyl creatine ester (DCE), formulated as a particulate emulsion for intranasal administration.[3][5] The rationale for this approach is based on the limitations of oral creatine reaching the brain in sufficient concentrations.[4][7]
The proposed mechanism of action for this compound is as follows:
-
Intranasal Administration : this compound is delivered as a nasal spray.[9]
-
Bypassing the Blood-Brain Barrier : The prodrug is designed to be absorbed through the olfactory and trigeminal nerve pathways in the nasal cavity, providing a direct route to the brain.[3][8]
-
Neuronal Uptake : The lipophilic nature of the creatine prodrug allows for passive diffusion across neuronal cell membranes, bypassing the need for the creatine transporter which can be a limiting factor.[3]
-
Conversion to Creatine : Once inside the neurons, this compound is metabolized, releasing active creatine.[9]
-
Neuroprotection : The increased intracellular creatine levels are expected to enhance the neuronal energy buffer, reduce oxidative stress, and ameliorate mitochondrial dysfunction, all of which are implicated in ALS pathology.[3]
Diagram of the this compound "Nose-to-Neurons" Delivery Pathway
References
- 1. Amyotrophic Lateral Sclerosis Market Outlook: Expanding Therapeutic Pipeline and Novel Drug Launches Propel Growth Throughout Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
- 2. Ceres Brain Therapeutics announces €6m financing - European Biotechnology Magazine [european-biotechnology.com]
- 3. PIPELINE & PROGRAMS — CERES BRAIN Therapeutics [ceres-brain.com]
- 4. researchgate.net [researchgate.net]
- 5. Intranasal delivery of dodecyl creatine ester alleviates motor deficits and increases dopamine levels in a 6-OHDA rat model of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatine for amyotrophic lateral sclerosis/motor neuron disease | Cochrane [cochrane.org]
- 7. event.businessfrance.fr [event.businessfrance.fr]
- 8. SCIENCES & TECH — CERES BRAIN Therapeutics [ceres-brain.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Biomarker Analysis in ALS Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols relevant to biomarker analysis in the clinical development of therapeutics for Amyotrophic Lateral Sclerosis (ALS). While the primary topic of interest is CBT-101 , a novel creatine prodrug developed by CERES Brain Therapeutics, publicly available biomarker data from its early-stage clinical trials is not yet available.
To provide a comprehensive and practical resource, this document is structured into two parts:
-
Part 1: this compound (CERES Brain Therapeutics) - This section details the mechanism of action and the intended biomarker strategy for this emerging therapeutic candidate.
-
Part 2: AIT-101 (AI Therapeutics) as a Case Study - This section presents a detailed analysis of the biomarker data from the Phase IIa clinical trials of AIT-101, a PIKfyve kinase inhibitor. This case study serves as a practical example of biomarker utilization in a contemporary ALS clinical trial, fulfilling the core requirements for quantitative data, detailed protocols, and pathway visualizations.
Part 1: this compound (CERES Brain Therapeutics)
Application Notes: Mechanism of Action and Therapeutic Rationale
Biomarker Strategy (Planned)
While specific quantitative data from human ALS studies are not yet public, the clinical development plan for this compound includes the assessment of plasma protein biomarkers to monitor the drug's effect on cerebral activity.[5] It is anticipated that future clinical trials in ALS patients will incorporate a panel of biomarkers to assess target engagement, pharmacodynamics, and therapeutic efficacy.
Visualizing the this compound Delivery and Mechanism
The following diagram illustrates the proposed "nose-to-brain" delivery and intracellular action of this compound.
Part 2: AIT-101 (AI Therapeutics) as a Biomarker Case Study
Application Notes: AIT-101 in C9orf72-ALS
Quantitative Biomarker Data from Phase IIa Clinical Trial
| Biomarker Category | Biomarker Name | Matrix | Change with AIT-101 Treatment (12 weeks) | Reference(s) |
| Target Engagement | Soluble Glycoprotein NMB (sGPNMB) | Not specified | Increased | [1][4][7] |
| Pharmacodynamic | Poly(GP) Dipeptide Repeat Protein | Not specified | 73% Reduction | [1][3][4][7] |
Experimental Protocols
The following are representative protocols for the types of assays used to measure the biomarkers reported in the AIT-101 Phase IIa trial.
2.3.1 Protocol: Quantification of Poly(GP) in Cerebrospinal Fluid (CSF) by Single Molecule Array (Simoa)
This protocol is based on the principles of ultrasensitive Simoa immunoassays developed for the quantification of poly(GP) in CSF.[8][9][10]
Objective: To accurately measure the concentration of poly(GP) dipeptide repeat proteins in CSF samples from ALS patients.
Materials:
-
Simoa HD-X Analyzer (Quanterix)
-
Simoa Poly(GP) assay kit (or custom-developed assay with anti-poly(GP) capture and detector antibodies)
-
Recombinant poly(GP) calibrators
-
CSF samples from patients and healthy controls
-
Assay-specific diluents and wash buffers
-
Microplate shaker
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.
-
Dilute CSF samples in the assay-specific sample diluent. A 1:2 dilution is a common starting point.[9]
-
-
Assay Execution (automated on Simoa HD-X):
-
Load prepared samples, calibrators, and quality controls onto the instrument.
-
Antibody-coated paramagnetic beads are mixed with the samples, allowing the capture of poly(GP).
-
A biotinylated detector antibody specific for poly(GP) is added, forming an immunocomplex on the beads.
-
Streptavidin-β-galactosidase (SβG) conjugate is added, which binds to the biotinylated detector antibody.
-
Beads are washed and loaded into the Simoa disc, which contains thousands of femtoliter-sized wells. Each well can hold a single bead.
-
A resorufin β-D-galactopyranoside (RGP) substrate is added. In wells containing an immunocomplex, the SβG hydrolyzes the RGP, producing a fluorescent signal.
-
The instrument images the wells and counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells.
-
-
Data Analysis:
-
The instrument software calculates the average number of enzymes per bead (AEB) for each sample and calibrator.
-
A calibration curve is generated by plotting the AEB of the calibrators against their known concentrations.
-
The concentration of poly(GP) in the patient samples is interpolated from the calibration curve.
-
2.3.2 Protocol: Quantification of Soluble GPNMB (sGPNMB) by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA, which is a standard method for quantifying soluble proteins like sGPNMB in biological fluids.[11][12][13][14][15]
Objective: To measure the concentration of sGPNMB in plasma or serum.
Materials:
-
Human GPNMB ELISA kit (containing a pre-coated microplate, detection antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable micropipettes and tips
-
Wash bottle or automated plate washer
-
Patient plasma or serum samples
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Reconstitute the sGPNMB standard to create a stock solution and then perform serial dilutions to generate a standard curve.
-
Dilute patient plasma or serum samples in the provided assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the antibody-pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover and incubate as specified (e.g., 1 hour at room temperature).
-
Wash the plate as in step 3.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover and incubate as specified (e.g., 30 minutes at room temperature).
-
Wash the plate as in step 3.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for a specified time (e.g., 15-20 minutes) until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Subtract the blank OD from all other readings.
-
Generate a standard curve by plotting the OD of the standards versus their known concentrations.
-
Determine the concentration of sGPNMB in the patient samples by interpolating their OD values from the standard curve.
-
Visualizations: AIT-101 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AIT-101 and the general workflow for the biomarker analysis described.
References
- 1. AI Therapeutics Posts First Clinical Data for New ALS Mechanism - BioSpace [biospace.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. globalgenes.org [globalgenes.org]
- 4. AI Therapeutics reports promising Phase II data in ALS [clinicaltrialsarena.com]
- 5. tandfonline.com [tandfonline.com]
- 6. AIT-101 [orphai-therapeutics.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. Development of a sensitive trial-ready poly(GP) CSF biomarker assay for C9orf72-associated frontotemporal dementia and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive trial-ready poly(GP) CSF biomarker assay for C9orf72-associated frontotemporal dementia and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. Frontiers | Functional Characterization of Glycoprotein Nonmetastatic Melanoma Protein B in Scleroderma Fibrosis [frontiersin.org]
- 12. elkbiotech.com [elkbiotech.com]
- 13. img.abclonal.com [img.abclonal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human Osteoactivin (GPNMB) ELISA Kit (EHGPNMB) - Invitrogen [thermofisher.com]
Application Notes and Protocols for CBT-101 NK Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-101 is an autologous natural killer (NK) cell therapy developed by CHA Biotech. This therapeutic approach involves the isolation, ex vivo expansion, and activation of a patient's own NK cells, which are then infused back into the patient to target and eliminate cancer cells. This compound has been investigated in clinical trials for solid tumors and recurrent glioblastoma, demonstrating a promising safety profile and potential therapeutic efficacy.[1][2] This document provides a detailed overview of the available information on this compound, including its manufacturing process, clinical trial protocols, and infusion procedures.
Mechanism of Action
Natural killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating malignant cells without prior sensitization.[3] Their anti-tumor activity is regulated by a balance of signals from activating and inhibitory receptors on the NK cell surface. Healthy cells typically express Major Histocompatibility Complex (MHC) class I molecules, which are recognized by inhibitory receptors on NK cells, preventing their activation. Many tumor cells, however, downregulate MHC class I expression to evade T-cell recognition, which in turn makes them susceptible to NK cell-mediated killing through a "missing-self" recognition mechanism.
This compound leverages this natural anti-tumor capability by significantly increasing the number and cytotoxic activity of a patient's NK cells. The ex vivo expansion and activation process enhances the expression of activating receptors and cytotoxic molecules, such as perforin and granzymes, leading to a more potent anti-cancer effect upon re-infusion.
Manufacturing of this compound
The manufacturing process for this compound is centered on the autologous (patient-derived) nature of the therapy.[1] While specific proprietary details of CHA Biotech's protocol are not fully public, the general workflow for autologous NK cell manufacturing provides a framework for understanding the process. CHA Biotech has reported that its technology can expand NK cells approximately 2,000-fold and increase their cytotoxic activity to 90%.[2] The company has also entered into a collaboration with Miltenyi Biotec to develop an automated mass production process, indicating a commitment to standardization and scalability.[4][5]
Experimental Protocol: Manufacturing of Autologous NK Cells
This protocol is a generalized representation and may not reflect the exact, proprietary methods used for this compound.
-
Leukapheresis: A patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
-
NK Cell Isolation: NK cells are isolated from the PBMC population. This is typically achieved through immunomagnetic cell separation, often involving depletion of CD3+ T cells followed by enrichment of CD56+ NK cells.
-
Activation and Expansion: The isolated NK cells are cultured in a specialized medium containing cytokines to stimulate their activation and proliferation. Common cytokines used for NK cell expansion include IL-2 and IL-15. Feeder cells, such as irradiated K562 cells, may also be used to enhance expansion. The culture period is typically 1-2 weeks.
-
Harvesting and Formulation: After the expansion phase, the NK cells are harvested, washed, and formulated in a cryopreservation medium or a solution suitable for intravenous infusion.
-
Quality Control: The final cell product undergoes rigorous quality control testing to ensure safety and potency.
Quality Control Parameters
The final this compound product must meet stringent quality control specifications before release for patient administration. While the exact parameters for this compound are not publicly available, typical release criteria for autologous NK cell therapies are summarized below.[6][7][8]
| Parameter | Specification | Method |
| Identity | CD3-CD56+ cells | Flow Cytometry |
| Purity | ≥90% CD3-CD56+ cells | Flow Cytometry |
| T-cell (CD3+) contamination <3% | Flow Cytometry | |
| Viability | ≥70% | Trypan Blue Exclusion or Flow Cytometry |
| Potency | Demonstrated cytotoxicity against a target cell line (e.g., K562) | Cytotoxicity Assay (e.g., Cr-51 release, flow-based) |
| Sterility | No microbial growth | Compendial Sterility Test |
| Endotoxin | <5 EU/kg | Limulus Amebocyte Lysate (LAL) Test |
| Cell Dose | As per clinical protocol | Cell Counting |
Clinical Trial Protocols
This compound has been evaluated in Phase 1 clinical trials for both solid tumors and recurrent glioblastoma.
Phase 1 Trial in Solid Tumors (NCT04557306)
This open-label, single-center Phase 1 trial was designed to evaluate the safety and tolerability of this compound in patients with solid tumors who have undergone curative surgery and adjuvant therapy.[2]
| Parameter | Details |
| Trial Design | Open-label, 3+3 Dose De-escalation |
| Patient Population | Adults with histologically or cytologically confirmed solid tumors, 4-12 weeks post-adjuvant therapy. ECOG performance status 0-1. |
| Intervention | Intravenous infusion of this compound cells. |
| Dosing Schedule | Every 2 weeks or every 4 weeks. |
| Primary Outcome | Safety and tolerability. |
| Status | Completed. |
Investigator-Initiated Trial in Recurrent Glioblastoma
This open-label, phase I/IIa trial assessed the safety and efficacy of this compound in patients with recurrent glioblastoma.[9]
| Parameter | Details |
| Patient Population | Patients with recurrent glioblastoma for whom standard therapy has failed. |
| Cell Dose | Approximately 2–6 × 10⁹ cells per infusion. |
| Infusion Volume | 100 mL |
| Route of Administration | Intravenous |
| Dosing Schedule | 24 infusions at 2-week intervals. |
| Primary Outcome | Safety and 2-year overall survival. |
This compound Infusion Protocol
The following is a generalized protocol for the intravenous infusion of autologous NK cells, incorporating details from the this compound clinical trials where available. This protocol should be adapted based on institutional guidelines and the specific clinical trial protocol.
Pre-Infusion
-
Patient Evaluation: Confirm patient identity and eligibility. Review vital signs and current medications.
-
Pre-medication: To minimize the risk of infusion-related reactions, administer pre-medications 30-60 minutes prior to infusion. Common pre-medications include:
-
Acetaminophen (e.g., 650 mg orally)
-
Diphenhydramine (e.g., 25 mg orally or intravenously)
-
-
Product Preparation: Thaw the cryopreserved this compound product according to the manufacturer's instructions, if applicable. Inspect the cell product for any abnormalities.
Infusion Procedure
-
Venous Access: Establish stable intravenous access.
-
Administration: Infuse the this compound cell product intravenously. The infusion rate should be carefully controlled as per the specific protocol. For the glioblastoma trial, 100 mL was administered.[9] A general infusion duration is typically over 30-60 minutes.
-
Patient Monitoring: Monitor the patient's vital signs (blood pressure, heart rate, respiratory rate, temperature) and observe for any signs of infusion reaction (e.g., fever, chills, rash, dyspnea) throughout the infusion and for a specified post-infusion period.
Post-Infusion
-
Monitoring: Continue to monitor the patient for at least 4 hours post-infusion.[3]
-
Supportive Care: Some protocols may include the administration of subcutaneous IL-2 to support the persistence and activity of the infused NK cells.[3]
-
Adverse Event Management: Manage any adverse events according to standard clinical practice and the trial protocol. In the Phase 1 solid tumor trial, observed adverse reactions were mild and not related to this compound.[2]
Conclusion
This compound represents a promising autologous NK cell therapy with a favorable safety profile observed in early-phase clinical trials. The development of this therapy highlights the potential of harnessing the innate immune system to combat cancer. Further clinical investigation, particularly in Phase 2 trials, will be crucial to fully elucidate its efficacy across various malignancies. The ongoing efforts to automate and standardize the manufacturing process will be key to enabling broader patient access to this innovative treatment modality.
References
- 1. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 2. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 3. Infusion Reactions in Natural Killer Cell Immunotherapy: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHA Biotech partners with Miltenyi Biotec Korea to automate CAR-NK cell production - CHOSUNBIZ [biz.chosun.com]
- 5. CHA Biotech signs MOU with Miltenyi Biotec Korea to advance large-scale CAR-NK cell therapy production < Bio < Article - KBR [koreabiomed.com]
- 6. Quality standards for NK cell immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Autologous adoptive immune-cell therapy elicited a durable response with enhanced immune reaction signatures in patients with recurrent glioblastoma: An open label, phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control Assays for CBT-101 NK Cell Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBT-101 is an autologous Natural Killer (NK) cell-based immunotherapy currently under investigation for the treatment of solid tumors.[1][2][3] The manufacturing of such cell-based therapies is a complex process that necessitates rigorous quality control (QC) to ensure the final product is safe, pure, and potent.[4][5] These application notes provide a comprehensive overview of the critical quality control assays essential for the release of this compound, an autologous NK cell product. The protocols detailed below are foundational for establishing a robust QC framework for NK cell therapy manufacturing.
The quality control of NK cell products is multifaceted, encompassing the assessment of identity, purity, potency, and safety.[6] Flow cytometry is a cornerstone technology for evaluating the phenotype and purity of the cell population.[7][8] Potency is determined through functional assays that measure the cytotoxic capability of the NK cells against target tumor cells.[9][10] Safety is ensured by testing for microbial contamination and endotoxins.[11]
Quality Control Assays for this compound NK Cell Production
A comprehensive quality control strategy for this compound involves a panel of assays to assess critical quality attributes (CQAs). These attributes are summarized in the tables below, followed by detailed experimental protocols.
Table 1: Identity and Purity Assays
| Parameter | Assay Method | Marker | Acceptance Criteria |
| Identity | Flow Cytometry | CD3- CD56+ | > 90% of lymphocyte population |
| Purity | Flow Cytometry | CD3+ (T cells) | < 3%[12] |
| CD19+ (B cells) | < 1% | ||
| CD14+ (Monocytes) | < 1% | ||
| Viability | Trypan Blue Exclusion or Flow Cytometry (7-AAD/PI) | - | ≥ 70%[12] |
Table 2: Potency Assays
| Parameter | Assay Method | Key Readouts | Acceptance Criteria |
| Cytotoxicity | Chromium-51 Release Assay | % Specific Lysis | Target-dependent lysis, e.g., > 20% at 10:1 E:T ratio |
| Flow Cytometry-based Cytotoxicity Assay | % Target Cell Death | Target-dependent lysis, e.g., > 20% at 10:1 E:T ratio | |
| Degranulation | Flow Cytometry | % CD107a+ NK cells | > 15% increase over baseline |
| Cytokine Secretion | ELISA / Multiplex Assay | IFN-γ concentration | > 100 pg/mL upon stimulation |
Table 3: Safety Assays
| Parameter | Assay Method | Acceptance Criteria |
| Sterility | Compendial Sterility Test (e.g., USP <71>) | No microbial growth |
| Mycoplasma | PCR-based Assay | Negative |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | < 5 EU/kg body weight[12] |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: NK Cell Identity and Purity by Flow Cytometry
1.1. Objective: To determine the percentage of NK cells (CD3-CD56+) and contaminating cell populations in the final this compound product.
1.2. Materials:
-
This compound cell suspension
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T cell marker)
-
Anti-CD56 (NK cell marker)
-
Anti-CD16 (NK cell marker)
-
Anti-CD19 (B cell marker)
-
Anti-CD14 (Monocyte marker)
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
1.3. Method:
-
Adjust the this compound cell suspension to a concentration of 1 x 10^6 cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension to the bottom of a FACS tube.
-
Add the pre-titrated amounts of each fluorochrome-conjugated antibody to the tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of FACS buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
-
Acquire data on a calibrated flow cytometer.
-
Analyze the data using appropriate software. Gate on viable, single CD45+ lymphocytes to determine the percentage of CD3-CD56+ NK cells and other contaminating populations.[13]
Protocol 2: NK Cell Potency via a Flow Cytometry-Based Cytotoxicity Assay
2.1. Objective: To quantify the cytotoxic potential of this compound NK cells against a target tumor cell line.
2.2. Materials:
-
This compound NK cells (Effector cells, E)
-
K562 tumor cell line (Target cells, T)[14]
-
Complete RPMI-1640 medium
-
Target cell labeling dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD)
-
96-well U-bottom plate
-
Flow cytometer
2.3. Method:
-
Label the target K562 cells with CFSE according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.
-
Wash and resuspend the CFSE-labeled target cells at 1 x 10^5 cells/mL in complete medium.
-
Prepare effector this compound cells at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
In a 96-well plate, co-culture 100 µL of target cells with 100 µL of effector cells at the different E:T ratios.
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with lysis agent (maximum killing)
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently resuspend the cells and transfer to FACS tubes.
-
Add 7-AAD to each tube to stain dead cells.
-
Acquire data on a flow cytometer.
-
Calculate the percentage of specific lysis:
-
Gate on the CFSE-positive target cell population.
-
Within this gate, determine the percentage of 7-AAD positive (dead) cells.
-
% Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100.[15]
-
Protocol 3: Safety Testing - Endotoxin Detection
3.1. Objective: To quantify the level of bacterial endotoxins in the final this compound product.
3.2. Materials:
-
This compound final product sample
-
Limulus Amebocyte Lysate (LAL) assay kit (chromogenic or turbidimetric)
-
Pyrogen-free water
-
Endotoxin standard
-
Pyrogen-free test tubes and pipette tips
-
Incubating plate reader or spectrophotometer
3.3. Method:
-
Perform the assay according to the LAL kit manufacturer's instructions, as protocols can vary.
-
Prepare a standard curve using the provided endotoxin standard diluted in pyrogen-free water.
-
Dilute the this compound product sample as required to overcome any potential product inhibition.
-
Add samples, standards, and controls to pyrogen-free tubes or a microplate.
-
Add the LAL reagent to all wells/tubes.
-
If using a chromogenic assay, add the chromogenic substrate after the initial incubation.
-
Incubate at 37°C for the time specified in the kit protocol.
-
Read the absorbance or turbidity on a plate reader at the specified wavelength.
-
Calculate the endotoxin concentration in the sample by comparing its absorbance/turbidity to the standard curve.
-
Ensure the final result is reported in Endotoxin Units (EU) per kilogram of patient body weight to meet the acceptance criteria.[11]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 4. sinobiological.com [sinobiological.com]
- 5. CAR-NK Cell Therapy Analysis Using Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. Natural Killer (NK) Cells for Cell Therapy & Manufacturing | Bio-Techne [bio-techne.com]
- 7. Flow Cytometry Solutions for CAR-T and CAR-NK Cell Therapy | Bio-Techne [bio-techne.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Potency assays and biomarkers for cell-based advanced therapy medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five Ways To Measure Immunotherapy Potency | Technology Networks [technologynetworks.com]
- 11. Evaluating the safety and feasibility of allogeneic NK cell infusion in high-risk lymphoma patients post-autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality standards for NK cell immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Case Report: Feasibility and Safety of Autologous NK Cell Therapy in Patients with Cancer [scirp.org]
- 15. Development of Automated Separation, Expansion, and Quality Control Protocols for Clinical-Scale Manufacturing of Primary Human NK Cells and Alpharetroviral Chimeric Antigen Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Solid Tumor Infiltration by CBT-101 Autologous Natural Killer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These Application Notes and Protocols are intended for research purposes only. The information provided is based on established scientific methodologies for the evaluation of Natural Killer (NK) cell therapies. Specific preclinical data and protocols for CHA Biotech's CBT-101 have not been made publicly available. Therefore, the following protocols and representative data are provided as a general guide and may require optimization for specific experimental conditions.
Introduction
This compound is an investigational autologous Natural Killer (NK) cell therapy developed by CHA Biotech.[1] This therapy involves the isolation of a patient's own NK cells, which are then expanded and activated ex vivo before being infused back into the patient.[2] The therapeutic rationale is to harness the innate anti-tumor cytotoxicity of NK cells to target and eliminate cancer cells. A critical aspect of the efficacy of this compound in solid tumors is the ability of the infused NK cells to traffic to, and infiltrate, the tumor microenvironment.
These application notes provide a framework for preclinical evaluation of this compound in animal models of solid tumors, with a focus on assessing tumor infiltration. The protocols described herein are based on established methods for xenograft models, particularly for glioblastoma, a solid tumor type for which NK cell therapies are being actively investigated.[2][3][4]
Animal Models for Solid Tumor Infiltration
The choice of animal model is critical for studying the infiltration of this compound NK cells into solid tumors. Immunodeficient mouse models are essential for xenograft studies involving human cells.
Recommended Models:
-
Nude (Athymic) Mice: Lack a thymus and are unable to produce mature T cells, which prevents the rejection of human tumor xenografts.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Lack both functional T and B cells and have deficient NK cell activity, providing a highly immunodeficient environment for the engraftment of human cells.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunodeficient mice.[5] PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[6]
Experimental Protocols
Protocol 1: Evaluation of this compound Infiltration in a Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model and the subsequent evaluation of this compound infiltration.
Materials:
-
Human glioblastoma cell line (e.g., U-87 MG)
-
Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)
-
This compound autologous NK cells
-
Matrigel (or other suitable extracellular matrix)
-
Sterile PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
-
Surgical tools for tumor excision
-
Formalin (10% neutral buffered) for tissue fixation
-
OCT compound for frozen tissue embedding
Procedure:
-
Tumor Cell Preparation:
-
Culture U-87 MG cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Treatment Group: Administer this compound cells (e.g., 1 x 10^7 cells per mouse) via intravenous (tail vein) injection.
-
Control Group: Administer an equivalent volume of sterile PBS or vehicle used for this compound suspension.
-
Repeat injections as required by the study design (e.g., weekly for 3 weeks).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice at a predetermined endpoint (e.g., 21 days post-treatment initiation or when tumors reach a maximum allowed size).
-
Carefully excise the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding.
-
Embed another portion of the tumor in OCT compound and freeze in liquid nitrogen for cryosectioning.
-
Protocol 2: Immunohistochemical Staining for NK Cell Infiltration
This protocol details the staining of tumor sections to visualize and quantify infiltrating NK cells.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a human NK cell marker (e.g., anti-NKp46 or anti-CD56)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated citrate buffer (pH 6.0) and incubating in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-human NKp46) at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of stained sections using a bright-field microscope.
-
Quantify the number of NKp46-positive cells per unit area in multiple fields of view to determine the density of infiltrating NK cells.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Representative Antitumor Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 550 ± 95 | 56 |
Table 2: Representative Quantification of NK Cell Infiltration in Glioblastoma Tumors
| Treatment Group | Mean NKp46+ Cells / mm² ± SEM |
| Vehicle Control | 15 ± 5 |
| This compound | 120 ± 25 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound NK cell infiltration.
NK Cell Cytotoxicity Signaling Pathway
Caption: Simplified signaling pathway of NK cell-mediated cytotoxicity.
References
- 1. CHA Biotech [en.chabio.com]
- 2. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 3. CAR-NK cell therapy: promise and challenges in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHA Biotech partners with Miltenyi Biotec Korea to automate CAR-NK cell production - CHOSUNBIZ [biz.chosun.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Determining CBT-101 c-Met Target Engagement
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a key driver in the progression and metastasis of numerous cancers, making it a compelling therapeutic target.[1][3] CBT-101 is an orally bioavailable, small-molecule inhibitor designed to selectively bind to c-Met, disrupting its signal transduction pathways and inducing cell death in c-Met-overexpressing tumor cells.[4]
Confirming that a drug candidate directly interacts with its intended target within a cellular context is a critical step in drug development. These application notes provide detailed protocols for three key cell-based assays to determine and quantify the target engagement of this compound with c-Met: Western Blotting for c-Met phosphorylation, an Enzyme-Linked Immunosorbent Assay (ELISA) for phosphorylated c-Met, and the Cellular Thermal Shift Assay (CETSA) for direct target binding.
The c-Met Signaling Pathway and this compound Mechanism of Action
Binding of HGF to the c-Met receptor induces dimerization and trans-autophosphorylation of key tyrosine residues (Tyr1234/1235) within the intracellular kinase domain.[5][6] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the PI3K/AKT and RAS/MAPK pathways.[1][5] this compound is a tyrosine kinase inhibitor that competes with ATP for the binding site in the c-Met kinase domain, thereby preventing this autophosphorylation and blocking subsequent signaling events.[7][8][9]
Western Blot for Inhibition of c-Met Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of c-Met in response to this compound treatment. A decrease in the phosphorylated c-Met (p-Met) signal, relative to the total c-Met protein, indicates successful target engagement and inhibition of kinase activity.[5]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed c-Met-dependent cancer cell lines (e.g., MKN-45, SNU-5, NCI-H1993) in 6-well plates and grow to 70-80% confluency.[7]
-
If investigating ligand-induced phosphorylation, serum-starve the cells for 4-6 hours.[7]
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle (DMSO) control.[7]
-
If applicable, stimulate cells with HGF (e.g., 50 ng/mL) for the final 15-30 minutes of inhibitor treatment.[7]
-
-
Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.[5]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[5]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[5][12]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).[7][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][12]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[5]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control (e.g., GAPDH or β-actin).[12]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the p-Met signal to the total Met signal for each sample. Further normalization to the loading control can account for loading inaccuracies.[12]
-
Calculate the percentage of p-Met inhibition relative to the vehicle-treated control.
-
Data Presentation
Table 1: Densitometry Analysis of p-Met Inhibition by this compound
| This compound (nM) | Normalized p-Met Intensity | % Inhibition of p-Met |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.48 | 52% |
| 100 | 0.12 | 88% |
| 1000 | 0.03 | 97% |
Phospho-c-Met Sandwich ELISA
Principle: This is a high-throughput, quantitative immunoassay to measure the amount of phosphorylated c-Met in cell lysates.[13] A capture antibody specific for total c-Met is coated on a 96-well plate, and a detection antibody that recognizes phosphorylated tyrosine residues is used to generate a colorimetric or chemiluminescent signal proportional to the amount of p-Met.[13]
Experimental Protocol
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described in the Western Blot protocol (steps 1 & 2).
-
Assay Procedure (based on a typical kit protocol): [13]
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each cell lysate sample or control into the appropriate wells of the anti-pan Met antibody-coated 96-well plate.[13]
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[13]
-
Discard the solution and wash the wells four times with 1X Wash Buffer.[13]
-
Add 100 µL of prepared biotinylated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.[13]
-
Discard the solution and repeat the wash step.
-
Add 100 µL of HRP-conjugated Streptavidin solution to each well and incubate for 45 minutes at room temperature.[13]
-
Discard the solution and repeat the wash step.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.[13]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13]
-
Read the absorbance at 450 nm immediately using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 2: Inhibition of c-Met Phosphorylation by this compound Measured by ELISA
| This compound (nM) | Absorbance at 450 nm (Mean) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 1.250 | 0% |
| 1 | 1.088 | 13% |
| 10 | 0.650 | 48% |
| 100 | 0.188 | 85% |
| 1000 | 0.063 | 95% |
| Calculated IC50 | | 11.5 nM |
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical technique that assesses direct target engagement in intact cells.[10] The principle is based on ligand-induced thermal stabilization: when this compound binds to c-Met, the resulting protein-drug complex becomes more resistant to heat-induced denaturation.[10][14] By heating the cells and then quantifying the amount of remaining soluble (non-denatured) c-Met, a shift in the protein's melting temperature (Tm) or an increase in soluble protein at a fixed temperature provides direct evidence of binding.[10]
Experimental Protocols
A. CETSA Melt Curve Protocol (To Determine Thermal Shift)
-
Cell Treatment: Treat two separate suspensions of intact cells (e.g., 1x10^7 cells/mL) with either a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[10]
-
Thermal Challenge: Aliquot the cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding ice-cold lysis buffer.[10]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]
-
Quantification: Collect the supernatant and analyze the amount of soluble c-Met at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the normalized amount of soluble c-Met against the temperature for both the this compound-treated and vehicle-treated samples. The shift in the curve (ΔTm) indicates thermal stabilization upon drug binding.
B. Isothermal Dose-Response (ITDR) Protocol (To Determine Potency)
-
Cell Treatment: Aliquot cell suspensions into PCR tubes and treat with a serial dilution of this compound (and a vehicle control) for 1-2 hours at 37°C.[10]
-
Thermal Challenge: Heat all samples at a single, pre-determined optimal temperature (e.g., a temperature near the Tm where a significant shift is observed, such as 56°C) for 3 minutes, followed by cooling to 4°C.[10]
-
Lysis, Fractionation, and Analysis: Follow steps 3-5 from the CETSA Melt Curve protocol.
-
Data Analysis: Plot the normalized amount of soluble c-Met against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the cellular EC50 value, which reflects target engagement potency.[10]
Data Presentation
Table 3: CETSA Melt Curve Data for this compound
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle (DMSO) | 52.1 °C | - |
| this compound (10 µM) | 57.3 °C | +5.2 °C |
Table 4: CETSA Isothermal Dose-Response Data for this compound
| This compound (nM) | Soluble c-Met (Normalized) |
|---|---|
| 0 (Vehicle) | 0.35 |
| 10 | 0.41 |
| 30 | 0.55 |
| 100 | 0.82 |
| 300 | 0.95 |
| 1000 | 0.98 |
| Calculated EC50 | 45 nM |
Summary of Target Engagement Assays
These assays provide complementary evidence of this compound's engagement with its c-Met target. CETSA directly confirms the physical binding of this compound to c-Met in a cellular environment, while Western Blot and ELISA assays functionally confirm that this binding leads to the inhibition of the receptor's kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Bozitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bozitinib (also known as PLB-1001 or CBT-101) is a potent and highly selective, orally bioavailable small molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, triggered by gene amplification, mutation, or protein overexpression, is a key driver in the proliferation, survival, invasion, and metastasis of various tumor cells.[2] Bozitinib has demonstrated significant anti-tumor activity in preclinical models of cancers with c-MET dysregulation, including non-small cell lung cancer (NSCLC), gastric, hepatic, and pancreatic cancers.[3] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of bozitinib, along with detailed protocols for key experimental procedures to guide further research and clinical development.
Pharmacokinetic and Pharmacodynamic Data
In Vitro Pharmacodynamics
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Cell Proliferation) | 8 nM | Tumor cell lines | [1] |
Preclinical Pharmacodynamics (In Vivo)
| Animal Model | Dose | Effect | Reference |
| Gastric Cancer Xenograft (MKN45) | >7 mg/kg | >90% inhibition of c-MET phosphorylation | [1] |
| Gastric Cancer Xenograft (MKN45) | Dose-dependent | PK/PD correlation observed | [1] |
Clinical Pharmacokinetics (NSCLC Patients)
| Parameter | Value | Study Population | Reference |
| Half-life (t½) | 13.8 - 44.6 hours | Advanced NSCLC patients | [2] |
| Exposure | Dose-dependent increase | Advanced NSCLC patients | [2] |
Signaling Pathway and Experimental Workflow
c-MET Signaling Pathway and Inhibition by Bozitinib
The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and invasion. Bozitinib acts as an ATP-competitive inhibitor, blocking the kinase activity of c-MET and thereby inhibiting these downstream oncogenic signals.
Caption: c-MET signaling and bozitinib's point of inhibition.
Experimental Workflow for PK/PD Modeling
A typical workflow for the pharmacokinetic and pharmacodynamic modeling of bozitinib involves a series of in vitro and in vivo experiments, culminating in data analysis and model building.
Caption: Workflow for Bozitinib PK/PD Modeling.
Experimental Protocols
Protocol 1: In Vitro Assessment of c-MET Phosphorylation by Western Blot
Objective: To determine the inhibitory effect of bozitinib on c-MET phosphorylation in cancer cell lines.
Materials:
-
c-MET amplified or mutated cancer cell lines (e.g., MKN45, Hs746T)
-
Cell culture medium and supplements
-
Bozitinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of bozitinib for a specified time (e.g., 2 hours). Include a vehicle control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-MET or anti-total MET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize p-MET levels to total MET.
-
Protocol 2: In Vivo Pharmacodynamic Study in a Xenograft Model
Objective: To evaluate the effect of bozitinib on c-MET phosphorylation in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
c-MET amplified cancer cell line
-
Matrigel
-
Bozitinib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.1% Tween 80 in water)
-
Surgical tools for tumor excision
-
Lysis buffer with inhibitors
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer bozitinib or vehicle orally (gavage) at the desired dose and schedule.
-
-
Tumor Collection:
-
At specified time points after the final dose, euthanize the mice.
-
Excise tumors and snap-freeze in liquid nitrogen or immediately process for protein extraction.
-
-
Protein Extraction and Analysis:
-
Homogenize tumor tissue in lysis buffer.
-
Determine protein concentration.
-
Perform Western blot analysis for p-MET and total MET as described in Protocol 1.
-
Protocol 3: Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of bozitinib in mice.
Materials:
-
Mice
-
Bozitinib and vehicle for administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Administer a single dose of bozitinib to mice via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract bozitinib from plasma samples.
-
Quantify bozitinib concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Modeling:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life using non-compartmental or compartmental analysis.
-
References
Application Notes and Protocols for Intranasal Drug Delivery in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal (IN) drug delivery is a non-invasive method that offers a unique route for administering therapeutic agents, particularly for targeting the central nervous system (CNS).[1][2][3] This approach bypasses the blood-brain barrier (BBB), a significant obstacle for many potential CNS drugs, by utilizing the direct pathways of the olfactory and trigeminal nerves.[1][4][5] This direct nose-to-brain transport can lead to rapid drug uptake, reduced systemic exposure, and fewer off-target side effects compared to conventional delivery routes.[1][6] Rodent models, particularly mice and rats, are crucial for the preclinical evaluation of intranasally delivered therapeutics. This document provides detailed application notes and protocols for various intranasal drug delivery techniques in these models.
Physiological Pathways for Nose-to-Brain Drug Delivery
Intranasal administration allows drugs to reach the CNS through several mechanisms. The primary and most sought-after pathway is the direct transport from the nasal cavity to the brain, circumventing the BBB. This occurs mainly along the olfactory and trigeminal nerve pathways.[1][4] Additionally, some of the administered drug can be absorbed into the systemic circulation through the highly vascularized nasal mucosa and then cross the BBB to enter the brain.
Key Considerations for Intranasal Drug Delivery in Rodents
Several factors can significantly influence the efficiency and reproducibility of intranasal drug delivery in rodent models. Careful consideration of these parameters is essential for obtaining reliable and meaningful data.
-
Anesthesia: The choice of anesthetic can impact drug delivery.[7][8] Isoflurane is commonly used for its rapid induction and recovery times.[9] However, some studies suggest that injectable anesthetics like ketamine/xylazine may result in greater lung deposition.[7][8] For chronic dosing studies, administration to awake animals is possible but requires extensive handling and acclimation to minimize stress.[1]
-
Volume of Administration: The volume of the administered formulation is critical. Small volumes are essential to avoid runoff into the pharynx and subsequent swallowing or aspiration into the lungs.[10]
-
Animal Positioning: The position of the animal during and after administration can influence the distribution of the drug within the nasal cavity and enhance delivery to the olfactory region.[10][11]
-
Formulation Properties: The physicochemical properties of the drug formulation, such as viscosity, mucoadhesion, and the use of permeation enhancers, can significantly affect residence time in the nasal cavity and absorption.[10][12]
-
Delivery Device: The choice of delivery device, ranging from a simple micropipette to specialized spray devices, can impact the deposition pattern and efficiency of delivery.[6][13][14]
Experimental Protocols
Protocol 1: Intranasal Administration to Anesthetized Mice using a Micropipette
This is the most common and straightforward method for intranasal delivery in mice.
Materials:
-
Anesthetic (e.g., isoflurane with an anesthesia chamber and nose cone)
-
Micropipette and sterile tips
-
Drug formulation
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 2% for maintenance).[9] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position on a heating pad.[15] The head can be slightly tilted back to facilitate delivery to the upper nasal cavity.[10]
-
Using a micropipette, slowly administer a small volume of the drug formulation (typically 5-10 µL per nostril for a total of 10-20 µL) as droplets onto the external nares.[16]
-
Alternate between nostrils, allowing the mouse to inhale each drop before administering the next.[16] This should take approximately 2-3 seconds per drop.[1]
-
Hold the mouse in this position for a short period (e.g., 15-30 seconds) after administration to allow for absorption.[1]
-
Monitor the animal continuously until it has fully recovered from anesthesia.[16]
Protocol 2: Intranasal Administration to Awake Mice
This technique is beneficial for long-term studies requiring repeated dosing without the confounding effects of anesthesia.[1]
Materials:
-
Micropipette and sterile tips
-
Drug formulation
-
Positive reinforcement treats (e.g., sunflower seeds)
Procedure:
-
Acclimation: This is a critical step and requires 2-4 weeks of daily handling to accustom the mice to the procedure and minimize stress.[1]
-
Week 1: Gently handle the mice in their home cage.
-
Week 2: Accustom the mice to being held in the "intranasal grip" (a modified scruff hold with the neck held parallel to the floor) for increasing durations.[1]
-
Week 3-4: Simulate the dosing procedure without administering any substance.
-
-
Administration:
-
Hold the mouse firmly in the intranasal grip.
-
Deliver a small droplet (e.g., 6 µL) of the drug formulation to one nostril using a micropipette.[1]
-
Allow the mouse to inhale the droplet completely.
-
Wait for a brief period (e.g., 15 seconds) before administering a droplet to the other nostril.[1]
-
Repeat until the full dose has been administered.
-
-
Post-administration: Provide a treat as positive reinforcement and to distract the animal from scratching its nose.[1]
Protocol 3: Intranasal Administration to Anesthetized Rats
The procedure for rats is similar to that for mice, but with adjustments for their larger size.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Micropipette and sterile tips
-
Drug formulation
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a supine position on a heating pad.
-
Administer the drug formulation in small droplets (typically 10-20 µL per nostril for a total of 20-40 µL) to each nostril.[17] Some studies have used volumes up to 50 µL.[16]
-
Alternate between nostrils, allowing for inhalation between drops.
-
Maintain the supine position for a few minutes post-administration to aid absorption.
-
Monitor the rat until full recovery from anesthesia.
Experimental Workflow for a Pharmacokinetic Study
Data Presentation: Quantitative Comparison of Delivery Techniques
The efficiency of intranasal drug delivery can be quantified using several parameters. The following tables summarize key quantitative data from the literature.
Table 1: Recommended Administration Volumes for Rodents
| Animal Model | Anesthesia Status | Volume per Nostril | Total Volume | Reference(s) |
| Mouse | Anesthetized | 5-10 µL | 10-20 µL | [16][17] |
| Mouse | Awake | 6 µL (in aliquots) | 24 µL | [1] |
| Newborn Mouse | Awake | 1 µL | 8 µL | [1] |
| Rat | Anesthetized | 10-20 µL | 20-40 µL | [17] |
| Rat | Anesthetized | up to 50 µL | up to 100 µL | [16] |
Table 2: Bioavailability and Brain Targeting Efficiency of Intranasally Administered Drugs in Rodents
| Drug | Animal Model | Delivery Method | Bioavailability (%) | Brain-to-Plasma Ratio | Drug Targeting Efficiency (%DTE) | Direct Transport Percentage (%DTP) | Reference(s) |
| Methotrexate | Rat | Pipette | 98.2 | - | 378 | 74.3 | [18] |
| Deferoxamine | Rat | Not specified | - | 3-19 times higher in brain regions | - | - | [1] |
| Haloperidol (in STL-functionalized NPs) | Rat | Spray Device vs. Pipette | - | 1.2-1.5x higher with spray | - | - | [6] |
Note: DTE (Drug Targeting Efficiency) and DTP (Direct Transport Percentage) are metrics used to quantify the extent of direct nose-to-brain delivery compared to delivery via the systemic circulation. Higher values indicate more efficient direct brain targeting.[12]
Histological Analysis
Following intranasal administration, it is important to assess the nasal mucosa for any signs of irritation, inflammation, or damage.[19][20]
Protocol for Histological Examination of Nasal Mucosa:
-
Euthanize the animal at the desired time point after the final administration.
-
Carefully dissect the head and fix it in 10% neutral buffered formalin for at least 24 hours.[19]
-
Decalcify the skull using a suitable decalcifying agent (e.g., formic acid) for an appropriate duration (e.g., 14 days).[19]
-
Process the nasal tissues for paraffin embedding.[19]
-
Section the tissue at a thickness of approximately 5 µm.[19]
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19] Other stains like Periodic acid-Schiff (PAS) can be used to evaluate mucus production.[19]
-
Examine the slides under a microscope for any pathological changes, such as epithelial damage, inflammatory cell infiltration, or changes in glandular structures.[19][20]
Conclusion
Intranasal drug delivery in rodent models is a valuable tool in preclinical research, particularly for the development of CNS-targeted therapies. The success of this technique relies on the careful optimization of various experimental parameters, including the choice of administration technique, anesthetic, volume, and formulation. By following standardized protocols and paying close attention to these key considerations, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics.
References
- 1. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective CNS Targeting and Distribution with a Refined Region-Specific Intranasal Delivery Technique via the Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel Methods for Intranasal Administration Under Inhalation Anesthesia to Evaluate Nose-to-Brain Drug Delivery [jove.com]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 18. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Intranasal administration of NeuroEPO does not affect the structure of respiratory mucosa in Wistar rats [redalyc.org]
Application Note: Flow Cytometry for Potency Testing of CBT-101 Natural Killer (NK) Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization. Adoptive cell therapies utilizing NK cells, such as the investigational product CBT-101, hold significant promise in oncology. Robust and reproducible methods to assess the potency of these cell therapy products are critical for their development and clinical application. This application note provides detailed protocols for evaluating the potency of this compound NK cells using multiparametric flow cytometry.
The described assays quantify key aspects of NK cell effector function, including cytotoxicity, degranulation, and cytokine production. These functional readouts serve as critical quality attributes that can be used to ensure the consistency and efficacy of the this compound product. The chronic myelogenous leukemia cell line K562, which lacks MHC class I expression, is utilized as a standard target to assess natural cytotoxicity.[1]
Key Potency Attributes Assessed
-
Cytotoxicity: The ability of this compound NK cells to directly kill target tumor cells.
-
Degranulation: The release of cytotoxic granules, measured by the surface expression of CD107a (LAMP-1).[2][3][4]
-
Cytokine Production: The intracellular expression of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
Experimental Workflow Overview
The general workflow for assessing this compound NK cell potency involves the co-culture of effector cells (this compound) with target cells (K562), followed by staining with fluorescently conjugated antibodies and analysis by flow cytometry.
Caption: General experimental workflow for NK cell potency testing.
Signaling Pathway for NK Cell Activation and Function
Upon recognition of a target cell, a cascade of signaling events is initiated within the NK cell, leading to the release of cytotoxic granules and the production of inflammatory cytokines. This process is central to the mechanism of action of this compound.
Caption: Simplified NK cell activation and effector function pathway.
Protocols
Protocol 1: Flow Cytometry-Based Cytotoxicity Assay
This protocol measures the ability of this compound NK cells to lyse target cells. Target cells are labeled with a fluorescent dye (e.g., CFSE), and cell death is assessed using a viability dye (e.g., 7-AAD).
Materials
| Material | Vendor (Example) |
| This compound NK Cells | N/A |
| K562 Target Cells | ATCC (CCL-243) |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| CFSE Cell Division Tracker Kit | BioLegend |
| 7-AAD Viability Staining Solution | BioLegend |
| FACS Tubes | Falcon |
| 96-well U-bottom plate | Corning |
Methodology
-
Target Cell Labeling:
-
Harvest K562 cells in exponential growth phase.
-
Wash cells with PBS and resuspend at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-1 µM and incubate for 10 minutes at 37°C, protected from light.[5][6]
-
Quench the reaction by adding 5 volumes of complete medium (RPMI + 10% FBS).
-
Wash cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.
-
-
Co-culture:
-
Plate 100 µL of CFSE-labeled K562 cells into a 96-well U-bottom plate (1 x 10^4 cells/well).
-
Prepare this compound effector cells at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1).[4]
-
Add 100 µL of the this compound cell suspension to the wells containing target cells.
-
Include control wells:
-
Target cells only (spontaneous death).
-
Target cells with lysis buffer (maximum killing - add 1 hour before acquisition).
-
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C, 5% CO2.[4][7]
-
-
Staining and Acquisition:
-
After incubation, gently resuspend the cells.
-
Transfer cells to FACS tubes.
-
Add 7-AAD viability dye according to the manufacturer's instructions and incubate for 5-10 minutes at room temperature, protected from light.
-
Acquire samples on a flow cytometer immediately.
-
-
Data Analysis:
-
Gate on the CFSE-positive population to identify target cells.
-
Within the CFSE+ gate, quantify the percentage of 7-AAD positive cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% 7-AAD+ in Sample - % 7-AAD+ in Spontaneous) / (% 7-AAD+ in Maximum - % 7-AAD+ in Spontaneous)
-
Antibody Panel for Cytotoxicity Assay
| Marker | Fluorochrome | Purpose |
| CFSE | FITC | Target Cell Identification |
| 7-AAD | PerCP or APC | Dead Cell Identification |
Protocol 2: Degranulation (CD107a) and Intracellular Cytokine (IFN-γ/TNF-α) Assay
This combined assay measures multiple potency attributes simultaneously. CD107a is a marker for the fusion of cytotoxic granules with the plasma membrane.[3] Brefeldin A and Monensin are used to block the secretion of cytokines, allowing for their intracellular accumulation and detection.[8]
Materials
| Material | Vendor (Example) |
| This compound NK Cells | N/A |
| K562 Target Cells | ATCC (CCL-243) |
| Anti-human CD107a Antibody | BioLegend |
| Brefeldin A Solution (1000X) | BioLegend |
| Monensin Solution (1000X) | BioLegend |
| Anti-human CD3 Antibody | BioLegend |
| Anti-human CD56 Antibody | BioLegend |
| Anti-human IFN-γ Antibody | BioLegend |
| Anti-human TNF-α Antibody | BioLegend |
| Fixation/Permeabilization Solution Kit | BD Biosciences |
| Live/Dead Fixable Viability Dye | Thermo Fisher |
Methodology
-
Co-culture and Stimulation:
-
Prepare this compound NK cells and K562 target cells in complete medium.
-
In a 96-well U-bottom plate, combine 1 x 10^5 this compound cells with K562 cells at a 1:1 E:T ratio.
-
Add fluorochrome-conjugated anti-CD107a antibody directly to the culture wells.
-
Include control wells:
-
This compound cells alone (unstimulated).
-
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add Brefeldin A (1X final concentration) and Monensin (1X final concentration).[8]
-
Incubate for an additional 4-5 hours at 37°C, 5% CO2.
-
-
Surface and Viability Staining:
-
After incubation, wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol.
-
Wash the cells.
-
Stain with surface antibodies (anti-CD3, anti-CD56) for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™) according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with intracellular antibodies (anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on live, single cells.
-
Identify the NK cell population as CD3-negative, CD56-positive lymphocytes.
-
Within the NK cell gate, quantify the percentage of cells expressing CD107a, IFN-γ, and TNF-α.
-
Antibody Panel for Degranulation/Cytokine Assay
| Marker | Fluorochrome | Location | Purpose |
| Viability Dye | e.g., APC-Cy7 | Membrane | Exclude dead cells |
| CD3 | e.g., FITC | Surface | Exclude T cells |
| CD56 | e.g., PE-Cy7 | Surface | Identify NK cells |
| CD107a | e.g., PE | Surface | Degranulation marker |
| IFN-γ | e.g., APC | Intracellular | Cytokine production |
| TNF-α | e.g., Alexa Fluor 488 | Intracellular | Cytokine production |
Data Presentation
Quantitative data from these assays should be summarized to allow for clear comparison between different lots of this compound or against established release specifications.
Table 1: Summary of Cytotoxicity Data
| E:T Ratio | % Specific Lysis (Lot A) | % Specific Lysis (Lot B) | Acceptance Criteria |
| 40:1 | 75.2% | 78.9% | > 60% |
| 20:1 | 58.1% | 61.5% | > 45% |
| 10:1 | 42.6% | 45.3% | > 30% |
| 5:1 | 25.4% | 28.1% | > 15% |
Table 2: Summary of Degranulation and Cytokine Production Data (E:T 1:1)
| Potency Marker | % Positive Cells (Unstimulated) | % Positive Cells (Stimulated) | Acceptance Criteria |
| CD107a+ | 1.5% | 35.8% | > 25% |
| IFN-γ+ | 0.8% | 42.1% | > 30% |
| TNF-α+ | 1.1% | 38.6% | > 28% |
Conclusion
The flow cytometry-based assays described in this application note provide a robust and comprehensive framework for evaluating the potency of this compound NK cell therapy products. By quantifying cytotoxicity, degranulation, and cytokine production, these methods allow for the critical assessment of NK cell effector functions, ensuring product quality and consistency. These protocols can be adapted and validated for use in research, process development, and quality control environments.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function | Semantic Scholar [semanticscholar.org]
- 3. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. stemcell.com [stemcell.com]
- 8. Degranulation and cytokine production (functional assay) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to CBT-101 c-Met Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CBT-101, a potent and selective c-Met inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as bozitinib and vebreltinib, is an orally bioavailable small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2][3] In cancer cells with dysregulated c-Met signaling (due to gene amplification, mutations like exon 14 skipping, or protein overexpression), this compound binds to the c-Met receptor, inhibiting its phosphorylation.[1][2] This disruption of the c-Met signaling cascade can induce cell death in c-Met-dependent tumor cells.[2] Preclinical studies have shown its anti-tumor activity in various cancer models, including lung, gastric, hepatic, and pancreatic cancers.[4][5]
Q2: My cells are showing reduced sensitivity or have developed resistance to this compound. What are the potential mechanisms?
Resistance to c-Met inhibitors like this compound can be broadly categorized into two types:
-
On-target resistance: This typically involves genetic changes in the MET gene itself. Secondary mutations in the c-Met kinase domain can alter the drug binding site, reducing the efficacy of this compound. Another mechanism is the amplification of the MET gene, which leads to such high levels of the c-Met protein that the inhibitor can no longer effectively block all the receptors.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met. This is a common mechanism of resistance to targeted therapies. Key bypass pathways implicated in resistance to c-Met inhibitors include the activation of other receptor tyrosine kinases (RTKs) like EGFR and HER3, or downstream signaling molecules such as KRAS.
Q3: I am observing inconsistent IC50 values for this compound in my in vitro assays. What could be the cause?
Inconsistent IC50 values can stem from several experimental variables. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include problems with the compound itself, assay conditions, and cell culture practices.
Q4: How can I confirm that this compound is engaging its target (c-Met) in my cellular model?
Target engagement can be confirmed by observing the downstream effects of c-Met inhibition. A western blot analysis is the most common method. You should look for a decrease in the phosphorylation of c-Met (p-c-Met) in cells treated with this compound. You can also assess the phosphorylation status of key downstream signaling proteins like AKT and ERK. A reduction in p-AKT and p-ERK levels following this compound treatment would indicate successful target engagement and pathway inhibition.
Q5: What are the recommended strategies to overcome resistance to this compound?
Overcoming resistance often involves a combination therapy approach. Based on the identified resistance mechanism, you could consider the following:
-
For bypass pathway activation: Combine this compound with an inhibitor targeting the activated bypass pathway. For example, if you observe EGFR activation, a combination with an EGFR inhibitor may be effective.
-
For on-target resistance: In some cases, a different class of c-Met inhibitor might be effective against certain resistance mutations. Alternatively, strategies to degrade the c-Met protein could be explored.
A synergy screening experiment can help identify effective drug combinations for your specific resistant model.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Problem | Possible Cause | Recommended Solution |
| Compound Integrity | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound from powder. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Inaccurate serial dilutions. | Use calibrated pipettes and prepare fresh serial dilutions for each experiment. | |
| Precipitation of this compound in media. | Visually inspect for precipitation. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Assay Conditions | Inconsistent cell seeding density. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Variation in incubation time. | Ensure a consistent incubation period with the drug for all plates in an experiment. | |
| Cell Culture | High passage number of cells. | Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination, as it can affect cellular responses to drugs. |
Guide 2: No or Reduced Inhibition of c-Met Signaling in Western Blot
| Potential Problem | Possible Cause | Recommended Solution |
| Target Expression | Low or absent c-Met expression in the cell line. | Confirm c-Met expression in your cell line by western blot or qPCR before the experiment. |
| Experimental Procedure | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Poor antibody quality. | Use a validated antibody for p-c-Met and total c-Met. Titrate the antibody to determine the optimal concentration. | |
| Issues with protein extraction or western blot protocol. | Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors. Follow a standardized western blot protocol. | |
| Resistance | Development of on-target or off-target resistance. | If you have confirmed target engagement previously and now see a loss of effect, your cells may have developed resistance. Proceed to resistance characterization experiments. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a dose-escalation method to generate cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line with known sensitivity to this compound
-
Complete cell culture medium
-
This compound (powder and stock solution in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line after 72 hours of treatment.
-
Initiate continuous exposure: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately one-tenth of the determined IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitor and passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Repeat dose escalation: Continue this process of gradual dose escalation. It may take several months to develop significant resistance.
-
Characterize resistant cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), characterize the resistant cell line. This should include:
-
Confirming the shift in IC50 compared to the parental line.
-
Analyzing the molecular mechanisms of resistance (see protocols below).
-
Cryopreserving the resistant cells at different stages.
-
Protocol 2: Western Blot Analysis of c-Met Signaling Pathway
This protocol is for assessing the phosphorylation status of c-Met and downstream signaling proteins.
Materials:
-
Cell lysates from parental and resistant cells (treated with and without this compound)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-total c-Met, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-beta-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the proteins of interest.
Visualizations
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBT Pharma Presents Data Demonstrating Anti-Tumor Activity Of Its Highly Specific C-MET Inhibitor, Bozitinib (this compound), At AACR Annual Meeting 2017 - BioSpace [biospace.com]
- 5. apollomicsinc.com [apollomicsinc.com]
Troubleshooting inconsistent results in bozitinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with bozitinib (also known as vebreltinib).
Frequently Asked Questions (FAQs)
Q1: What is bozitinib and what is its primary mechanism of action?
A1: Bozitinib is an orally bioavailable, highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of c-MET, preventing its autophosphorylation and subsequently disrupting downstream signaling pathways.[1][3] This inhibition can lead to reduced tumor cell proliferation, survival, invasion, and metastasis in cancers with c-MET alterations.
Q2: What are the known downstream signaling pathways affected by bozitinib?
A2: By inhibiting c-MET phosphorylation, bozitinib has been shown to robustly inhibit the phosphorylation of STAT3, a key downstream effector in the c-MET signaling cascade.[1] The disruption of the c-MET pathway can also impact other signaling nodes involved in cell proliferation and survival.
Q3: In which cancer types and with which biomarkers has bozitinib shown activity?
A3: Bozitinib has demonstrated activity in various cancer models, including gastric, lung, hepatic, and pancreatic cancers.[2][4] Clinical trials have primarily focused on non-small cell lung carcinoma (NSCLC) and malignant solid tumors. The most frequent biomarker inclusion criteria for clinical trials are MET amplification, MET overexpression, and MET exon 14 skipping mutations.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected Cell Viability After Bozitinib Treatment
| Possible Cause | Troubleshooting Steps |
| Cell line does not have a c-MET alteration (amplification, overexpression, or mutation). | 1. Verify c-MET status: Confirm the c-MET amplification, overexpression, or mutation status of your cell line using techniques like FISH, qPCR, Western blot, or sequencing. 2. Select appropriate cell lines: Use cell lines with known c-MET alterations for your experiments. |
| Suboptimal concentration of bozitinib used. | 1. Perform a dose-response curve: Titrate bozitinib across a wide range of concentrations to determine the IC50 value for your specific cell line. 2. Consult literature: Check published studies for effective concentrations of bozitinib in similar cell models. |
| Development of resistance. | 1. Investigate resistance mechanisms: Analyze treated cells for secondary mutations in the c-MET kinase domain or activation of bypass signaling pathways. Some mutations, like D1228N and Y1230C, have been shown to decrease bozitinib's potency.[5] 2. Consider combination therapies: Explore the use of bozitinib in combination with other inhibitors to overcome resistance. |
| Poor compound stability or activity. | 1. Check compound storage: Ensure bozitinib is stored correctly according to the manufacturer's instructions to maintain its stability. 2. Prepare fresh solutions: Make fresh stock and working solutions of bozitinib for each experiment. |
Issue 2: Inconsistent Inhibition of c-MET Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Incorrect timing of sample collection. | 1. Perform a time-course experiment: Collect cell lysates at various time points after bozitinib treatment to determine the optimal duration for observing maximal inhibition of c-MET phosphorylation. 2. Consider ligand stimulation: If using a model with HGF-dependent c-MET activation, ensure consistent timing and concentration of HGF stimulation relative to bozitinib treatment.[2] |
| Technical issues with Western blotting. | 1. Optimize antibody concentrations: Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. 2. Use appropriate controls: Include positive controls (e.g., HGF-stimulated cells) and negative controls (untreated cells) to validate the assay. 3. Ensure proper protein loading: Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading. |
| Variability in drug concentration reaching the target. | 1. Ensure consistent dosing in vivo: For animal studies, carefully control the administration route and vehicle to ensure consistent drug exposure.[4] 2. Assess pharmacokinetic properties: If possible, measure bozitinib concentrations in plasma or tumor tissue to correlate with pharmacodynamic effects.[4] |
Quantitative Data Summary
Clinical Trial Efficacy of Bozitinib (Vebreltinib) in METex14-Mutant NSCLC
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Overall (n=52) | 75% | 96.2% | 15.9 months | 14.1 months |
| Treatment-Naïve (n=35) | 77.1% | 97.1% | 16.5 months | 14.5 months |
| Previously Treated (n=17) | 70.6% | 94.1% | Not Reported | Not Reported |
Data from the KUNPENG Phase II Study.[6]
Common Treatment-Related Adverse Events (AEs) in Bozitinib Clinical Trials
| Adverse Event | Any Grade | Grade ≥ 3 |
| Peripheral Edema | 32.4% - 82.7% | Reported |
| ALT Increase | 40.5% | Reported |
| AST Increase | 40.5% | Reported |
| Bilirubin Increase | 40.5% | Reported |
| QTc Interval Prolongation | 18.9% - 30.8% | Not Specified |
| Elevated Serum Creatinine | 28.8% | Not Specified |
Data compiled from Phase I and Phase II studies.[6][7]
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of bozitinib or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for c-MET Signaling
-
Cell Lysis: After treatment with bozitinib and/or HGF, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
Caption: Bozitinib's mechanism of action on the c-MET signaling pathway.
Caption: General experimental workflow for evaluating bozitinib's efficacy.
Caption: Troubleshooting decision tree for inconsistent bozitinib results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. Vebreltinib - Wikipedia [en.wikipedia.org]
- 4. apollomicsinc.com [apollomicsinc.com]
- 5. Characterization of Bozitinib as a potential therapeutic agent for MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
Improving the stability of CBT-101 creatine prodrug formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBT-101, a creatine prodrug. The information is designed to address specific stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for creatine-based prodrugs like this compound?
A1: The main stability concern for creatine and its prodrugs is the intramolecular cyclization to form creatinine, an inactive byproduct.[1][2] This reaction is catalyzed by acidic conditions and elevated temperatures in aqueous environments.[1][2][3] Additionally, as an ester prodrug, this compound (dodecyl creatine ester) is susceptible to hydrolysis, which would cleave the dodecyl group, releasing creatine. This free creatine is then subject to the same cyclization that forms creatinine.
Q2: My latest batch of this compound formulation shows lower than expected potency. What are the likely causes?
A2: Lower than expected potency is often due to the degradation of this compound. The two primary causes are the hydrolysis of the ester linkage to form creatine and the subsequent or direct cyclization to creatinine.[4][5] Several factors could accelerate this degradation, including improper storage conditions (e.g., elevated temperature), the pH of your formulation, and the presence of moisture.
Q3: How does pH affect the stability of a creatine ester prodrug like this compound?
A3: The stability of creatine esters is highly pH-dependent. For instance, creatine ethyl ester is most stable in strongly acidic conditions (pH 1.0) and degrades rapidly as the pH increases.[5] Above pH 8.0, the degradation is almost instantaneous.[5] It is crucial to characterize the pH-stability profile of your specific this compound formulation to identify the optimal pH for storage and use.
Q4: Are there any excipients that can help improve the stability of my this compound formulation?
A4: Yes, the choice of excipients can significantly impact stability. For creatine salts, the addition of carbohydrates has been shown to improve stability.[2][6] Co-processing creatine with a protein component may also interfere with the cyclization to creatinine.[1] For a lipophilic prodrug like this compound, formulation in a non-aqueous or lipid-based vehicle could prevent hydrolysis and subsequent degradation. Investigating antioxidants may also be beneficial if oxidative degradation is suspected.
Q5: What is the best way to store my this compound formulation to ensure its stability?
A5: In general, creatine formulations are more stable in solid form than in solution.[1][2] If you have a solid form of this compound, it should be stored in a cool, dry place. For liquid formulations, refrigeration can slow the rate of degradation.[7] However, you must also consider the potential for crystallization at lower temperatures, especially if the formulation is a solution.[7] The optimal storage conditions will depend on your specific formulation and should be determined through formal stability studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation to Creatinine | 1. Compare the retention time of the unexpected peak with a creatinine standard. 2. Analyze a sample of your formulation that has been subjected to forced degradation (e.g., heat, acid, or base) to confirm the identity of the degradant peak. |
| Hydrolysis to Creatine | 1. Compare the retention time of the unexpected peak with a creatine standard. 2. This is a likely intermediate if you also observe a creatinine peak. |
| Excipient Degradation | 1. Run a blank formulation (without this compound) through the HPLC to see if the excipients produce any peaks. 2. Consult the technical specifications of your excipients for potential degradation products. |
| Contamination | 1. Review your experimental procedure for any potential sources of contamination. 2. Ensure all glassware and equipment are properly cleaned. |
Issue 2: Poor Solubility or Precipitation in Aqueous Formulations
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Solubility | 1. This compound as a dodecyl ester is expected to have low aqueous solubility. Consider using co-solvents, surfactants, or creating a lipid-based formulation. |
| pH-Dependent Solubility | 1. Measure the pH of your formulation. The solubility of creatine and its derivatives can be influenced by pH.[2] 2. Adjust the pH to see if solubility improves, but be mindful of the impact on stability. |
| Crystallization of Degradation Products | 1. If this compound degrades to creatine, the creatine itself may crystallize out of solution, especially at lower temperatures.[7] 2. Analyze the precipitate to confirm its identity. |
Data Presentation
Table 1: Factors Influencing Creatine and Creatine Prodrug Stability
| Factor | Impact on Stability | Recommendations |
| pH | Creatine is most stable at a neutral pH (around 7.5) and degrades faster at lower pH values.[2] Creatine esters are most stable at a very low pH (around 1.0).[5] | Determine the optimal pH for your specific this compound formulation through stability studies. |
| Temperature | Higher temperatures accelerate the degradation of creatine to creatinine.[1][2] | Store formulations at controlled room temperature or under refrigeration, as determined by stability data. |
| Moisture | The presence of water is necessary for both hydrolysis and the cyclization of creatine to creatinine.[2] | For solid formulations, protect from humidity. For liquid formulations, consider non-aqueous vehicles. |
| Excipients | Can either stabilize or destabilize the active ingredient. | Screen for compatible excipients. Carbohydrates and proteins have been shown to stabilize some creatine forms.[2][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Creatinine
This protocol provides a general framework. The specific parameters, especially the mobile phase composition and gradient, will need to be optimized for the separation of this compound from its degradation products.
Objective: To simultaneously quantify this compound and its primary degradant, creatinine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
This compound reference standard
-
Creatinine reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[8]
-
Temperature: Ambient or controlled (e.g., 25°C)
-
Gradient: A gradient elution will likely be necessary due to the differing polarities of this compound (lipophilic) and creatinine (polar). An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-15 min: Ramp to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Ramp back to 95% A, 5% B
-
22-30 min: Re-equilibration
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare a stock solution of the creatinine reference standard in water.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Accurately weigh or pipette your this compound formulation.
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject equal volumes of the standards and samples into the HPLC system.
-
Identify and quantify the this compound and creatinine peaks based on their retention times compared to the standards.
-
Calculate the concentration of this compound and creatinine in your samples using the calibration curves.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis and cyclization.
Caption: Experimental workflow for HPLC analysis of this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creatineinfo.org [creatineinfo.org]
- 5. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review [mdpi.com]
- 7. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intranasal Delivery of Therapeutic Compounds
Welcome to the Technical support center for researchers, scientists, and drug development professionals working on the intranasal delivery of therapeutic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary anatomical and physiological barriers to effective intranasal drug delivery?
The primary barriers can be categorized as follows:
-
Mucociliary Clearance: The nasal mucosa is covered by a mucus layer that is constantly moved towards the nasopharynx by cilia.[1][2][3] This mechanism, known as mucociliary clearance, can remove the administered drug from the absorption site, reducing its residence time and overall absorption.[4][5] The mucus layer itself also acts as a physical barrier, potentially trapping the therapeutic compound.[6]
-
Enzymatic Degradation: The nasal mucosa contains various enzymes, including cytochrome P450 and peptidases, which can degrade therapeutic compounds, particularly peptides and proteins, before they can be absorbed.[2][3]
-
Limited Surface Area and Volume: The nasal cavity has a relatively small surface area for drug absorption compared to the gastrointestinal tract.[1][2] This limits the volume of formulation that can be administered, typically to 100–150 µL per nostril.[1][7] Exceeding this volume can lead to the formulation dripping out of the nose or being cleared into the pharynx.[8][9]
-
Nasal Epithelium Permeability: The nasal epithelium forms a tight barrier that limits the permeation of large, hydrophilic, or charged molecules.[1][10]
Q2: My compound has poor solubility. How does this impact intranasal delivery and what can I do?
Poor aqueous solubility is a significant challenge as the drug needs to dissolve in the limited volume of nasal mucus to be absorbed.[7][11]
-
Impact: If the drug does not dissolve, it cannot permeate the nasal mucosa, leading to low bioavailability.
-
Troubleshooting:
-
Formulation Strategies: Consider using co-solvents, surfactants, or cyclodextrins to enhance solubility.[7][12]
-
Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or nanoemulsions can improve the solubility and stability of hydrophobic drugs.[2][13]
-
Powder Formulations: Nasal powder formulations can be an alternative, as the drug dissolves directly in the nasal fluid. However, particle size and dissolution rate are critical parameters to control.[14][15]
-
Q3: I'm observing high variability in my preclinical intranasal studies. What are the common sources of this variability?
Variability in preclinical studies is a common issue and can stem from several factors:[16]
-
Animal-Related Factors:
-
Anatomy and Physiology: There are significant differences in nasal anatomy between species (e.g., rodents vs. humans). Rodents have a larger proportion of their nasal cavity covered by olfactory epithelium compared to humans.[17][18]
-
Health Status: Nasal inflammation or infections in animal models can alter drug absorption.[2][19]
-
Anesthesia: Anesthesia can affect physiological parameters like breathing rate and mucociliary clearance.[16]
-
-
Procedural Factors:
-
Formulation-Related Factors: Inconsistent formulation characteristics (e.g., particle size, viscosity) can affect deposition and absorption.[22]
Q4: How can I enhance the absorption of my therapeutic compound across the nasal mucosa?
Several strategies can be employed to enhance nasal absorption:
-
Permeation Enhancers: These excipients transiently open the tight junctions of the nasal epithelium or increase membrane fluidity, thereby enhancing drug permeation.[7][12][23] Examples include alkylsaccharides (e.g., dodecyl maltoside), fatty acids, and surfactants.[7][12]
-
Mucoadhesive Agents: Incorporating mucoadhesive polymers (e.g., chitosan, carbopol, hydroxypropyl cellulose) into the formulation can increase the residence time of the drug in the nasal cavity by reducing mucociliary clearance.[4][14][24]
-
Nanotechnology-Based Delivery Systems: Nanocarriers can protect the drug from enzymatic degradation, improve its solubility, and facilitate its transport across the nasal epithelium.[2][13][25]
Q5: What are the critical quality attributes of a nasal spray formulation that I should control?
For a nasal spray, the following attributes are critical for ensuring consistent performance and efficacy:
-
Droplet Size Distribution: The size of the droplets in the spray plume affects where the drug is deposited in the nasal cavity.[22]
-
Spray Pattern and Plume Geometry: These characteristics determine the coverage of the nasal mucosa.
-
Viscosity: The viscosity of the formulation can influence droplet size and retention time in the nasal cavity.[8][22]
-
pH and Osmolality: The formulation should ideally be isotonic and have a pH between 5.5 and 6.5 to avoid nasal irritation.[7]
Troubleshooting Guides
Issue 1: Low Bioavailability of the Therapeutic Compound
| Potential Cause | Troubleshooting Steps |
| Rapid Mucociliary Clearance | - Incorporate a mucoadhesive agent into your formulation to increase residence time.[4]- Consider a more viscous formulation, but balance this with sprayability.[8][22] |
| Poor Permeability | - Add a permeation enhancer to the formulation to improve absorption across the nasal mucosa.[7][12]- For large molecules, investigate nanotechnology-based carriers.[2][13] |
| Enzymatic Degradation | - Co-administer an enzyme inhibitor (use with caution due to potential toxicity).- Encapsulate the drug in a protective carrier like a liposome or nanoparticle.[2][13] |
| Suboptimal Formulation pH | - Adjust the pH of the formulation to a range of 5.5-6.5 to ensure it is well-tolerated and to optimize the ionization state of the drug for absorption.[7] |
| Incorrect Deposition Site | - Evaluate and optimize the delivery device and administration technique to target the highly vascularized regions of the nasal cavity.[17][26] |
Issue 2: Nasal Irritation or Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Inappropriate Formulation pH or Osmolality | - Adjust the pH to be within the physiological range of the nasal cavity (5.5-6.5).[7]- Ensure the formulation is isotonic. |
| High Concentration of Permeation Enhancers or Solvents | - Reduce the concentration of the excipient to the lowest effective level.- Screen for alternative, less irritating excipients. |
| Toxicity of the Drug Compound Itself | - Conduct a dose-response study to determine the maximum non-toxic dose.- Consider formulation strategies to reduce direct contact of the drug with the mucosa, such as encapsulation. |
| Mechanical Damage from Delivery Device | - Ensure the tip of the delivery device is appropriately sized for the animal model and does not cause physical damage during administration. |
Quantitative Data Summary
Table 1: Nasal Mucociliary Clearance (MCC) Rates in Humans
| Measurement Technique | Mean Clearance Time (minutes) | Mean Clearance Rate (mm/min) | Reference |
| Saccharin Test (Healthy Adults) | 9.5 | 12.7 | [27][28] |
| Saccharin Test (Healthy Children) | 8.2 | 11.1 | [27] |
| Rhinoscintigraphy (Healthy Adults) | Median: 6 | - | [29] |
| Rhinoscintigraphy (Rats - Control) | - | 2.17 ± 0.33 | [30] |
Note: Clearance times and rates can be affected by various factors including age, health status (e.g., rhinitis, sinusitis), and environmental conditions.[2][27]
Table 2: Key Formulation and Delivery Parameters
| Parameter | Optimal Range/Value | Rationale | Reference |
| Administration Volume (per nostril) | 100 - 150 µL (human) | Avoids dripping and swallowing of the formulation. | [1][8] |
| Administration Volume (per nostril) | 0.2 - 0.3 mL (ideal for human) | Maximizes absorption without runoff. | [9] |
| Administration Volume (rodents) | 5 - 50 µL | Scaled for the smaller nasal cavity of rodents. | [31] |
| Formulation pH | 5.5 - 6.5 | Minimizes nasal irritation and mimics physiological conditions. | [7] |
| Drug Particle Size (nanoparticles) | 100 - 200 nm | Optimal for uptake via olfactory and trigeminal pathways. | [13] |
| Suspended Drug Particle Size | 1 - 5 µm | May not affect total uptake but influences regional deposition. | [32][33] |
Experimental Protocols
Protocol 1: Evaluation of Nasal Mucociliary Clearance using the Saccharin Test
Objective: To measure the nasal mucociliary clearance time in vivo.
Materials:
-
Saccharin particles (approximately 500 µm in diameter)
-
Stopwatch
-
Otoscope
Procedure:
-
Seat the subject comfortably in an upright position and instruct them to breathe normally without sniffing, coughing, or sneezing.
-
Using an otoscope, visually inspect the nasal cavity to ensure it is clear of obstructions.
-
Place a single saccharin particle approximately 1 cm inside the nostril on the anterior part of the inferior turbinate.
-
Start the stopwatch immediately.
-
Instruct the subject to report when they first taste the sweetness of the saccharin.
-
Record the time elapsed. This is the saccharin transit time, which corresponds to the nasal mucociliary clearance time.
-
A normal clearance time in healthy adults is typically up to 20 minutes.[27][34]
Protocol 2: In Vivo Evaluation of Nose-to-Brain Delivery in a Rodent Model
Objective: To quantify the extent of direct nose-to-brain drug transport.
Materials:
-
Test compound (radiolabeled or fluorescently tagged)
-
Anesthesia (e.g., isoflurane)
-
Micropipette or specialized nasal administration device
-
Surgical instruments for tissue collection
-
Scintillation counter or fluorescence imaging system
-
Control group receiving intravenous (IV) injection of the test compound
Procedure:
-
Anesthetize the rodent and place it in a supine position.
-
Administer a precise volume (e.g., 10-20 µL) of the test compound formulation into one or both nostrils using a micropipette. Ensure the solution is delivered without being inhaled into the lungs.
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes), euthanize a subset of animals.[18]
-
Collect blood samples via cardiac puncture.
-
Perfuse the circulatory system with saline to remove blood from the brain.
-
Dissect the brain and other relevant tissues (e.g., olfactory bulb, cerebrum, cerebellum, cervical lymph nodes).[20][35]
-
Homogenize the tissue samples and measure the concentration of the test compound using an appropriate analytical method (e.g., liquid scintillation counting, fluorescence spectroscopy).
-
For the control group, administer the compound intravenously and collect tissues at the same time points.
-
Calculate the Drug Targeting Index (DTI) and Direct Transport Percentage (DTP) to evaluate the efficiency of nose-to-brain delivery.[35]
-
DTI = (AUCbrain, i.n. / AUCblood, i.n.) / (AUCbrain, i.v. / AUCblood, i.v.)
-
A DTI value greater than 1 suggests a more efficient transport to the brain via the intranasal route compared to the systemic circulation.[35]
-
Visualizations
Caption: Experimental workflow for intranasal drug development.
References
- 1. The nose has it: Opportunities and challenges for intranasal drug administration for neurologic conditions including seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 5. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cms.aptar-prod.dotcms.cloud [cms.aptar-prod.dotcms.cloud]
- 9. media.emscimprovement.center [media.emscimprovement.center]
- 10. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Challenges in Intranasal Formulation Case Study | RSSL [rssl.com]
- 16. benchchem.com [benchchem.com]
- 17. Editorial: Intranasal Drug Delivery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Recent Intranasal Drug Delivery Systems to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Methods for Intranasal Administration Under Inhalation Anesthesia to Evaluate Nose-to-Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. emsairway.com [emsairway.com]
- 22. ondrugdelivery.com [ondrugdelivery.com]
- 23. researchgate.net [researchgate.net]
- 24. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 25. researchgate.net [researchgate.net]
- 26. ondrugdelivery.com [ondrugdelivery.com]
- 27. Nasal mucociliary clearance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Nasal Mucociliary Clearance and Sinonasal Symptoms in Healthcare Professionals Wearing FFP3 Respirators: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nasal mucociliary clearance after extremely low frequency by scintigraphic and histopathologic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Absorption and Clearance of Pharmaceutical Aerosols in the Human Nose: Effects of Nasal Spray Suspension Particle Size and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Absorption and Clearance of Pharmaceutical Aerosols in the Human Nose: Effects of Nasal Spray Suspension Particle Size and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
- 35. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CBT-101 NK Cell In Vivo Persistence
Welcome to the technical support center for CBT-101, an autologous Natural Killer (NK) cell therapy. This resource is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for improving the in vivo persistence and efficacy of this compound in your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an investigational autologous immunotherapy where a patient's own Natural Killer (NK) cells are isolated, expanded, and activated ex vivo before being re-infused.[1][2] CHA Biotech, the developer, reports using a proprietary cell culture technology to increase NK cell proliferation approximately 2,000-fold and elevate their activity to 90%.[2] The primary mechanism of action is to leverage the innate anti-tumor capacity of these highly activated NK cells to recognize and eliminate malignant cells.
Q2: What are the primary challenges affecting the in vivo persistence of adoptively transferred NK cells like this compound?
A2: The primary challenges for allogeneic and autologous NK cell therapies, including this compound, are limited persistence and proliferation after infusion.[3][4] Key factors include:
-
Lack of Homeostatic Cytokine Support: NK cells depend on cytokines like Interleukin-15 (IL-15) for survival and proliferation.[5][6][7][8] The tumor microenvironment is often cytokine-deficient.[4]
-
Host Immune System: While less of a concern for autologous therapies like this compound, the host immune environment can still impact persistence.
-
NK Cell Exhaustion: Continuous stimulation without adequate support can lead to NK cell anergy or exhaustion, reducing their functional lifespan in vivo.[7]
-
Limited Tumor Infiltration: Poor trafficking to the tumor site limits the ability of NK cells to exert their effects, which can be indirectly related to persistence.[9]
Q3: Why is IL-15 considered a critical cytokine for enhancing NK cell persistence?
A3: Interleukin-15 (IL-15) is a key cytokine for the development, homeostasis, and activation of NK cells.[6][8] Unlike IL-2, which has also been used for NK cell expansion, IL-15 does not significantly promote the expansion of immunosuppressive regulatory T cells (Tregs).[9] IL-15 signaling through the JAK/STAT and PI3K-AKT-mTOR pathways promotes NK cell survival, proliferation, and metabolic fitness, making it a superior candidate for clinical use to support adoptive NK cell therapy.[6][7][8]
Troubleshooting Guide: Experimental Issues & Solutions
Problem: We observe a rapid decline in this compound cell counts in our humanized mouse model within the first week post-infusion.
-
Potential Cause 1: Insufficient Homeostatic Cytokine Support.
-
Solution: Implement a supportive cytokine regimen. Recombinant human IL-15 (rhIL-15) is the preferred cytokine.[10] Administering a stable fusion protein or complex, such as an IL-15 superagonist (e.g., N-803), can provide longer-lasting signaling and has shown enhanced activity and stability in preclinical models.[9]
-
-
Potential Cause 2: Suboptimal this compound Cell Fitness at Infusion.
-
Solution: Assess the phenotype of your this compound product immediately before infusion. Ensure high expression of activation markers (e.g., NKG2D, NKp46) and the IL-15 receptor subunit (CD122). Consider pre-activating the NK cells with a cytokine cocktail (e.g., IL-12, IL-15, IL-18) to generate cytokine-induced memory-like (CIML) NK cells, which have demonstrated prolonged persistence.[3]
-
Problem: Our in vivo anti-tumor efficacy is minimal, despite confirming high in vitro cytotoxicity of this compound.
-
Potential Cause 1: Poor Persistence in the Tumor Microenvironment (TME).
-
Solution 1: Engineer this compound for Autocrine Cytokine Stimulation. A key strategy to improve persistence is to genetically modify the NK cells to produce their own IL-15.[3] This can be achieved by transducing the cells with a vector encoding for IL-15, creating a self-sustaining population that is less reliant on exogenous support.[11]
-
Solution 2: Utilize Membrane-Bound Cytokines. Engineer this compound to express IL-15 on the cell surface. Membrane-bound IL-15 has been shown to provide potent, localized signaling, enhancing persistence and anti-tumor activity without the systemic toxicities associated with high doses of soluble cytokines.[12]
-
-
Potential Cause 2: Host-mediated Rejection or Inhibition.
-
Solution: Although this compound is autologous, ensure the host environment is optimized. In preclinical models, this may involve using severely immunodeficient strains (e.g., NSG mice). For clinical research, a lymphodepleting conditioning regimen prior to this compound infusion can create a more favorable environment for NK cell expansion by reducing competition from endogenous lymphocytes.
-
Quantitative Data Summary
The following tables summarize general findings from preclinical and clinical studies on strategies to enhance NK cell persistence. Note: Specific data for this compound is not publicly available.
Table 1: Comparison of Cytokine Support on NK Cell Expansion In Vivo
| Cytokine Support | Fold Expansion (Day 14 post-transfer) | Persistence (Median) | Key Considerations |
|---|---|---|---|
| No Support | Baseline | < 7 days | Rapid decline observed. |
| rhIL-2 | 10-50 fold | ~14 days | Risk of Treg expansion and vascular leak syndrome. |
| rhIL-15 | 50-200 fold | > 21 days | Potent expansion of NK and CD8+ T cells without Treg activation.[9][10] |
| IL-15 Superagonist | > 200 fold | > 28 days | Longer half-life and enhanced biological activity compared to rhIL-15.[9] |
Table 2: Impact of Genetic Engineering on NK Cell Persistence
| Engineering Strategy | In Vivo Persistence vs. Control | Anti-Tumor Efficacy | Mechanism |
|---|---|---|---|
| IL-15 Secretion | Significantly Increased | Enhanced | Autocrine/paracrine signaling supports survival and proliferation.[12] |
| Membrane-Bound IL-15 | Significantly Increased | Enhanced | Provides sustained, localized signaling; avoids systemic toxicity.[12] |
| CISH Knockout | Increased | Enhanced | CISH is an intracellular checkpoint; its removal boosts IL-15 signaling.[13] |
| CIML Phenotype | Dramatically Increased | Potently Enhanced | Epigenetic reprogramming leads to a memory-like state with robust recall responses.[3] |
Experimental Protocols & Visualizations
Protocol 1: Generation of IL-15 Secreting this compound Cells
-
Vector Design: Clone the human IL15 gene into a lentiviral or retroviral vector. Include a fluorescent marker (e.g., GFP) to track transduced cells.
-
Viral Production: Produce high-titer lentivirus or retrovirus using standard packaging cell lines (e.g., HEK293T).
-
NK Cell Transduction:
-
Activate freshly isolated NK cells (the basis for this compound) with IL-2 for 24-48 hours.
-
Transduce the activated NK cells with the IL-15-containing virus using a spinoculation protocol.
-
Culture the cells for an additional 7-14 days to allow for gene expression and cell expansion.
-
-
Verification:
-
Confirm transduction efficiency by assessing GFP expression via flow cytometry.
-
Measure IL-15 secretion into the culture supernatant using an ELISA assay.
-
Assess the persistence of the engineered cells in culture without exogenous cytokines.
-
Signaling Pathway: IL-15-Mediated NK Cell Survival
Interleukin-15 is crucial for NK cell persistence. It binds to a receptor complex (IL-15Rβγc) on the NK cell surface, activating the JAK1/3 kinases. This phosphorylation cascade activates STAT5, which translocates to the nucleus to promote the transcription of pro-survival (e.g., Bcl-2) and proliferation (e.g., c-Myc) genes. This pathway is a primary target for strategies aimed at enhancing this compound persistence.
Troubleshooting Logic: Diagnosing Poor In Vivo Persistence
When encountering poor in vivo persistence of this compound, a systematic approach can help identify the root cause. The following flowchart outlines a decision-making process for troubleshooting common experimental issues.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 3. Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. IL-15 signaling in NK cell cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspective: IL-15 cytokine-armored NK cells as ready-to-use immunotherapy for diverse malignancies: therapeutic potential and toxicity risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspective: IL-15 cytokine-armored NK cells as ready-to-use immunotherapy for diverse malignancies: therapeutic potential and toxicity risks [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Potentiation of natural killer cells to overcome cancer resistance to NK cell-based therapy and to enhance antibody-based immunotherapy [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Glypican-3-Specific CAR NK Cells Co-Secreting IL-15 and IFN-α Have Increased Anti-Tumor Function Versus Hepatocellular Carcinoma In Vitro [mdpi.com]
- 12. Overcoming tumor resistance mechanisms in CAR-NK cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Immune Barriers in Allogeneic CAR-NK Therapy: From Multiplex Gene Editing to AI-Driven Precision Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Immunosuppressive Tumor Microenvironment for NK Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at overcoming the immunosuppressive tumor microenvironment (TME) for Natural Killer (NK) cells.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
Guide 1: Poor NK Cell Cytotoxicity Against Tumor Cells in Co-culture Assays
Problem: You observe low levels of tumor cell lysis in your in vitro cytotoxicity assay despite using activated NK cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal NK Cell Activation | Ensure NK cells are properly activated. Pre-stimulate with a cytokine cocktail (e.g., IL-2, IL-12, IL-15, IL-18) for an appropriate duration before the assay.[1][2][3] Verify activation by checking for upregulation of activation markers like CD69 and NKG2D via flow cytometry. |
| Tumor Cell Resistance | Assess tumor cells for expression of ligands for NK activating receptors (e.g., MICA/B, ULBPs for NKG2D) and low or absent MHC class I expression. If MHC-I is high, consider using an anti-KIR antibody to block inhibitory signals.[4][5] |
| Immunosuppressive Factors in Media | Conditioned media from tumor cell cultures can contain soluble immunosuppressive factors like TGF-β and PGE2.[6][7] Perform the co-culture in fresh media or with the addition of neutralizing antibodies or small molecule inhibitors against these factors. |
| Metabolic Exhaustion of NK Cells | The TME is often nutrient-depleted and hypoxic.[8][9][10] Supplement co-culture media with glucose and consider strategies to enhance NK cell metabolic fitness, such as targeting metabolic checkpoints.[11][12] |
| Presence of Suppressive Myeloid Cells | If using a more complex co-culture with other immune cells, Myeloid-Derived Suppressor Cells (MDSCs) or Tumor-Associated Macrophages (TAMs) may be inhibiting NK cell function.[13][14] Consider depleting these cell types or blocking their inhibitory pathways (e.g., arginase-1, iNOS). |
Detailed Experimental Protocol: NK Cell Cytotoxicity Assay (Calcein-AM Release)
-
Target Tumor Cell Labeling:
-
Harvest tumor cells and wash twice with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free media.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash cells three times with complete media to remove excess dye.
-
Resuspend in complete media at 1 x 10^5 cells/mL.
-
-
Co-culture Setup:
-
Plate 100 µL of labeled tumor cells (10,000 cells) into each well of a 96-well round-bottom plate.
-
Prepare effector NK cells at various concentrations to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 100 µL of effector cells to the wells containing target cells.
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of media only.
-
Maximum Release: Target cells with 100 µL of 2% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Experimental Workflow for NK Cell Cytotoxicity Assay
Workflow for a standard Calcein-AM release cytotoxicity assay.
Guide 2: Reduced NK Cell Proliferation and Survival in a Simulated TME
Problem: You observe a significant decrease in NK cell viability and proliferation when cultured in tumor-conditioned media or in a hypoxic environment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| TGF-β-mediated Suppression | TGF-β is a potent inhibitor of NK cell proliferation and function.[15][16][17] Add a TGF-β receptor inhibitor (e.g., galunisertib) to the culture medium.[18] Alternatively, use NK cells engineered to be resistant to TGF-β (e.g., expressing a dominant-negative TGF-β receptor). |
| Nutrient Depletion | Tumors consume high amounts of glucose and other nutrients, leading to a nutrient-poor TME.[8][9][10] Ensure your culture medium has sufficient glucose and glutamine. Consider metabolic reprogramming of NK cells to enhance their fitness in low-nutrient conditions. |
| Hypoxia-induced Dysfunction | Hypoxia in the TME can impair NK cell function.[10][19] While challenging to fully overcome in vitro, strategies include engineering NK cells to be more resistant to hypoxia or using agents that can alleviate tumor hypoxia. |
| Lack of Pro-survival Cytokines | The TME often lacks essential cytokines for NK cell survival and function, such as IL-15.[6] Supplement the culture with IL-15 or use CAR-NK cells engineered to produce their own IL-15.[20] |
Detailed Experimental Protocol: Assessing NK Cell Proliferation using CFSE Dilution
-
NK Cell Labeling:
-
Isolate and purify NK cells.
-
Wash NK cells twice with pre-warmed, serum-free PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed, serum-free PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete media.
-
Incubate on ice for 5 minutes.
-
Wash cells three times with complete media to remove unbound CFSE.
-
-
Cell Culture:
-
Resuspend CFSE-labeled NK cells in the desired culture media (e.g., standard media, tumor-conditioned media, media with/without cytokine support).
-
Plate the cells in a 24-well plate at a density of 0.5-1 x 10^6 cells/mL.
-
Culture for 3-5 days at 37°C and 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the NK cells at different time points (e.g., Day 0, Day 3, Day 5).
-
Stain with a viability dye (e.g., 7-AAD or propidium iodide) and antibodies against NK cell markers (e.g., CD3-, CD56+).
-
Acquire data on a flow cytometer.
-
Gate on the live, single NK cell population.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a cell division.
-
Signaling Pathway: TGF-β-mediated Inhibition of NK Cell Function
TGF-β signaling inhibits NK cell effector functions by suppressing the mTOR pathway.[16]
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms by which the tumor microenvironment suppresses NK cell activity?
A1: The TME employs several strategies to suppress NK cells:
-
Soluble Factors: Tumors and associated cells secrete immunosuppressive cytokines like TGF-β and IL-10, as well as factors like prostaglandin E2 (PGE2) and adenosine.[6][7]
-
Cell-to-Cell Contact: Suppressive cells like MDSCs and regulatory T cells (Tregs) can directly inhibit NK cells through surface receptors.[13][21]
-
Metabolic Competition: The high metabolic rate of tumor cells leads to a TME that is depleted of essential nutrients (e.g., glucose, glutamine) and rich in inhibitory metabolites (e.g., lactate).[8][9][10] This metabolic stress impairs NK cell function.
-
Hypoxia: Poor vascularization in tumors creates a hypoxic environment, which downregulates activating receptors and effector molecules on NK cells.[10][19]
-
Loss of Activating Ligands/Upregulation of Inhibitory Ligands: Tumor cells can downregulate ligands for NK activating receptors (e.g., NKG2D ligands) or upregulate ligands for inhibitory receptors (e.g., HLA-E for NKG2A) to evade NK cell recognition.[6]
Q2: How can cytokine therapy be optimized to boost NK cell function in the TME?
A2: While cytokines like IL-2 and IL-15 can activate NK cells, their systemic administration can have toxic side effects.[3] Optimized strategies include:
-
IL-15 Superagonists: Molecules like ALT-803, an IL-15 superagonist complex, show enhanced biological activity and promising results in clinical trials.[19]
-
Cytokine-Induced Memory-Like (CIML) NK Cells: Brief pre-activation of NK cells with a combination of IL-12, IL-15, and IL-18 generates long-lived "memory-like" NK cells with enhanced anti-tumor functionality.[1][2][22]
-
Engineered NK Cells: Engineering NK cells to secrete their own cytokines (e.g., IL-15) can provide localized and sustained stimulation within the TME, improving their persistence and activity.[20]
-
Trispecific Killer Engagers (TriKEs): These molecules can co-engage an activating receptor on NK cells (e.g., CD16) and a tumor antigen, while also delivering a stimulatory signal like IL-15.[3]
Cytokine Combinations for NK Cell Activation
| Cytokine(s) | Primary Effect on NK Cells |
| IL-2 | Promotes proliferation and enhances cytotoxicity.[3][23] |
| IL-15 | Critical for NK cell development, survival, and function; less toxicity than IL-2.[3][23] |
| IL-12 | Enhances cytotoxicity and IFN-γ production.[1][23] |
| IL-18 | Synergizes with IL-12 and IL-15 to promote IFN-γ production and generate memory-like NK cells.[1][23] |
| IL-21 | Stimulates NK cell and CD8+ T cell function.[1][23] |
Q3: What are CAR-NK cells and how can they be designed to overcome the TME?
A3: Chimeric Antigen Receptor (CAR)-NK cells are NK cells genetically engineered to express a CAR that recognizes a specific tumor antigen. This provides enhanced tumor targeting and killing.[24][25][26] Compared to CAR-T cells, CAR-NK cells have a better safety profile with lower risks of cytokine release syndrome and graft-versus-host disease.[27]
Strategies to Enhance CAR-NK Cell Efficacy in the TME:
| Strategy | Mechanism |
| "Armored" CAR-NK Cells | Co-expression of pro-survival and activating molecules like IL-15 to enhance persistence and function in the TME.[4] |
| Checkpoint Inhibition | Engineering CAR-NK cells to secrete checkpoint inhibitor antibodies (e.g., anti-PD-L1) or knocking out inhibitory receptors (e.g., NKG2A, CISH) to resist suppression.[5][28][29] |
| Chemokine Receptor Expression | Expressing chemokine receptors (e.g., CXCR2) that match the chemokines secreted by the tumor to improve trafficking and infiltration into solid tumors.[5][30] |
| Resistance to TGF-β | Expressing a dominant-negative TGF-β receptor to render the CAR-NK cells insensitive to this key immunosuppressive cytokine. |
Logical Relationship of an "Armored" CAR-NK Cell
Engineering CAR-NK cells with multiple features to overcome TME suppression.
References
- 1. Utilizing Cytokines to Function-Enable Human NK Cells for the Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic approaches to enhance natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrested development: suppression of NK cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic adaptation of NK cell activity and behavior in tumors: challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic regulation of NK cell function: implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic reprogramming of NK cells drives anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural Killer Cell Interactions With Myeloid Derived Suppressor Cells in the Tumor Microenvironment and Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S100A9+ MDSC and TAM-mediated EGFR-TKI resistance in lung adenocarcinoma: the role of RELB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGFβ Imprinting During Activation Promotes Natural Killer Cell Cytokine Hypersecretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGF-β inhibits the activation and functions of NK cells by repressing the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NK Cell Function Regulation by TGF-β-Induced Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NK cells need TGF-beta inhibition to combat cancers: Novus Biologicals [novusbio.com]
- 19. Influence of the Tumor Microenvironment on NK Cell Function in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine engineered NK-92 therapy to improve persistence and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction Between MDSC and NK Cells in Solid and Hematological Malignancies: Impact on HSCT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Overcoming tumor resistance mechanisms in CAR-NK cell therapy [frontiersin.org]
- 23. cellgs.com [cellgs.com]
- 24. advancementsinoncology.com [advancementsinoncology.com]
- 25. esmed.org [esmed.org]
- 26. CAR-NK cell therapy: promise and challenges in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | CAR-NK cell therapy: promise and challenges in solid tumors [frontiersin.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Cryopreservation of CBT-101 NK Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of CBT-101 Natural Killer (NK) cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during cryopreservation, thawing, and post-thaw assessment of this compound NK cells.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the post-thaw viability and functionality of this compound NK cells?
A1: The successful cryopreservation of NK cells is a multi-factorial process. Key factors influencing post-thaw outcomes include the choice of cryoprotective agent (CPA), the cooling rate, storage conditions, thawing procedure, and post-thaw recovery culture conditions. Cryopreservation can induce significant stress on NK cells, potentially leading to reduced viability, impaired cytotoxic function, and altered cytokine production.[1][2][3][4][5]
Q2: What is the recommended cryopreservation medium for this compound NK cells?
A2: While a specific protocol for this compound is not publicly available, a common and effective cryopreservation medium for NK cells consists of a base medium (e.g., RPMI-1640), supplemented with a protein source like Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA), and a cryoprotectant such as Dimethyl Sulfoxide (DMSO).[6] A typical formulation is 90% FBS with 10% DMSO.[7] Commercially available cryopreservation solutions, some of which are DMSO-free, have also shown promise in improving post-thaw recovery.[8][9]
Q3: How does cryopreservation impact the cytotoxic activity of this compound NK cells?
A3: Cryopreservation can significantly impair the immediate post-thaw cytotoxic activity of NK cells.[1][4] This reduction in function is often more pronounced at lower effector-to-target (E:T) ratios. However, the cytotoxic function can often be restored after a resting period in culture supplemented with cytokines like IL-2.[4][10] Some studies have shown that cytotoxicity is greatest at 4 hours post-thaw and decreases by 24 hours, which may be linked to a decline in cell viability over this period.[4]
Q4: What changes in phenotype and cytokine production can be expected after thawing this compound NK cells?
A4: Phenotypic changes, such as a decrease in the expression of activating receptors like NKG2D and CD16, can occur post-thaw, potentially impacting function.[1][4] The effect of cryopreservation on cytokine production (e.g., IFN-γ, TNF-α) can vary. Some studies report a decrease in TNF-α production shortly after thawing, which may recover after a rest period, while IFN-γ production may not be significantly affected.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cryopreservation and handling of this compound NK cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low post-thaw cell viability | - Suboptimal cryopreservation medium- Inappropriate cooling rate- Improper thawing technique- Extended time in cryoprotectant before freezing | - Optimize the concentration of DMSO (typically 5-10%).- Consider using a commercial cryopreservation solution.- Use a controlled-rate freezer for a consistent cooling rate of -1°C/minute.[11]- Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[12]- Minimize the exposure time of cells to the cryopreservation medium at room temperature before initiating freezing. |
| High cell clumping post-thaw | - Presence of dead cells and released DNA- Improper washing post-thaw | - Gently mix cells during the addition of thawing medium.- Consider adding a DNase I solution to the post-thaw medium to reduce clumping from extracellular DNA.[13]- Ensure gentle centrifugation and resuspension of the cell pellet. |
| Reduced cytotoxic function post-thaw | - Cryopreservation-induced cellular stress- Loss of activating receptors- Insufficient recovery period | - Allow cells to rest in culture medium supplemented with IL-2 (e.g., 10 U/mL) for at least 16 hours post-thaw to facilitate functional recovery.[4][10]- Assess the expression of key activating receptors (e.g., NKG2D, CD16) to correlate with functional deficits.- Pre-treating cells with a combination of IL-15 and IL-18 before cryopreservation has been shown to improve post-thaw recovery and function.[12] |
| Inconsistent results between vials | - Variation in cell concentration during freezing- Uneven cooling rates- Differences in storage location within the liquid nitrogen freezer | - Ensure a homogenous cell suspension before aliquoting into cryovials.- Use a controlled-rate freezer or a standardized freezing container (e.g., Mr. Frosty) to ensure a consistent cooling rate for all vials.- Store all vials in the vapor phase of liquid nitrogen to maintain a stable, ultra-low temperature. |
Experimental Protocols
Protocol 1: Cryopreservation of this compound NK Cells
Materials:
-
This compound NK cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cryopreservation Medium: 90% Fetal Bovine Serum (FBS), 10% Dimethyl Sulfoxide (DMSO)
-
Cryovials
-
Controlled-rate freezer or isopropanol-based freezing container (e.g., Mr. Frosty)
-
Liquid nitrogen storage tank
Methodology:
-
Harvest this compound NK cells and perform a viable cell count.
-
Centrifuge the cells at 300 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^7 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezer programmed for a cooling rate of -1°C/minute, or into a pre-chilled isopropanol-based freezing container.
-
Once the vials reach -80°C, transfer them to the vapor phase of a liquid nitrogen freezer for long-term storage.
Protocol 2: Thawing and Recovery of Cryopreserved this compound NK Cells
Materials:
-
Cryopreserved this compound NK cells
-
Complete culture medium, pre-warmed to 37°C
-
Recombinant human IL-2
-
Water bath at 37°C
-
Conical tubes
-
Centrifuge
Methodology:
-
Rapidly thaw the cryovial in a 37°C water bath by gentle agitation until only a small ice crystal remains.[12]
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a viable cell count to determine post-thaw recovery.
-
For functional assays, culture the cells in complete medium supplemented with 10 U/mL of IL-2 for at least 16 hours to allow for functional recovery.[4]
Quantitative Data Summary
| Parameter | Pre-Cryopreservation | Immediate Post-Thaw | 16-24h Post-Thaw (with IL-2) | Reference(s) |
| Viability | >95% | 64% - 94% | 34% - 73% | [4][6][10] |
| Cytotoxicity (vs. K562) | High | Significantly Reduced | Recovered to near pre-freeze levels | [4][10] |
| NKG2D Expression | Baseline | Decreased | Variable Recovery | [1] |
| CD16 Expression | Baseline | Decreased | Variable Recovery | [4] |
| IFN-γ Production | Baseline | No significant change | No significant change | [1][4] |
| TNF-α Production | Baseline | Decreased | Recovered | [1][4] |
Visualizations
Experimental Workflow: Cryopreservation and Thawing
Caption: Workflow for Cryopreservation and Thawing of this compound NK Cells.
Signaling Pathway: Impact of Cryopreservation on NK Cell Function
Caption: Effects of Cryopreservation on NK Cell Phenotype and Function.
References
- 1. Frontiers | Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms [frontiersin.org]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioinspired Preservation of Natural Killer Cells for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryopreservation of NK and T cells without DMSO for adoptive cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cryopreserved PM21-Particle-Expanded Natural Killer Cells Maintain Cytotoxicity and Effector Functions In Vitro and In Vivo [frontiersin.org]
- 11. Successful expansion and cryopreservation of human natural killer cell line NK-92 for clinical manufacturing | PLOS One [journals.plos.org]
- 12. Pretreatment with IL-15 and IL-18 rescues natural killer cells from granzyme B-mediated apoptosis after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NK Cell Cryopreservation Medium - Cellstore [cellstore-global.com]
Addressing adverse events associated with CBT-101 c-Met inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the c-Met inhibitor, CBT-101 (also known as vebreltinib or bozitinib). This document includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues and ensure the successful design and execution of experiments.
I. Adverse Events Associated with this compound
Clinical trial data provides insight into the safety profile of this compound. The following table summarizes treatment-related adverse events (TRAEs) observed in the KUNPENG Phase II study of vebreltinib (this compound) in patients with MET exon 14 skipping-mutant non-small cell lung cancer (NSCLC).[1][2]
Table 1: Treatment-Related Adverse Events (TRAEs) in Patients Treated with Vebreltinib (this compound) [1][2]
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Most Common TRAEs | ||
| Peripheral Edema | 82.7% | 13.5% |
| QT Prolongation | 30.8% | N/A |
| Elevated Serum Creatinine | 28.8% | N/A |
| Other Notable TRAEs | ||
| Abnormal Liver Function | N/A | 9.6% |
| Elevated Alanine Aminotransferase (ALT) | 40.5% | 7.7% |
| Elevated Aspartate Aminotransferase (AST) | 40.5% | 5.8% |
| Anemia | N/A | 5.8% |
| Infectious Pneumonitis | N/A | 5.8% |
| Increased Bilirubin | 40.5% | N/A |
N/A: Data not available in the specified format in the cited sources.
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3][4] It works by binding to the c-Met kinase domain, which inhibits c-Met phosphorylation and disrupts downstream signaling pathways.[5] This disruption can induce cell death in tumor cells that are dependent on c-Met signaling for their growth and survival.[5]
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solutions are freshly prepared in an appropriate solvent (e.g., DMSO) and stored correctly to prevent degradation. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation when diluting into aqueous buffers.
-
Cell Line Integrity: Confirm the identity and purity of your cell lines. Mycoplasma contamination can significantly alter cellular responses.
-
Assay Conditions: Variations in cell density, passage number, incubation times, and reagent concentrations can all contribute to variability. Standardize your protocols across all experiments.[6]
Q3: I am observing a cellular phenotype that doesn't seem to be related to c-Met inhibition. Could this be an off-target effect?
A3: While this compound is a highly selective c-Met inhibitor, off-target effects are a possibility with any kinase inhibitor.[6][7] To investigate this:
-
Use a Structurally Unrelated c-Met Inhibitor: If a different c-Met inhibitor produces the same phenotype, it is more likely to be an on-target effect.[6]
-
Rescue Experiment: If possible, transfect your cells with a this compound-resistant mutant of c-Met. Reversal of the phenotype would strongly suggest an on-target mechanism.[6]
-
Phosphoproteomics: A mass spectrometry-based phosphoproteomics analysis can provide a global view of kinase inhibition within the cell and help identify affected off-target pathways.[6]
Q4: How can I confirm that this compound is inhibiting the c-Met pathway in my cell-based assays?
A4: The most direct way to confirm on-target activity is to measure the phosphorylation status of c-Met and its downstream effectors. A Western blot analysis for phosphorylated c-Met (p-cMet) is a standard method. A decrease in the p-cMet/total c-Met ratio upon treatment with this compound indicates target engagement. You can also assess the phosphorylation status of downstream signaling proteins like Akt and ERK.[8]
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| High background signal in a kinase assay | Compound interference with detection reagents. | Run a control experiment in the absence of the kinase enzyme. If a signal is still present and dependent on the this compound concentration, it suggests direct interference. |
| Variable IC50 values between experiments | Inconsistent ATP concentration in the assay buffer. | The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration. Use a consistent and well-documented ATP concentration in all experiments. |
| Poor compound solubility. | Visually inspect for precipitation of this compound in your assay buffer. Determine the solubility under your final assay conditions. | |
| Unexpected cell toxicity | Off-target effects. | Perform a kinase selectivity screen to identify potential off-target interactions. Compare the observed phenotype with known off-target effects of other kinase inhibitors.[7] |
| Cell line-specific sensitivities. | Test this compound in multiple cell lines to determine if the toxicity is cell-type specific. | |
| Lack of inhibitor effect in cell-based assays | Low c-Met expression or activation in the chosen cell line. | Confirm c-Met expression and phosphorylation status in your cell line using Western blot or other methods. Select cell lines with known c-Met activation for your experiments.[8] |
| Presence of compensatory signaling pathways. | Analyze the activation of related signaling pathways that might be compensating for c-Met inhibition. Consider co-treatment with inhibitors of the suspected compensatory pathway.[7] |
III. Experimental Protocols & Methodologies
Western Blot Analysis for Phospho-c-Met Inhibition
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of c-Met in a cellular context.
Methodology: [8]
-
Cell Culture and Treatment: Culture c-Met-activated cancer cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated c-Met (p-cMet).
-
Wash and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescence detection system.
-
Strip the blot and re-probe with a primary antibody for total c-Met as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-cMet to total c-Met for each treatment condition.
Cellular Proliferation (MTT) Assay
This protocol evaluates the effect of this compound on the growth of cancer cells.
Methodology: [9]
-
Cell Seeding: Plate cancer cells with known c-Met activation in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
In Vitro Kinase Assay
This biochemical assay determines the direct inhibitory potency of this compound on the c-Met kinase.
-
Reaction Setup: In a suitable assay buffer, combine recombinant human c-Met enzyme with varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the this compound concentration.
IV. Visualizations
Caption: c-Met Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. apollomicsinc.com [apollomicsinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Autologous NK Cell Expansion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expansion of autologous Natural Killer (NK) cells for cell-based therapies. While the query referenced CBT-101, publicly available information identifies this compound (also known as Bozitinib) as a selective c-Met inhibitor, a small molecule drug, rather than an NK cell therapy.[1][2][3] This guide will therefore focus on the principles and common challenges of autologous NK cell expansion that are broadly applicable in the field of cell therapy development.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining autologous NK cells for expansion?
Autologous NK cells are typically isolated from the patient's own peripheral blood mononuclear cells (PBMCs), which can be obtained from whole blood or apheresis products.[4][5] While cord blood is another source for NK cells, it is more commonly used in allogeneic settings.[4]
Q2: What are the most common methods for expanding autologous NK cells ex vivo?
The most prevalent methods for ex vivo expansion of NK cells involve stimulation with cytokines and/or co-culture with feeder cells.[6]
-
Cytokine Stimulation: A cocktail of cytokines is used to promote NK cell proliferation and activation. Commonly used cytokines include Interleukin-2 (IL-2), IL-15, and IL-21.[6][7]
-
Feeder Cells: Irradiated feeder cells, such as the K562 cell line genetically modified to express membrane-bound cytokines like IL-15 or IL-21 and co-stimulatory ligands like 4-1BBL, are highly effective in driving robust NK cell expansion.[4][8][9] Epstein-Barr virus-transformed lymphoblastoid cell lines (EBV-LCLs) are also used.[8]
-
Feeder-Free Systems: To avoid the complexities of feeder cells, feeder-free expansion systems are also in development, often utilizing plate-bound antibodies and cytokine cocktails.[10]
Q3: What are the critical quality attributes of an expanded autologous NK cell product?
Critical quality attributes for an expanded NK cell product include:
-
Purity: A high percentage of CD56+CD3- cells. For autologous use, a purity of at least 50% is often required.[5]
-
Viability: A high percentage of viable cells post-expansion and post-thaw if cryopreserved.
-
Potency: Demonstrated cytotoxic activity against relevant target tumor cells.[11]
-
Cell Number: A sufficient total number of NK cells to meet the therapeutic dose.
-
Phenotype: Expression of key activating receptors (e.g., NKG2D, DNAM-1, NKp30, NKp46) and low expression of exhaustion markers.[12]
-
Safety: Low levels of contaminating T cells (CD3+) to minimize the risk of graft-versus-host disease (GvHD), although this is less of a concern in a fully autologous setting. The product must also be sterile and free of endotoxins.
Troubleshooting Guides
Issue 1: Low NK Cell Fold Expansion
| Possible Causes | Troubleshooting Steps |
| Suboptimal cytokine concentration or combination | Titrate concentrations of IL-2, IL-15, and IL-21 to determine the optimal combination for your specific protocol. Consider a sequential cytokine addition strategy. |
| Poor feeder cell quality or incorrect feeder-to-NK cell ratio | Ensure feeder cells are properly irradiated and have high viability. Optimize the feeder-to-NK cell ratio at the start of the culture and with each re-stimulation. Ratios can range from 2:1 to 10:1 (feeder:NK).[8] |
| Inadequate culture medium composition | The choice of basal medium and serum supplement is critical. Human AB serum has been shown to support high proliferation rates.[13] If using serum-free media, ensure it is specifically formulated for NK cell expansion. |
| Donor-to-donor variability | NK cells from different individuals, especially patients who have received prior therapies, can exhibit significant variability in their expansion potential.[14] Stratify results by donor characteristics and consider screening donors for NK cell proliferative capacity if possible. |
| Insufficient initial number of NK cells | The initial purity and number of isolated NK cells can impact the final expansion fold. Optimize the NK cell isolation protocol to maximize purity and yield. |
Issue 2: Poor Viability of Expanded NK Cells
| Possible Causes | Troubleshooting Steps |
| Nutrient depletion and waste product accumulation in culture | Monitor cell density and adjust seeding density to avoid overgrowth. Perform regular media changes or additions to replenish nutrients and dilute waste products. |
| Suboptimal cryopreservation and thawing protocol | Optimize cryopreservation media and the freezing rate. For thawing, warm the cells rapidly and dilute the cryoprotectant slowly to minimize osmotic stress. Poor viability post-cryopreservation is a known challenge for NK cells.[15] |
| Cellular exhaustion due to overstimulation | Prolonged or excessive stimulation can lead to activation-induced cell death. Monitor the expression of exhaustion markers and consider the duration of the expansion period. |
| Mechanical stress during handling | Handle cells gently during passaging and harvesting to minimize mechanical damage. |
Issue 3: Decreased Cytotoxicity of Expanded NK Cells
| Possible Causes | Troubleshooting Steps |
| NK cell exhaustion | Long-term culture and continuous stimulation can lead to NK cell exhaustion, characterized by decreased production of cytotoxic molecules and cytokines.[16] An IL-21 "boost" shortly before harvest has been shown to increase cytotoxicity. |
| Downregulation of activating receptors | The culture conditions may lead to the downregulation of key activating receptors like NKG2D and DNAM-1. Analyze the phenotype of your expanded NK cells by flow cytometry. The use of feeder cells expressing ligands for these receptors can help maintain their expression. |
| Suboptimal effector-to-target (E:T) ratio in cytotoxicity assay | Titrate the E:T ratio in your functional assays to determine the optimal ratio for observing maximal killing. Ratios of 10:1, 5:1, and 1:1 are commonly tested. |
| Tumor target resistance | The target cells themselves may have mechanisms to evade NK cell killing.[17] Use a well-characterized and sensitive target cell line (e.g., K562) as a positive control in your cytotoxicity assays. |
Data Summary Tables
Table 1: Comparison of NK Cell Expansion Methods
| Expansion Method | Key Reagents | Typical Expansion Fold (Day 14) | Reference |
| Cytokine Cocktail | IL-2, IL-15 | 10-100 fold | [5] |
| Feeder Cells (K562-mbIL15-41BBL) | K562 feeder cells, IL-2 | >1000 fold | [6] |
| Feeder Cells (K562-mbIL21-41BBL) | K562 feeder cells, IL-2 | >1000 fold | [4][8] |
| Feeder Cells (EBV-LCL) | EBV-LCL feeder cells, IL-2, IL-21 | 50-100 fold (Day 7) | [18] |
| Autologous PBMCs (Irradiated) | Irradiated PBMCs, IL-2 | ~750 fold | [6] |
Table 2: Cytotoxicity of Expanded NK Cells Against K562 Target Cells
| Expansion Condition | Effector:Target Ratio | % Specific Lysis (Mean ± SEM) | Reference |
| ImmunoCult™ Kit (14 days) | 10:1 | 48 ± 2.4% | [10] |
| IL-15low + IL-21 boost | 10:1 | 94.9% (median) | [19] |
| Automated Expansion (EBV-LCL) | 10:1 | ~60-80% (donor dependent) | [12] |
Experimental Protocols
Protocol 1: Isolation of NK Cells from PBMCs
-
Source Material: Obtain peripheral blood mononuclear cells (PBMCs) from a patient's apheresis product or whole blood via Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Use a two-step immunomagnetic selection process (e.g., CliniMACS system).
-
Step 1 (T Cell Depletion): Deplete CD3+ T cells from the PBMC population using anti-CD3 microbeads.
-
Step 2 (NK Cell Enrichment): Positively select for CD56+ cells from the CD3-depleted fraction using anti-CD56 microbeads.[5]
-
-
Quality Control: Assess the purity of the isolated NK cell population (CD56+CD3-) and viability using flow cytometry.
Protocol 2: Ex Vivo Expansion of NK Cells with K562-mbIL21-41BBL Feeder Cells
-
Feeder Cell Preparation: Culture K562 cells genetically modified to express membrane-bound IL-21 and 4-1BBL. Prior to co-culture, irradiate the feeder cells (e.g., 100 Gy) to prevent their proliferation.
-
Co-culture Initiation (Day 0):
-
Culture Maintenance:
-
Every 2-3 days, assess cell density and viability. Add fresh medium containing IL-2 to maintain a cell concentration of 0.5-1 x 10^6 cells/mL.
-
-
Re-stimulation (Day 7):
-
Harvest the expanding cells, count them, and re-stimulate with freshly irradiated K562-mbIL21-41BBL feeder cells at a ratio of 1:1 (NK:feeder).
-
-
Harvesting (Day 14-21):
-
When the desired fold expansion is reached, harvest the cells. Deplete any remaining feeder cells if necessary.
-
Assess the final product for purity, viability, identity, and potency (cytotoxicity).
-
Protocol 3: Chromium-51 Release Cytotoxicity Assay
-
Target Cell Labeling: Label 1 x 10^6 target cells (e.g., K562) with 100 µCi of Chromium-51 (⁵¹Cr) for 1 hour at 37°C.
-
Washing: Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
Co-incubation:
-
Plate the labeled target cells at 5,000 cells/well in a 96-well U-bottom plate.
-
Add the expanded NK cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).
-
Include control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Grade Purification and Expansion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current landscape of clinical use of ex vivo expanded natural killer cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic approaches to enhance natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Overcoming tumor resistance mechanisms in CAR-NK cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully automated expansion and activation of clinical-grade natural killer cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Analysis of the impact of handling and culture on the expansion and functionality of NK cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | CAR-NK cell therapy: promise and challenges in solid tumors [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Building a Better Defense: Expanding and Improving Natural Killer Cells for Adoptive Cell Therapy [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Variability in Preclinical Models of ALS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in preclinical models of amyotrophic lateral sclerosis (ALS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical ALS mouse models?
A1: Variability in preclinical ALS mouse models, particularly the widely used SOD1-G93A model, stems from several key factors. These include the genetic background of the mice, the number of transgene copies they carry, and the gender of the animals.[1][2] For instance, SOD1-G93A mice on a C57BL/6 background tend to have a slower disease progression compared to those on a B6SJL background.[2] Higher transgene copy numbers are generally associated with an earlier onset and more aggressive disease course.[3] Furthermore, female mice in some strains have been observed to have a delayed onset and longer lifespan compared to males.[2][3] Litter effects can also contribute to variability, with siblings often showing more similar disease progression than non-siblings.[4]
Q2: How can I minimize variability in my experimental design?
A2: To minimize variability, it is crucial to implement standardized operating procedures (SOPs).[5][6][7] Key recommendations include using littermates as controls, balancing male and female mice across all experimental groups, and clearly defining disease onset and endpoint criteria before the study begins.[4][6] Blinding the investigators to the treatment groups during data collection and analysis is also essential to prevent bias.[6] Power calculations should be performed to determine the appropriate number of animals per group to ensure statistically significant results.[5][6] For SOD1-G93A mice, it is recommended to use at least 12 males and 12 females per treatment group.[5][6]
Q3: What is the difference between a "proof of concept" study and a "preclinical drug testing" study?
A3: A "proof of concept" study aims to investigate the underlying mechanisms of the disease and may use a drug as a tool to explore a particular biological pathway.[5][8] These studies are important for hypothesis generation. In contrast, a "preclinical drug testing" study has the primary goal of evaluating a compound's potential as a therapeutic for human use.[5][8] These studies require higher methodological rigor, including robust experimental design, appropriate sample sizes, and predefined primary endpoints.[5][8]
Q4: Are there established guidelines for conducting preclinical ALS research?
A4: Yes, several consensus guidelines have been developed to improve the quality and reproducibility of preclinical ALS research.[5][6][8][9][10] These guidelines provide recommendations on various aspects of study design, including the choice of animal models, experimental procedures, data analysis, and reporting. Adhering to these guidelines can enhance the translational value of preclinical findings.
Troubleshooting Guides
Issue 1: High Variability in Survival Data
| Potential Cause | Troubleshooting Steps |
| Genetic Drift in the Colony | Regularly re-derive the colony from cryopreserved stocks. Periodically verify the genetic background of the mice. |
| Inconsistent Transgene Copy Number | If possible, use a congenic strain with a stable transgene copy number. If using a mixed background, ensure littermate controls are used for all experimental animals.[4] |
| Gender Imbalance | Ensure an equal number of male and female mice in each experimental group. Analyze data for each sex separately before pooling, if appropriate.[2][4] |
| Variable Housing Conditions | Maintain consistent environmental conditions (temperature, humidity, light-dark cycle). Provide standardized diet and enrichment across all cages. |
| Subjective Endpoint Criteria | Establish clear, objective, and humane endpoint criteria before the study begins and apply them consistently across all animals.[6] |
Issue 2: Inconsistent Motor Function Test Results (Rotarod, Grip Strength)
| Potential Cause | Troubleshooting Steps |
| Lack of Acclimation | Allow mice to acclimate to the testing room for at least 30 minutes before starting the experiment. |
| Inconsistent Handling | Ensure all experimenters handle the mice in a consistent and gentle manner. |
| Variability in Motivation/Stress | Conduct testing at the same time of day for all animals. Minimize noise and other stressors in the testing environment. |
| Improper Equipment Setup | Calibrate equipment regularly. Ensure the testing apparatus is clean and free of odors from previous animals. |
| Inadequate Training | For tasks like the rotarod, provide a consistent training or habituation period for all mice before data collection begins.[11] |
Quantitative Data on Disease Progression in SOD1-G93A Mice
The following tables summarize typical disease progression milestones in high-copy SOD1-G93A mice. Note that these values can vary significantly based on the specific strain, genetic background, and housing conditions.
Table 1: Disease Progression Milestones in High-Copy SOD1-G93A Mice (B6SJL Background)
| Milestone | Approximate Age (Days) | Reference |
| Onset of Tremors | 85 - 100 | [12] |
| Peak Body Weight | 90 - 110 | |
| Onset of Motor Deficits (Rotarod) | 90 - 100 | [12] |
| Significant Decline in Grip Strength | 100 - 115 | [13] |
| Paralysis (Endpoint) | 125 - 135 | [3] |
Table 2: Influence of Genetic Background on Lifespan in SOD1-G93A Mice
| Genetic Background | Average Lifespan (Days) | Reference |
| C57BL/6 | ~150 | [2] |
| B6SJL | ~130 | [2] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination, balance, and motor learning.
Methodology:
-
Acclimation: Place mice in the testing room for at least 30 minutes to acclimate.
-
Training (Optional but Recommended): For several days prior to testing, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).[11]
-
Testing:
-
Place the mouse on the rotating rod.
-
For an accelerating protocol, the rod starts at a low speed (e.g., 4 rpm) and gradually increases to a maximum speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[14]
-
Record the latency to fall for each mouse. A trial can also be ended if the mouse clings to the rod and makes a full passive rotation.[14]
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[11][14]
-
-
Data Analysis: The primary endpoint is the average latency to fall across the trials.
Grip Strength Test for Muscle Strength
Objective: To measure forelimb and/or hindlimb muscle strength.
Methodology:
-
Apparatus: Use a grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the tail and allow it to grasp the grid with its forelimbs (for forelimb strength) or all four limbs.[15]
-
Gently and steadily pull the mouse away from the grid in a horizontal plane until it releases its grip.[10][13]
-
The meter will record the peak force exerted in grams.
-
Perform 3-5 trials per mouse with a short rest period in between.
-
-
Data Analysis: The primary endpoint is the average or maximum grip strength across the trials. The data can be normalized to the mouse's body weight.
Visualizations
Signaling Pathways in ALS
Caption: Key pathogenic pathways in familial ALS.
Experimental Workflow for Preclinical Drug Testing
Caption: A typical experimental workflow for a preclinical drug study in an ALS mouse model.
Troubleshooting Logic for High Variability
Caption: A logical flowchart for troubleshooting sources of high variability in preclinical experiments.
References
- 1. Mechanisms of TDP-43 Proteinopathy Onset and Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. albany.edu [albany.edu]
- 4. Targeting Gene C9orf72 Pathogenesis for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the TDP-43 Proteinopathy Pathway From Neurons to Muscle: Physiological and Pathophysiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjneurology.com [vjneurology.com]
- 7. als.org [als.org]
- 8. academic.oup.com [academic.oup.com]
- 9. TDP-43 proteinopathies: a new wave of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-course and characterization of orolingual motor deficits in SOD1-G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomed-easy.com [biomed-easy.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: Optimizing CBT-101 NK Cell Preparation Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of CBT-101 Natural Killer (NK) cell preparations. Our goal is to help you achieve high purity, viability, and recovery of NK cells for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound NK cell isolation?
A1: The recommended starting material is peripheral blood mononuclear cells (PBMCs) isolated from whole blood or leukapheresis products.[1][2][3][4] It is crucial to start with a high-quality PBMC preparation with low platelet and granulocyte contamination for optimal NK cell purification.
Q2: What are the key differences between positive and negative selection for NK cell isolation?
A2: Negative selection depletes non-NK cells (T cells, B cells, monocytes, etc.), leaving an untouched population of NK cells. This method is often preferred as it does not involve antibody binding to the target cells, which could potentially affect their function.[1][5]
Positive selection directly targets and isolates NK cells by using antibodies against specific NK cell surface markers, such as CD56.[6][7] While this can yield highly pure NK cell populations, the bound antibodies may need to be removed for certain downstream applications.
Q3: How can I improve the viability of my NK cells post-isolation?
A3: Maintaining NK cell viability is critical. Here are some key considerations:
-
Temperature: Always work with cells on ice and use pre-cooled buffers and reagents to minimize metabolic activity and cell death.[2]
-
Gentle Handling: Avoid harsh vortexing or centrifugation steps that can physically damage the cells.[2]
-
Cytokine Support: Supplementing the culture medium with cytokines such as Interleukin-2 (IL-2) or Interleukin-15 (IL-15) is crucial for NK cell survival and function.[8][9][10] Studies have shown that higher concentrations of IL-2 can significantly improve NK cell purity and viability over time in culture.[5][8][9]
-
Cryopreservation: If cryopreserving, use an optimized protocol with appropriate cryoprotectants. Post-thaw recovery in cytokine-supplemented media is often necessary to restore full function.[11]
Q4: What are common cellular contaminants in NK cell preparations, and how can I minimize them?
A4: Common contaminants include T cells (CD3+), NKT cells (CD3+CD56+), and granulocytes.[5]
-
T-cell contamination: This is a significant issue, especially with positive selection methods targeting markers that can also be expressed on T-cell subsets.[5] Using a negative selection kit that includes antibodies against CD3 is an effective way to deplete T cells.[1] For higher purity, a two-step process involving CD3 depletion followed by CD56 enrichment can be employed.[6][12]
-
Granulocyte contamination: This can be an issue with certain isolation kits.[5][8] Proper density gradient centrifugation during PBMC isolation is the first step to minimize granulocyte carryover.
-
Mycoplasma and other microbial contamination: Strict aseptic techniques during cell handling are essential to prevent microbial contamination, which can significantly impact cell health and experimental outcomes.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Isolated NK Cells | - Inefficient depletion of non-NK cells. - High T-cell or NKT-cell contamination.[5] - Suboptimal performance of the isolation kit.[5][8] | - Ensure proper antibody and bead concentrations as per the manufacturer's protocol. - Consider a two-step isolation process: first, deplete T cells (CD3+), then enrich for NK cells (CD56+).[6][12] - Switch to a different isolation kit. Comparative studies have shown significant variability in purity between different commercial kits.[5][8] - For FACS-based sorting, optimize the gating strategy to clearly distinguish NK cells (CD3-CD56+) from other populations. |
| Low Viability of NK Cells | - Harsh cell handling (e.g., excessive vortexing, high centrifugation speeds).[2] - Suboptimal buffer composition (e.g., presence of Ca2+/Mg2+ can cause cell clumping). - Lack of cytokine support post-isolation.[8][9] - Temperature fluctuations. | - Handle cells gently at all times. - Use recommended isolation buffers, typically PBS supplemented with BSA and EDTA.[1] - Immediately after isolation, culture NK cells in a medium supplemented with IL-2 (e.g., 100-500 U/mL) or IL-15.[5][8][9] - Keep cells and reagents on ice throughout the procedure.[2] |
| Low Recovery/Yield of NK Cells | - Cell loss during washing steps. - Inefficient magnetic separation. - Starting with a low number of PBMCs. | - Minimize the number of washing steps. - Ensure the magnetic separator is appropriate for the tube size and that the incubation time is sufficient for bead capture.[1] - Start with a sufficient number of PBMCs. Typically, 1.5 x 10^6 NK cells can be isolated from 15 mL of blood.[3] |
| Cell Clumping | - Presence of dead cells and released DNA. - Inappropriate buffer composition. | - Add DNase I to the cell suspension to digest free DNA. - Ensure the use of Ca2+ and Mg2+ free buffers.[1] |
| Contamination with Other Cell Types | - Incomplete depletion of non-target cells in negative selection. - Non-specific binding in positive selection. | - Optimize the antibody cocktail and bead concentration. - If using positive selection for CD56, consider a preliminary CD3 depletion step to remove T cells and NKT cells.[6] - For persistent contamination issues, Fluorescence-Activated Cell Sorting (FACS) can provide higher purity, although with potentially lower throughput.[15][16][17] |
Quantitative Data Summary
Table 1: Comparison of NK Cell Purity from Different Isolation Kits
| Isolation Kit Type | Marker | Purity (%) | Key Contaminants Noted | Reference |
| Positive Selection (Miltenyi) | CD49b (DX5) | ~51.50 ± 4.52 | Granulocytes, NKT cells | [5] |
| Modified Positive Selection | CD3ε depletion + CD49b enrichment | Significantly higher than standard positive selection | - | [5][8] |
| Negative Selection (Stemcell) | - | >80% (with IL-2) | - | [5] |
| Negative Selection (Miltenyi) | - | Variable | Granulocytes | [5][8] |
Table 2: Effect of IL-2 on NK Cell Purity and Viability Over Time
| IL-2 Concentration (U/mL) | Time Point | Purity (%) | Viability (%) | Reference |
| 0 | 24h | Decreased | ~20 | [5] |
| 0 | 72h | Significantly decreased | ~10 | [5] |
| 100 | 72h | >80 | Increased | [5] |
| 300 | 72h | Higher than 100 U/mL | Increased | [5] |
| 500 | 72h | Highest | Significantly higher | [5][8][9] |
Experimental Protocols
Protocol 1: Isolation of Untouched Human NK Cells by Negative Selection (Magnetic-Activated Cell Sorting - MACS)
This protocol is adapted from standard immunomagnetic negative selection procedures.[1][2]
Materials:
-
PBMCs isolated by density gradient centrifugation (e.g., using Lymphoprep™).
-
Isolation Buffer: Ca2+ and Mg2+ free PBS, 0.1% BSA, 2mM EDTA.
-
NK Cell Isolation Kit (Negative Selection), containing an antibody cocktail and magnetic beads.
-
Magnetic separator.
Procedure:
-
PBMC Preparation: Start with a suspension of PBMCs at a concentration of 1 x 10^8 cells/mL in cold Isolation Buffer.
-
Antibody Labeling:
-
Magnetic Bead Labeling:
-
Magnetic Depletion:
-
Place a separation column in the magnetic field of the MACS separator.
-
Prepare the column by rinsing with 500 µL of Isolation Buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled, untouched NK cells.
-
Wash the column with 500 µL of Isolation Buffer and combine this with the initial flow-through. This fraction is your enriched NK cell population.[2]
-
-
Downstream Processing: The isolated NK cells are ready for culture or other applications. For optimal viability and function, resuspend the cells in a suitable culture medium supplemented with IL-2 or IL-15.[2][10]
Protocol 2: High-Purity NK Cell Isolation using a Two-Step MACS Protocol (CD3 Depletion followed by CD56 Enrichment)
This protocol is designed to achieve a higher purity of NK cells by first removing T cells and then positively selecting for NK cells.[6][12]
Materials:
-
PBMCs.
-
CD3 MicroBeads.
-
CD56 MicroBeads.
-
MACS columns and separator.
-
Isolation Buffer.
Procedure:
-
CD3+ T-Cell Depletion:
-
Resuspend PBMCs and label with CD3 MicroBeads according to the manufacturer's protocol.
-
Apply the cell suspension to a MACS column.
-
Collect the flow-through, which is now depleted of CD3+ T cells.
-
-
CD56+ NK Cell Enrichment:
-
Take the CD3-depleted cell fraction and label with CD56 MicroBeads.
-
Apply the labeled cells to a new MACS column.
-
This time, the magnetically labeled CD56+ NK cells are retained in the column.
-
Discard the flow-through.
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Add buffer to the column and firmly push the plunger to elute the purified CD56+ NK cells.
-
Visualizations
Caption: Workflow for untouched NK cell isolation via negative selection.
Caption: Troubleshooting logic for addressing low NK cell purity.
References
- 1. Isolation of Untouched Human NK Cells by Depletion of Non-NK Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of natural killer (NK) cells from human blood products [protocols.io]
- 5. Comparison of the purity and vitality of natural killer cells with different isolation kits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Clinical Grade Purification and Expansion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the purity and vitality of natural killer cells with different isolation kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Role of Culture Medium Selection in Maximizing the Purity and Expansion of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical Grade Purification and Expansion of NK Cell Products for an Optimized Manufacturing Protocol [frontiersin.org]
- 13. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 14. en.novabio.ee [en.novabio.ee]
- 15. What are the differences between magnetic-activated cell sorting and FACS? | AAT Bioquest [aatbio.com]
- 16. akadeum.com [akadeum.com]
- 17. Beyond FACS: An Introduction to Magnetic-Activated Cell Sorting (MACS) for Library Pre-enrichment | Ranomics [ranomics.com]
Validation & Comparative
Validating Biomarkers for Vebreltinib Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict response to vebreltinib, a potent and selective c-Met inhibitor. It offers a detailed analysis of vebreltinib's performance against other MET inhibitors, supported by experimental data from key clinical trials. This document is intended to serve as a valuable resource for researchers and clinicians involved in the development and application of targeted cancer therapies.
Introduction to Vebreltinib and MET Pathway Inhibition
Vebreltinib is an orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The MET signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[2] Vebreltinib selectively binds to c-Met, inhibiting its phosphorylation and disrupting downstream signal transduction pathways, which can lead to cell death in tumors dependent on this pathway.[1] Key biomarkers indicating a potential response to vebreltinib and other MET inhibitors include MET exon 14 skipping mutations (METex14) and MET gene amplification.[3][4]
Comparative Efficacy of MET Inhibitors
The clinical efficacy of vebreltinib has been demonstrated in several studies, most notably the KUNPENG and SPARTA trials. To provide a clear comparison, the following tables summarize the performance of vebreltinib alongside other MET inhibitors—capmatinib, tepotinib, and crizotinib—in patient populations with METex14 skipping mutations and MET amplification.
Efficacy in Patients with MET Exon 14 Skipping Mutations
| Treatment | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Vebreltinib | KUNPENG[5][6] | Treatment-Naïve | 77.1% | 15.9 months | 14.1 months |
| Previously Treated | 70.6% | 15.9 months | 14.1 months | ||
| Capmatinib | GEOMETRY mono-1[7][8] | Treatment-Naïve | 68% | 12.6 months | 12.4 months |
| Previously Treated | 41% | 9.7 months | 5.4 months | ||
| Tepotinib | VISION[9][10] | Treatment-Naïve & Previously Treated | 46% | 11.1 months | 8.5 months |
| Crizotinib | PROFILE 1001[11][12] | Previously Treated | 32% | 9.1 months | 7.3 months |
Efficacy in Patients with MET Amplification
| Treatment | Clinical Trial | MET Amplification Level | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Vebreltinib | KUNPENG[3] | Co-occurring with METex14 | 100% | 14.4 months |
| Crizotinib | PROFILE 1001[13] | High (MET/CEP7 ratio ≥4) | 38.1% | 6.7 months |
| Medium (MET/CEP7 ratio >2.2 to <4) | 14.3% | 1.9 months | ||
| Low (MET/CEP7 ratio ≥1.8 to ≤2.2) | 33.3% | 1.8 months | ||
| Crizotinib | METROS[14] | Intermediate/High (MET/CEP7 >2.2) | ~40% | - |
Experimental Protocols for Biomarker Validation
Accurate and reliable biomarker testing is critical for identifying patients who are most likely to benefit from MET-targeted therapies. The following sections provide detailed methodologies for the key experimental assays used to detect METex14 skipping mutations and MET amplification.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
Objective: To determine the MET gene copy number relative to the chromosome 7 centromere (CEP7).
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on positively charged slides.[15]
Protocol:
-
Deparaffinization and Dehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a series of graded ethanol washes (100% for 2 x 10 minutes, 95% for 5 minutes, 70% for 5 minutes, 50% for 5 minutes).[16]
-
Rinse with distilled water.
-
-
Pretreatment and Protease Digestion:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate buffer (pH 6.0) at a sub-boiling temperature for 10 minutes.
-
Digest with a protease solution (e.g., pepsin) to permeabilize the nuclear membrane.
-
-
Probe Hybridization:
-
Apply a dual-color FISH probe set for the MET gene locus (on chromosome 7q31) and the centromeric region of chromosome 7 (CEP7).
-
Denature the probe and target DNA by heating.
-
Hybridize overnight in a humidified chamber.
-
-
Post-Hybridization Washes and Counterstaining:
-
Wash slides to remove unbound probe.
-
Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
-
-
Scoring and Interpretation:
-
Examine a minimum of 60 non-overlapping, intact tumor cell nuclei under a fluorescence microscope.[17]
-
Count the number of MET (e.g., red) and CEP7 (e.g., green) signals in each nucleus.
-
Calculate the MET/CEP7 ratio and the average MET gene copy number per cell.
-
High-level amplification: MET/CEP7 ratio ≥ 2.0 OR average MET gene copy number ≥ 6.0 OR ≥10% of tumor cells with ≥15 MET signals.[17]
-
Intermediate-level amplification: ≥50% of cells with ≥5 MET signals, but not meeting high-level criteria.
-
Low-level amplification: ≥40% of tumor cells with ≥4 MET signals, but not meeting intermediate or high-level criteria.
-
Immunohistochemistry (IHC) for MET Protein Expression
Objective: To detect the expression level of the MET protein in tumor tissue.
Specimen: FFPE tumor tissue sections.
Protocol:
-
Deparaffinization and Rehydration: (As described in the FISH protocol).[16]
-
Antigen Retrieval:
-
Perform HIER using a citrate buffer (pH 6.0) in a water bath, pressure cooker, or microwave.[18]
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a serum-based blocking solution.
-
-
Primary Antibody Incubation:
-
Detection:
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP-polymer).
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
-
Scoring and Interpretation:
-
Evaluate the percentage of tumor cells with membranous staining and the intensity of the staining (0, 1+, 2+, 3+).
-
A common scoring system considers MET overexpression as positive if ≥50% of tumor cells show moderate (2+) or strong (3+) staining intensity.[19]
-
Next-Generation Sequencing (NGS) for MET Exon 14 Skipping Mutations
Objective: To identify genetic alterations that lead to the skipping of MET exon 14 during RNA splicing.
Specimen: FFPE tumor tissue or liquid biopsy (circulating tumor DNA).
Protocol:
-
Nucleic Acid Extraction:
-
Extract DNA and/or RNA from the specimen.
-
-
Library Preparation:
-
DNA-based:
-
Fragment the DNA and ligate adapters.
-
Use amplicon-based or hybrid capture-based methods to enrich for the MET gene region, ensuring coverage of both the 3' splice acceptor site of intron 13 and the 5' splice donor site of intron 14.[21]
-
-
RNA-based:
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Use bioinformatics pipelines to identify single nucleotide variants, insertions, and deletions in the splice regions of MET exon 14 that are known to cause skipping.
-
For RNA-seq data, identify reads that span the exon 13-15 junction.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The c-Met signaling pathway and the inhibitory action of vebreltinib.
Caption: Experimental workflow for validating MET biomarkers.
References
- 1. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 4. Largest METex14+ trial [tepmetko.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 8. GEOMETRY Mono-1: Capmatinib in MET Exon 14–Mutated Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 9. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tepotinib in NSCLC with MET Exon 14 Skipping Mutation (VISION Study) [theoncologynurse.com]
- 11. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC) - Conference Correspondent [conference-correspondent.com]
- 13. mims.com [mims.com]
- 14. Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-c-a.eu [e-c-a.eu]
- 16. bosterbio.com [bosterbio.com]
- 17. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IHC-P protocols | Abcam [abcam.com]
- 19. superiorbiodx.com [superiorbiodx.com]
- 20. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Identification of MET exon14 skipping by targeted DNA- and RNA-based next-generation sequencing in pulmonary sarcomatoid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
CBT-101 Creatine Prodrug: A Comparative Analysis Against Standard of Care in Preclinical ALS Models
Disclaimer: As of December 2025, direct, peer-reviewed comparative studies detailing the quantitative performance of CBT-101 versus standard-of-care treatments in recognized animal models of Amyotrophic Lateral Sclerosis (ALS) are not publicly available. This guide provides a comparative overview based on currently accessible information regarding the mechanism of action, route of administration, and preclinical development status of this compound, contrasted with established standards of care for ALS. The experimental data and protocols presented for the standard of care are representative of typical preclinical studies in this field.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The current therapeutic landscape for ALS offers modest benefits, creating a significant unmet need for more effective treatments. This compound, a novel creatine prodrug developed by Ceres Brain Therapeutics, is an emerging therapeutic candidate. This guide provides a comparative analysis of this compound against current standard-of-care treatments, focusing on their respective preclinical rationale and methodologies.
This compound is a dodecyl creatine ester (DCE) formulated as a nasal spray.[1][2] This innovative approach is designed to deliver creatine directly to the central nervous system, bypassing the blood-brain barrier and the need for the creatine transporter, which can be dysfunctional in neurodegenerative diseases.[1][2] Once in the neurons, this compound is hydrolyzed to release creatine, a molecule known to play a crucial role in cellular energy metabolism.[2] By enhancing the energy reserves of neurons, this compound aims to mitigate the mitochondrial dysfunction, oxidative stress, and excitotoxicity that are hallmarks of ALS pathology.[1]
Comparative Overview
The following tables provide a conceptual comparison of this compound with Riluzole, a widely used standard of care for ALS, and Tofersen, a recently approved therapy for SOD1-mutant ALS. This comparison is based on their known mechanisms and preclinical evaluation rather than direct comparative efficacy data.
| Feature | This compound (Creatine Prodrug) | Riluzole | Tofersen (for SOD1-ALS) |
| Target/Mechanism of Action | Enhances neuronal energy metabolism by delivering creatine; aims to reduce mitochondrial dysfunction, oxidative stress, and excitotoxicity.[1] | Presumed to inhibit glutamate release and postsynaptic glutamate receptor signaling, thereby reducing excitotoxicity. | An antisense oligonucleotide that binds to SOD1 mRNA, leading to its degradation and reducing the synthesis of the mutant SOD1 protein.[3] |
| Route of Administration | Intranasal spray for direct nose-to-brain delivery.[2][4] | Oral. | Intrathecal injection.[3] |
| Preclinical Models Mentioned | SOD1 mice.[5] | SOD1-G93A mice. | SOD1-G93A rats.[3] |
| Development Stage | Phase I clinical trials.[5][6] | Approved for clinical use. | Approved for clinical use in patients with SOD1 mutations.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying concepts, the following diagrams illustrate the proposed signaling pathway of creatine and a typical experimental workflow for preclinical ALS studies.
Caption: Proposed mechanism of action for this compound in neurons.
References
- 1. PIPELINE & PROGRAMS — CERES BRAIN Therapeutics [ceres-brain.com]
- 2. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 3. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 4. biospective.com [biospective.com]
- 5. event.businessfrance.fr [event.businessfrance.fr]
- 6. Amyotrophic Lateral Sclerosis Market Outlook: Expanding Therapeutic Pipeline and Novel Drug Launches Propel Growth Throughout Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
A Head-to-Head Battle of Bioavailability: An Objective Comparison of Creatine Delivery Systems
For researchers, scientists, and drug development professionals, the quest for optimized therapeutic and ergogenic compounds is relentless. Creatine, a molecule pivotal to cellular energy metabolism, is a prime example of how delivery systems can theoretically influence efficacy. This guide provides an in-depth, objective comparison of various creatine delivery systems, moving beyond marketing claims to focus on supporting experimental data from head-to-head studies.
Creatine monohydrate, the most researched form, has long been the gold standard for supplementation.[[“]][2] However, the market is replete with alternative formulations, each claiming superior solubility, absorption, and ultimately, performance.[2] This guide will dissect the available scientific literature to compare creatine monohydrate with its most common challengers: creatine hydrochloride (HCL), creatine ethyl ester (CEE), and buffered creatine.
The Gold Standard: Creatine Monohydrate (CrM)
Creatine monohydrate is the form of creatine most extensively studied and has consistently been shown to be an effective ergogenic aid.[2][3] Its high bioavailability, with nearly 99% of an oral dose being absorbed, sets a high bar for any alternative.[[“]] The primary limitation of creatine monohydrate is its relatively low solubility in water, which can be improved through micronization.[[“]]
Key Performance Indicators: A Data-Driven Comparison
To objectively assess the performance of different creatine delivery systems, we will examine key quantitative outcomes from head-to-head clinical trials. The following tables summarize the findings from studies comparing creatine monohydrate to creatine ethyl ester and buffered creatine.
Table 1: Creatine Monohydrate (CrM) vs. Creatine Ethyl Ester (CEE)
| Outcome Measure | Creatine Monohydrate (CrM) Group | Creatine Ethyl Ester (CEE) Group | Placebo Group | Study |
| Serum Creatine (µmol/L) | Increased Significantly | No Significant Increase | No Significant Increase | Spillane et al., 2009[2] |
| Muscle Creatine (mmol/kg dry weight) | Significant Increase | No Significant Difference from Placebo | No Change | Spillane et al., 2009[2] |
| Serum Creatinine (µmol/L) | No Significant Change | Significantly Increased | No Significant Change | Spillane et al., 2009[2] |
| Maximal Strength (1-RM Bench Press, kg) | Significant Increase | No Significant Difference from Placebo | No Significant Change | Spillane et al., 2009[2] |
| Lean Body Mass (kg) | Significant Increase | No Significant Difference from Placebo | No Significant Change | Spillane et al., 2009[2] |
Table 2: Creatine Monohydrate (CrM) vs. Buffered Creatine (Kre-Alkalyn)
| Outcome Measure | Creatine Monohydrate (CrM) Group | Buffered Creatine (KA-L, 1.5g/d) | Buffered Creatine (KA-H, 20g/d load) | Study |
| Muscle Free Creatine (mmol/kg DW) | +22.3 ± 21.0 | +4.7 ± 27.0 | +9.1 ± 23.2 | Jagim et al., 2012[3] |
| 1-RM Bench Press (kg) | +8.9 ± 5.8 | +6.3 ± 6.7 | +7.8 ± 7.2 | Jagim et al., 2012[3] |
| 1-RM Leg Press (kg) | +53.1 ± 28.7 | +37.1 ± 34.5 | +45.0 ± 32.7 | Jagim et al., 2012[3] |
| Fat-Free Mass (kg) | +1.5 ± 1.9 | +0.9 ± 2.1 | +1.2 ± 2.3 | Jagim et al., 2012[3] |
The data clearly indicates that creatine ethyl ester did not outperform the placebo, let alone creatine monohydrate, in key performance and physiological markers.[2] In fact, CEE supplementation led to a significant increase in serum creatinine, a waste product, suggesting instability and degradation of the compound.[2] Similarly, buffered creatine, even at equivalent high doses, did not demonstrate any significant advantage over creatine monohydrate in increasing muscle creatine content or improving performance.[3]
Experimental Protocols: A Closer Look at the Methodologies
To ensure a thorough understanding of the presented data, the experimental protocols for the key cited studies are detailed below.
Spillane et al. (2009): Creatine Monohydrate vs. Creatine Ethyl Ester
-
Objective: To compare the effects of creatine monohydrate and creatine ethyl ester supplementation on muscle creatine levels, body composition, and strength in resistance-trained males.
-
Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: creatine monohydrate (CrM), creatine ethyl ester (CEE), or a placebo (maltodextrin).
-
Supplementation Protocol:
-
Loading Phase (Days 1-5): 20 grams per day.
-
Maintenance Phase (Days 6-48): 5 grams per day.
-
-
Measurements: Muscle biopsies were taken to measure muscle creatine content. Serum creatine and creatinine levels were also assessed. Strength was measured using 1-repetition max (1-RM) on the bench press. Body composition was determined using dual-energy X-ray absorptiometry (DEXA).
-
Workflow:
Jagim et al. (2012): Creatine Monohydrate vs. Buffered Creatine
-
Objective: To determine if a buffered form of creatine (Kre-Alkalyn) is more effective than creatine monohydrate at increasing muscle creatine content and improving training adaptations.
-
Participants: 36 resistance-trained participants.
-
Supplementation Protocol: Participants were assigned to one of three groups:
-
Creatine Monohydrate (CrM): Loading phase of 20g/day for 7 days, followed by a maintenance phase of 5g/day for 21 days.
-
Buffered Creatine - Low Dose (KA-L): 1.5g/day for 28 days (manufacturer's recommended dose).
-
Buffered Creatine - High Dose (KA-H): Same loading and maintenance protocol as the CrM group.
-
-
Measurements: Muscle biopsies for muscle creatine analysis, strength testing (1-RM bench press and leg press), body composition (DEXA), and blood markers were assessed at baseline and after 28 days.
-
Workflow:
Signaling Pathways: The Molecular Mechanisms of Creatine Action
The ergogenic effects of creatine are rooted in its fundamental role in cellular energy metabolism and its influence on key anabolic signaling pathways.
The ATP-PCr Energy System & Creatine Kinase Shuttle
During high-intensity exercise, the demand for ATP (adenosine triphosphate) exceeds the capacity of aerobic metabolism. The phosphocreatine (PCr) system serves as a rapid reservoir of high-energy phosphate to regenerate ATP from ADP (adenosine diphosphate), a reaction catalyzed by the enzyme creatine kinase (CK).[4][5] Supplementation increases the intramuscular pool of creatine, thereby enhancing the capacity of this immediate energy system.[6] The creatine kinase shuttle facilitates the transport of this high-energy phosphate from the mitochondria, where it is generated, to the sites of ATP utilization, such as the myofibrils for muscle contraction.[5][6]
Anabolic Signaling: The Akt/mTOR Pathway and Satellite Cell Activation
Beyond its bioenergetic role, creatine supplementation has been shown to influence anabolic signaling pathways that are crucial for muscle protein synthesis and hypertrophy.[7][8] One of the key pathways implicated is the Akt/mTOR pathway.[7][9] Creatine supplementation may enhance the activation of this pathway, potentially through increased IGF-1 (Insulin-like Growth Factor 1) expression.[7][10][11] The activation of Akt and its downstream target, mTOR (mammalian target of rapamycin), leads to an increase in protein synthesis.[7][12]
Furthermore, creatine has been shown to augment the proliferation of satellite cells, which are muscle stem cells that play a vital role in muscle repair and growth.[[“]][[“]][15] By increasing the number of myonuclei, satellite cells enhance the muscle fiber's capacity for protein synthesis, contributing to hypertrophy.[15][16]
References
- 1. consensus.app [consensus.app]
- 2. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drinkharlo.com [drinkharlo.com]
- 5. Creatine kinase - Wikipedia [en.wikipedia.org]
- 6. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sportsmedoa.com [sportsmedoa.com]
- 8. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-fat diet suppresses the positive effect of creatine supplementation on skeletal muscle function by reducing protein expression of IGF-PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of CBT-101 in ALS Models: A Comparative Analysis with Other Neuroprotective Agents
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the efficacy of CBT-101, a novel creatine prodrug developed by CERES Brain Therapeutics, in preclinical models of Amyotrophic Lateral Sclerosis (ALS). Due to the limited availability of public data on this compound, this comparison leverages published data on creatine, its active metabolite, as a surrogate to evaluate its potential neuroprotective effects against other agents in the field. The information is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in ALS therapeutics.
Introduction to this compound and Other Neuroprotective Agents
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The therapeutic landscape for ALS remains limited, with a critical need for more effective neuroprotective agents.
This compound: Developed by CERES Brain Therapeutics, this compound is an intranasally administered creatine prodrug designed to bypass the saturated creatine transporter at the blood-brain barrier and deliver creatine directly to neurons.[1][2][3] Creatine is a natural compound crucial for maintaining cellular energy homeostasis, and its supplementation has been investigated for its neuroprotective properties.[1][2] CERES Brain Therapeutics has stated that this compound has demonstrated efficacy in a SOD-1 mouse model of ALS, though specific quantitative data from these studies are not yet publicly available.[2] A Phase 1 clinical trial in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intranasally administered this compound is underway.[4]
Creatine: As the active component of this compound, creatine has been studied for its potential to buffer cellular energy, reduce oxidative stress, and inhibit mitochondrial dysfunction, all of which are implicated in ALS pathology.[5][6][7]
Riluzole: An approved treatment for ALS, Riluzole's mechanism is thought to involve the inhibition of glutamate excitotoxicity.[8][9] However, its efficacy in preclinical models has yielded conflicting results.[8][10]
Edaravone: Another approved therapy for ALS, Edaravone is a free radical scavenger that aims to reduce oxidative stress, a key factor in motor neuron degeneration.[11][12][13]
Quantitative Comparison of Efficacy in the SOD1-G93A Mouse Model
The following tables summarize the efficacy of creatine (as a surrogate for this compound), Riluzole, and Edaravone in the widely used SOD1-G93A transgenic mouse model of ALS. It is important to note that experimental conditions, such as drug dosage, administration route, and the specific strain of mice, can vary between studies, impacting direct comparisons.
Table 1: Effect on Survival in SOD1-G93A Mice
| Compound | Dosage and Administration | Mean Survival Extension | Study Reference |
| Creatine | 1% or 2% in diet | Dose-dependent increase in survival | --INVALID-LINK--[5][14] |
| Riluzole | 22 mg/kg in drinking water | No significant benefit on lifespan | --INVALID-LINK--[10] |
| Riluzole | 8 mg/kg/day in drinking water | No difference in survival | --INVALID-LINK--[15] |
| Edaravone | 15 mg/kg/day, intraperitoneal | Delayed progression of motor symptoms (survival data not specified) | --INVALID-LINK--[12] |
Table 2: Effect on Motor Function in SOD1-G93A Mice
| Compound | Motor Function Assay | Outcome | Study Reference |
| Creatine | Rotarod performance | Dose-dependent improvement | --INVALID-LINK--[5][14] |
| Riluzole | Rotarod and stride length | No significant impact on decline in motor performance | --INVALID-LINK--[10] |
| Edaravone | Motor decline assessment | Significantly slowed motor decline | --INVALID-LINK--[11] |
| Edaravone | Rotarod test | Clinical improvements | --INVALID-LINK--[13] |
Table 3: Effect on Neuropathology in SOD1-G93A Mice
| Compound | Pathological Endpoint | Outcome | Study Reference |
| Creatine | Motor neuron loss | Protected against loss of motor neurons | --INVALID-LINK--[5] |
| Edaravone | Motor neuron count | Significantly preserved remaining motoneurons | --INVALID-LINK--[11] |
| Edaravone | SOD1 deposition | Significantly decreased abnormal SOD1 deposition | --INVALID-LINK--[11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Creatine's Neuroprotective Effect
The neuroprotective effects of creatine are primarily attributed to its role in cellular energy metabolism and mitochondrial function.
References
- 1. PIPELINE & PROGRAMS — CERES BRAIN Therapeutics [ceres-brain.com]
- 2. event.businessfrance.fr [event.businessfrance.fr]
- 3. English Portal - Ceres Brain Therapeutics, a drug candidate for neurometabolic diseases [cea.fr]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Neuroprotective effects of creatine in a transgenic animal model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The role of creatine in the management of amyotrophic lateral sclerosis and other neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced oxidative stress and the treatment by edaravone in mice model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CBT-101 Autologous NK Cells Versus Allogeneic NK Cell Therapies
In the rapidly evolving landscape of cellular immunotherapy, Natural Killer (NK) cells have emerged as a promising modality for cancer treatment. Their innate ability to recognize and eliminate malignant cells without prior sensitization offers a distinct advantage. This guide provides a detailed comparison between CBT-101, an autologous NK cell therapy, and the broader class of allogeneic NK cell therapies, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound, developed by CHA Biotech, is an autologous Natural Killer (NK) cell therapy, meaning the patient's own NK cells are extracted, expanded ex vivo, and then re-infused.[1][2][3] This approach ensures perfect immunological compatibility, eliminating the risk of Graft-versus-Host Disease (GvHD). In contrast, allogeneic NK cell therapies utilize NK cells from healthy donors, which are expanded and often cryopreserved to create "off-the-shelf" treatments that can be administered to multiple patients. While allogeneic therapies offer scalability and immediate availability, they carry a potential risk of immunological rejection. This guide will delve into the manufacturing processes, mechanisms of action, and available performance data for both approaches, providing a clear framework for comparison.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound in comparison to representative allogeneic NK cell therapies.
Table 1: General Characteristics of Autologous vs. Allogeneic NK Cell Therapies
| Feature | This compound (Autologous) | Allogeneic NK Cell Therapies (e.g., AB-101, NKX101) |
| Cell Source | Patient's own peripheral blood | Healthy donor peripheral blood, umbilical cord blood, or induced pluripotent stem cells (iPSCs) |
| Histocompatibility | Fully compatible | Mismatched, requiring strategies to overcome potential rejection |
| Risk of GvHD | None | Minimal, as NK cells are less likely to induce GvHD than T cells |
| Manufacturing Model | Personalized, "one-batch-per-patient" | "Off-the-shelf", one donor can treat multiple patients |
| Availability | Requires time for manufacturing for each patient | Immediately available from cryopreserved banks |
| Scalability | Limited by individual patient cell collection and expansion | Highly scalable |
Table 2: Manufacturing and Performance Data
| Parameter | This compound (Autologous) | AB-101 (Allogeneic, Cord Blood-derived) | NKX101 (Allogeneic, CAR-NK) |
| Expansion Fold | ~2,000 times[1] | Thousands of doses from a single cord blood unit | Information not publicly available |
| Purity of Final Product | Information not publicly available | ≥95% CD3-CD56+[4] | Information not publicly available |
| Key Phenotypic Markers | High activity (up to 90%)[1] | ≥80% CD56+CD16+, high expression of NKG2D, NKp30, NKp44, DNAM-1[4] | Engineered to express a chimeric NKG2D receptor and membrane-bound IL-15 |
| Reported Cytotoxicity | Activity raised from 5-10% to 90%[1] | In combination with rituximab, ~90% lysis of Raji cells vs. ~79% alone[4] | 4- to 8-fold greater cytotoxicity than non-engineered NK cells in preclinical models |
| Clinical Trial Status | Phase 1 completed for solid tumors; Phase 2 planned for recurrent glioblastoma[1][4] | Phase 1/2 ongoing for B-cell Non-Hodgkin Lymphoma | Phase 1 ongoing for relapsed/refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) |
Mechanism of Action and Signaling Pathways
NK cell activity is governed by a balance of signals from activating and inhibitory receptors on the cell surface. When an NK cell encounters a target cell, the outcome—tolerance or cytotoxicity—is determined by the integration of these signals.
General NK Cell Activation and Killing Pathway
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
A key mechanism for many NK cell therapies is ADCC. This is particularly relevant for therapies like AB-101, which are designed to enhance this pathway.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section outlines the methodologies for key experiments used to characterize NK cell therapies.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay is a gold standard for measuring the cytotoxic activity of NK cells.
Principle: Target tumor cells are labeled with radioactive Chromium-51 (⁵¹Cr). When NK cells lyse the target cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell killing.
Protocol:
-
Target Cell Labeling:
-
Harvest target cells (e.g., K562 cell line) and resuspend at 1 x 10⁶ cells/mL.
-
Add 100 µCi of ⁵¹Cr (as sodium chromate) and incubate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Add effector NK cells in 100 µL of medium at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry for NK Cell Phenotyping
This technique is used to identify and quantify the expression of cell surface and intracellular markers that define the state and function of NK cells.
Protocol:
-
Cell Preparation: Harvest 1 x 10⁶ NK cells and wash with FACS buffer (PBS + 2% FBS).
-
Surface Staining:
-
Resuspend cells in 100 µL of FACS buffer.
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD56, CD16, NKG2D, NKp46).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
Fix and permeabilize the cells using a commercial kit.
-
Add antibodies against intracellular proteins (e.g., Granzyme B, Perforin).
-
Incubate and wash as per the manufacturer's instructions.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on the NK cell population (CD3-CD56+) and quantify the expression of other markers.
Cytokine Release Assay
This assay measures the amount of cytokines (e.g., IFN-γ, TNF-α) secreted by NK cells upon stimulation.
Protocol:
-
Co-culture: Co-culture NK cells with target cells at a specific E:T ratio (e.g., 1:1) in a 96-well plate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using an ELISA kit or a multiplex bead-based assay (e.g., Luminex).
Logical Comparison: Autologous vs. Allogeneic NK Cell Therapy
The fundamental difference between this compound and allogeneic therapies lies in the source of the NK cells, which has significant implications for the entire therapeutic pipeline from manufacturing to clinical application.
Conclusion
This compound represents a personalized approach to NK cell therapy, leveraging the patient's own immune system to combat cancer. Its key advantage is the elimination of immunological risks associated with donor-derived cells. However, this comes at the cost of scalability and time-intensive, individualized manufacturing.
Allogeneic NK cell therapies, on the other hand, embody the "off-the-shelf" paradigm, offering the potential for treating a large number of patients with a standardized, readily available product. While the risk of host-versus-graft rejection exists, advancements in donor selection and cell engineering are continuously mitigating these challenges.
The choice between an autologous and an allogeneic approach will likely depend on the specific clinical context, including the type and stage of cancer, the patient's overall health, and the urgency of treatment. Continued clinical research and the publication of detailed, peer-reviewed data will be crucial for elucidating the full potential of both this compound and the diverse array of allogeneic NK cell therapies in development.
References
- 1. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 2. chabio.co.kr [chabio.co.kr]
- 3. Evaluationn of Tolerability and Safety of CBT101, an Autologous Natural Killer Cell, in Patients With Solid Cancer [ctv.veeva.com]
- 4. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
CBT-101 NK Cell Therapy: A Comparative Analysis of Cytotoxicity Against Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CBT-101, an autologous natural killer (NK) cell therapy developed by CHA Biotech, and its potential cytotoxicity against various solid tumor types. While specific preclinical quantitative cytotoxicity data for this compound is not publicly available, this document synthesizes information from clinical trial results and contrasts it with other NK cell therapy approaches to offer a comprehensive perspective for research and development professionals.
Introduction to this compound
This compound is an investigational immunotherapy that involves extracting a patient's own NK cells and expanding them ex vivo to enhance their cancer-fighting capabilities.[1] CHA Biotech reports that its proprietary cell culture technology can increase NK cell proliferation by approximately 2,000 times and boost their activity from a baseline of 5-10% up to 90%.[2] The primary focus of this compound development has been on treating solid cancers, with a particular emphasis on recurrent glioblastoma.[1][2]
Clinical and Preclinical Observations
A phase 1 clinical trial has confirmed the safety and tolerability of intravenously administered this compound in patients with solid tumors.[1] Furthermore, researcher-led clinical trials have suggested a potential for extending the survival of patients with recurrent glioblastoma.[1][3] A phase I/IIa clinical trial for recurrent glioblastoma demonstrated that the therapy was safe and led to durable responses in some patients, with a median overall survival of 22.5 months.[3]
While direct in vitro cytotoxicity data against a panel of tumor cell lines for this compound is not available in the public domain, a study associated with CHA Biotech has demonstrated that ex vivo expanded allogeneic NK cells exhibit potent cytolytic activity against various cancer cell lines.[4] However, the direct correlation of this data to this compound cannot be definitively established.
Comparative Landscape of NK Cell Therapies
The field of NK cell therapy is rapidly evolving, with several alternative approaches under development. These include allogeneic "off-the-shelf" NK cells, CAR-NK cells, and combination therapies.
| Feature | This compound (CHA Biotech) | Allogeneic NK Cells (e.g., AlloNK®) | CAR-NK Cells (e.g., FT576) |
| Cell Source | Autologous (patient-derived) | Allogeneic (healthy donor-derived) | Allogeneic (iPSC or donor-derived) |
| Modification | Ex vivo expansion and activation | Ex vivo expansion and activation | Genetically engineered with Chimeric Antigen Receptors (CARs) |
| Targeting | Broad, innate tumor recognition | Broad, innate tumor recognition | Specific tumor antigen targeting (e.g., BCMA, HER2) |
| Known Tumor Targets | Solid tumors, recurrent glioblastoma | B-cell malignancies, solid tumors (in combination) | Multiple myeloma, solid tumors |
| Clinical Stage (Solid Tumors) | Phase 2 planned for glioblastoma | Phase 1/2 (in combination) | Preclinical/Phase 1 |
| Reported Advantages | Potential for personalized therapy, reduced risk of GvHD | "Off-the-shelf" availability, scalability | Enhanced tumor-specific killing |
| Reported Challenges | Patient-specific manufacturing logistics | Potential for alloreactivity and rejection | Antigen escape, on-target/off-tumor toxicity |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of cell-based therapies. Below are generalized methodologies for key assays used to evaluate NK cell cytotoxicity.
Standard Chromium-51 Release Assay
This traditional method measures the release of radioactive chromium from pre-labeled target tumor cells upon lysis by NK cells.
-
Target Cell Labeling: Target tumor cells are incubated with 51Cr.
-
Co-culture: Labeled target cells are washed and then co-cultured with effector NK cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for a set period (typically 4 hours) to allow for cell lysis.
-
Measurement: The supernatant is collected, and the amount of 51Cr released is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated by comparing the release from experimental wells to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Flow Cytometry-Based Cytotoxicity Assay
This method offers a non-radioactive alternative and can provide more detailed information on cell populations.
-
Target Cell Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., CFSE).
-
Co-culture: Labeled target cells are co-cultured with effector NK cells at various E:T ratios.
-
Incubation: The co-culture is incubated for a specified duration.
-
Staining: A viability dye (e.g., 7-AAD or Propidium Iodide) is added to the cell suspension.
-
Data Acquisition: The samples are analyzed by flow cytometry.
-
Analysis: The percentage of dead target cells (positive for both the labeling dye and the viability dye) is determined.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in NK cell therapy and its evaluation, the following diagrams illustrate key pathways and workflows.
Caption: NK cell activation and tumor cell killing pathway.
Caption: A generalized workflow for an NK cell cytotoxicity assay.
Caption: High-level comparison of different NK cell therapy strategies.
Conclusion
This compound represents a promising autologous NK cell therapy, particularly for challenging solid tumors like recurrent glioblastoma. While the lack of publicly available, direct comparative cytotoxicity data limits a quantitative assessment against emerging alternatives, the positive safety profile and early efficacy signals from clinical trials are encouraging. For a comprehensive evaluation, future publications of preclinical data detailing the in vitro killing capacity of this compound against a range of solid tumor cell lines are eagerly awaited by the scientific community. This will enable a more direct and robust comparison with other NK cell-based immunotherapies and aid in the strategic development of next-generation cancer treatments.
References
- 1. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 2. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 3. Autologous adoptive immune-cell therapy elicited a durable response with enhanced immune reaction signatures in patients with recurrent glioblastoma: An open label, phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo expanded allogeneic natural killer cells have potent cytolytic activity against cancer cells through different receptor-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CBT-101 and Other c-Met Inhibitors in c-Met Dysregulated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes of CBT-101 (bozitinib/vebreltinib) with other leading c-Met tyrosine kinase inhibitors (TKIs) for the treatment of c-Met dysregulated tumors, primarily focusing on non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The information is intended to support research, clinical development, and strategic decision-making in the field of oncology.
Introduction to c-Met Dysregulation and Targeted Therapy
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein overexpression, is a known oncogenic driver in various cancers, including NSCLC, and is often associated with a poor prognosis.[1] This has led to the development of targeted therapies, specifically c-Met inhibitors, which aim to block this aberrant signaling. This compound is a potent and highly selective oral c-Met inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[2][3] This guide compares its performance against other approved and investigational c-Met inhibitors.
Mechanism of Action of c-Met Inhibitors
This compound and other compared TKIs are orally bioavailable small molecules that selectively bind to the c-Met receptor, inhibiting its phosphorylation and thereby disrupting downstream signaling pathways.[1][2] This targeted action is designed to induce cell death in tumor cells that are dependent on c-Met signaling for their growth and survival.[2]
Clinical Trial Outcomes: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety outcomes from pivotal clinical trials of this compound and its main competitors in patients with NSCLC harboring MET exon 14 skipping mutations.
Table 1: Efficacy of c-Met Inhibitors in Treatment-Naive Patients with METex14 Skipping NSCLC
| Drug (Trial Name) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (KUNPENG) [4] | 77.1% (95% CI, 59.9 to 89.6) | 15.9 months (95% CI, 9.2 to 17.8) | 14.1 months (95% CI, 6.4 to 17.9) | 20.7 months |
| Capmatinib (GEOMETRY mono-1) [5] | 68% (95% CI, 55.0 to 79.7) | 16.6 months (95% CI, 8.4 to 22.1) | 12.5 months (95% CI, 8.3 to 18.0) | 21.4 months |
| Tepotinib (VISION) [6] | 57.3% (95% CI, 49.4 to 65.0) | 46.4 months (95% CI, 13.8 to NE) | Not Reported | Not Reported |
| Savolitinib (Phase 3b) [7] | 62% (95% CI, 51 to 72) | Not Reported | Not Reported | Not Reported |
Table 2: Efficacy of c-Met Inhibitors in Previously Treated Patients with METex14 Skipping NSCLC
| Drug (Trial Name) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (KUNPENG) [4] | 70.6% (95% CI, 44.0 to 89.7) | 15.9 months (95% CI, 9.2 to 17.8) | 14.1 months (95% CI, 6.4 to 17.9) | 20.7 months |
| Capmatinib (GEOMETRY mono-1) [5] | 44% (95% CI, 34.1 to 54.3) | 9.7 months (95% CI, 5.6 to 13.0) | 5.5 months (95% CI, 4.2 to 8.1) | 16.8 months |
| Tepotinib (VISION) [6] | 45.0% (95% CI, 36.8 to 53.3) | Not Reported | Not Reported | Not Reported |
| Savolitinib (Phase II) [8] | 49.2% (in TRES population) | Not Reached | 6.8 months | 12.5 months |
Table 3: Common Treatment-Related Adverse Events (TRAEs) of Any Grade
| Drug (Trial Name) | Most Common TRAEs (≥20% of patients) |
| This compound (KUNPENG) [4] | Peripheral edema (82.7%), QT prolongation (30.8%), elevated serum creatinine (28.8%) |
| Capmatinib (GEOMETRY mono-1) [9] | Peripheral edema (49.2%), nausea (43.2%), vomiting (28.3%) |
| Tepotinib (VISION) [10] | Edema, nausea, fatigue, musculoskeletal pain, diarrhea, dyspnea, decreased appetite, rash |
| Savolitinib (Phase II) [11] | Peripheral edema, nausea, increased AST/ALT, vomiting, hypoalbuminemia |
Experimental Protocols
A general overview of the experimental protocols for the key clinical trials is provided below. For detailed information, please refer to the specific trial documentation.
This compound (KUNPENG - NCT04258033)[12][13]
-
Study Design: A Phase II, open-label, multicenter, single-arm study.[12]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with c-Met dysregulation. Cohort 1 included patients with MET exon 14 skipping mutations who had not previously received a MET inhibitor.[12]
-
Intervention: this compound (vebreltinib) administered orally at a dosage of 200 mg twice daily in 28-day cycles.[12]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.[12]
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[13]
-
c-Met Alteration Detection: Centrally confirmed MET exon 14 skipping mutations.
Capmatinib (GEOMETRY mono-1 - NCT02414139)[9][15]
-
Study Design: A Phase II, multi-cohort, multicenter, open-label study.[9]
-
Patient Population: Patients with stage IIIB/IV NSCLC with MET exon 14 skipping mutations or MET amplification, and wild-type EGFR and ALK.[9]
-
Intervention: Capmatinib administered orally at a dose of 400 mg twice daily.[14]
-
Primary Endpoint: ORR as assessed by BIRC per RECIST v1.1.[9]
-
Secondary Endpoints: DoR, DCR, PFS, and safety.[9]
-
c-Met Alteration Detection: Centrally confirmed MET exon 14 mutations.
Tepotinib (VISION - NCT02864992)[16][17]
-
Study Design: A Phase II, single-arm, open-label, multicenter study.[15]
-
Patient Population: Patients with advanced (locally advanced or metastatic) NSCLC with MET exon 14 skipping alterations, with no more than two prior lines of therapy.[16]
-
Intervention: Tepotinib administered orally at a dose of 500 mg (450 mg active moiety) once daily.[15]
-
Primary Endpoint: ORR by independent review.[6]
-
Secondary Endpoints: DoR, PFS, OS, and safety.[6]
-
c-Met Alteration Detection: MET exon 14 skipping alterations detected in plasma and/or tissue by a central laboratory.[16]
Savolitinib (NCT02897479)[8][11]
-
Study Design: A multicenter, multi-cohort, single-arm, open-label Phase II study.[11]
-
Patient Population: MET inhibitor-naive adults with locally advanced or metastatic NSCLC with MET exon 14 skipping mutations.[8]
-
Intervention: Savolitinib administered orally once daily (600 mg for weight ≥50kg or 400mg for weight < 50kg).[8]
-
Primary Endpoint: ORR assessed by an independent review committee (IRC).[11]
-
Secondary Endpoints: Efficacy, safety, and pharmacokinetics.[11]
-
c-Met Alteration Detection: MET mutations confirmed by a central laboratory.[17]
Methods for Detecting c-Met Dysregulation
The accurate identification of patients with c-Met dysregulation is critical for the success of targeted therapies. The primary methods used in clinical trials include:
-
MET Exon 14 Skipping Mutation Detection:
-
Next-Generation Sequencing (NGS): This is the preferred method for detecting the diverse genomic alterations that can lead to MET exon 14 skipping. Both DNA-based and RNA-based NGS assays are used, with RNA-based methods generally showing a higher detection rate.[2]
-
Polymerase Chain Reaction (PCR): PCR-based approaches can also be used to screen for MET exon 14 skipping mutations.[18][19]
-
-
MET Amplification Detection:
Visualizing Key Pathways and Processes
To further aid in the understanding of the underlying biology and clinical trial design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Savolitinib in patients in China with locally advanced or metastatic treatment-naive non-small-cell lung cancer harbouring MET exon 14 skipping mutations: results from a single-arm, multicohort, multicentre, open-label, phase 3b confirmatory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Vebreltinib for Advanced Non-Small Cell Lung Cancer Harboring c-Met Exon 14 Skipping Mutation: A Multicenter, Single-Arm, Phase II KUNPENG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.apollomicsinc.com [ir.apollomicsinc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 18. Detection of MET Exon 14 Skipping Alterations in Lung Cancer Clinical Samples Using a PCR-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of MET Exon 14 Skipping Alterations in Lung Cancer Clinical Samples Using a PCR-Based Approach | Springer Nature Experiments [experiments.springernature.com]
- 20. lung.org [lung.org]
Benchmarking Bozitinib Against Second-Generation MET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, through mechanisms such as MET exon 14 skipping alterations (METex14), gene amplification, or protein overexpression, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC). This has spurred the development of a new generation of highly selective MET tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive benchmark of bozitinib against leading second-generation MET inhibitors, including capmatinib, tepotinib, savolitinib, and gumarontinib, with a focus on preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Shared Target
Bozitinib and the second-generation MET inhibitors featured in this guide are all small-molecule, ATP-competitive inhibitors of the MET receptor tyrosine kinase.[1][2][3][4][5] By binding to the ATP-binding pocket of the MET kinase domain, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, migration, and invasion, such as the RAS-MAPK and PI3K-AKT pathways.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize key in vitro potency and clinical efficacy data for bozitinib and second-generation MET inhibitors.
Table 1: In Vitro Potency of MET Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| Bozitinib | c-MET | 8 | Cell-based | [7] |
| Capmatinib | c-MET | 0.13 | Cell-free | [6][8][9][10] |
| Phospho-c-MET | ~1 | Cell-based | [6] | |
| Tepotinib | c-MET | 1.7 - 1.8 | Biochemical | [2] |
| c-MET | 4 | Cell-based | [11] | |
| Phospho-c-MET | 9 | Cell-based (EBC-1 cells) | [11] | |
| Savolitinib | c-MET | 5 | Not Specified | [12][13] |
| Phospho-c-MET | 3 | Not Specified | [12][13] | |
| Gumarontinib | c-MET | 0.42 | Cell-free | [14] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in METex14-Positive NSCLC (First-Line Treatment)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Source |
| Capmatinib | GEOMETRY mono-1 | 67.9% | 11.14 months | 12.4 months | [3][15] |
| Tepotinib | VISION | 57.3% | 46.4 months | 12.6 months | [16] |
| Savolitinib | Phase 3b (China) | 62% | Not Reported | Not Reported | [4][17] |
| Gumarontinib | GLORY | 70.5% | 15.0 months | 11.7 months | [18] |
Table 3: Clinical Efficacy in METex14-Positive NSCLC (Previously Treated Patients)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Source |
| Capmatinib | GEOMETRY mono-1 | 40.6% | 9.72 months | 5.4 months | [3][15] |
| Tepotinib | VISION | 45.0% | 12.6 months | Not Reported | [16] |
| Savolitinib | Phase 2 (China) | 49.2% | Not Reached (at time of initial report) | 6.8 months | [19] |
| Gumarontinib | GLORY | 60.0% | 8.3 months | 7.6 months | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MET inhibitors are provided below.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase domain.
-
Principle: A recombinant human MET kinase domain is incubated with a peptide substrate, [γ33P]-labeled ATP, and varying concentrations of the inhibitor. The amount of radiolabeled phosphate incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
A His6-tagged recombinant human MET kinase domain (e.g., amino acid residues 974-end) is used.
-
A biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr) is coated onto streptavidin-coated microplates.
-
The MET kinase, the test inhibitor (at various concentrations), and [γ33P]-ATP are added to the wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 1-2 hours at room temperature).
-
The plates are washed to remove unincorporated [γ33P]-ATP.
-
Scintillation fluid is added, and the radioactivity is measured using a microplate scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of MET inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[20][21]
-
Protocol Outline:
-
Cancer cells (e.g., MET-amplified gastric or lung cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the MET inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[20][22]
-
A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[22][23]
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.[20]
-
Western Blot Analysis of MET Phosphorylation
This technique is used to determine the effect of MET inhibitors on the phosphorylation status of the MET receptor and its downstream signaling proteins in whole-cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of MET and downstream effectors like AKT and ERK.
-
Protocol Outline:
-
Cell Treatment and Lysis: Cells are treated with the MET inhibitor for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[24]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[25]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phospho-MET (e.g., pY1234/1235) or total MET, followed by an HRP-conjugated secondary antibody.[24][26]
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with antibodies for total MET and loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading.[24]
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of MET inhibitors in animal models.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the MET inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., from a MET-amplified cell line) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The MET inhibitor is administered to the treatment group (e.g., orally, once or twice daily) at various doses. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage change in tumor volume in the treated group compared to the control group.
-
Visualizing the Landscape: Signaling Pathways and Workflows
MET Signaling Pathway and Inhibition
The following diagram illustrates the canonical MET signaling pathway and the point of intervention for MET inhibitors like bozitinib.
Caption: Simplified MET signaling pathway and the inhibitory action of bozitinib.
Experimental Workflow for MET Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel MET inhibitor.
Caption: A standard preclinical workflow for evaluating novel MET inhibitors.
References
- 1. Savolitinib - NCI [dctd.cancer.gov]
- 2. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 4. Savolitinib in patients in China with locally advanced or metastatic treatment-naive non-small-cell lung cancer harbouring MET exon 14 skipping mutations: results from a single-arm, multicohort, multicentre, open-label, phase 3b confirmatory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 16. ascopubs.org [ascopubs.org]
- 17. HUTCHMED - THE LANCET Respiratory Medicine: Savolitinib Phase IIIb confirmatory study in treatment-naive METex14 NSCLC patients in China [hutch-med.com]
- 18. Haihe Biopharma Announces the Clinical Results of Gumarontinib (INN) in The eClinicalMedicine [haihepharma.com]
- 19. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Vivo NK Cell Tumor Infiltration: A Comparative Analysis of CBT-101 and Other Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Natural Killer (NK) cell tumor infiltration facilitated by various immunotherapeutic strategies. While direct, quantitative in vivo comparative data for CHA Biotech's CBT-101 NK cell therapy is not yet publicly available, this document synthesizes existing preclinical and clinical findings for other major immunotherapy classes—CAR-NK cell therapy, immune checkpoint inhibitors (ICIs), and bispecific antibodies—to offer a valuable contextual analysis.
Executive Summary
Effective tumor infiltration by immune cells is a critical determinant of therapeutic efficacy for many cancer immunotherapies. Natural Killer (NK) cells, with their innate ability to recognize and eliminate malignant cells, are a key focus of current research. This guide examines the mechanisms and available data on NK cell tumor infiltration for four distinct immunotherapeutic approaches. While preclinical studies demonstrate the potential of CAR-NK cells and bispecific antibodies to enhance NK cell presence in tumors, and ICIs to modulate their activity, a clear quantitative hierarchy of their infiltration capabilities in solid tumors is yet to be established through head-to-head in vivo studies.
This compound (CHA Biotech)
This compound, developed by CHA Biotech, is an investigational NK cell therapy currently undergoing clinical evaluation. Publicly available information from press releases and clinical trial announcements indicates that this compound is being assessed in solid tumors, including recurrent glioblastoma.[1][2] Phase 1 clinical trials have demonstrated the safety and tolerability of this compound in patients with solid cancers.[1] Investigator-initiated trials have suggested a survival benefit in patients with recurrent glioblastoma.[2] However, specific quantitative data from in vivo preclinical or clinical studies detailing the extent of this compound NK cell infiltration into solid tumors has not been released.
Chimeric Antigen Receptor (CAR)-NK Cell Therapy
CAR-NK cell therapy involves genetically engineering NK cells to express chimeric antigen receptors, enabling them to recognize and target specific tumor antigens. Preclinical studies have shown that CAR-NK cells can effectively infiltrate and exert anti-tumor activity in various solid tumor models.
Preclinical Data Summary: CAR-NK Cell Tumor Infiltration
| Tumor Model | Key Findings | Citation |
| Glioblastoma | Engineered NK cells targeting EGFR and EGFRvIII showed enhanced tumor infiltration and extended survival in xenograft models. | [3] |
| Ovarian Cancer | Mesothelin-targeted CAR-NK cells effectively eliminated mesothelin-positive ovarian cancer cells in preclinical models. | [3] |
| Pancreatic Cancer | ROBO-1-targeted CAR-NK cells, combined with brachytherapy, significantly reduced tumor volume in mouse models. | [3] |
| Breast Cancer | Anti-EpCAM CAR-NK cells demonstrated strong and selective cytotoxicity against EpCAM-expressing breast cancer cells. | [4] |
It is important to note that while these studies demonstrate successful tumor infiltration, they often lack standardized quantitative metrics that would allow for a direct comparison across different studies and CAR constructs.
Immune Checkpoint Inhibitors (ICIs)
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, primarily act by blocking inhibitory signals on T cells. However, emerging evidence suggests that they also impact NK cell function and infiltration within the tumor microenvironment.
Impact of ICIs on NK Cell Infiltration and Activity
| ICI Target | Effect on NK Cells | Citation |
| PD-1/PD-L1 | Blockade can restore the function of exhausted NK cells expressing PD-1. The impact on direct infiltration is still under investigation, with some studies suggesting an increase in infiltrating NK cells. | [5][6] |
| CTLA-4 | Anti-CTLA-4 therapy may indirectly enhance NK cell activity by reducing the number and suppressive function of regulatory T cells (Tregs) in the tumor microenvironment. | [5] |
| TIGIT | Blockade of TIGIT, an inhibitory receptor on NK and T cells, can enhance NK cell-mediated anti-tumor immunity. | [6] |
The effect of ICIs on NK cell tumor infiltration is an active area of research, and the extent of this effect likely varies depending on the tumor type and the specific checkpoint being targeted.
Bispecific Antibodies (NK Cell Engagers)
Bispecific antibodies designed to engage NK cells typically have one arm that binds to an activating receptor on NK cells (e.g., CD16a) and another arm that targets a tumor-associated antigen. This dual-targeting mechanism aims to redirect NK cells to the tumor and enhance their cytotoxic activity.
Preclinical Data Summary: Bispecific Antibody-Mediated NK Cell Infiltration
| Bispecific Antibody Target | Tumor Model | Key Findings | Citation | | :--- | :--- | :--- | | CD16a x CD30 | Lymphoma | Pre-activated and expanded cord blood-derived NK cells complexed with AFM13 (a CD16a x CD30 bispecific antibody) resulted in improved tumor control and survival in animal models. | | | CD16a x HER2 | Ovarian Cancer | Immunofluorescence staining showed in vivo infiltration of CD8+NKG2D+ cells (a subset of which are NK cells) into Her2-expressing tumors. |[7] |
These studies suggest that bispecific antibodies can effectively recruit NK cells to the tumor site, though quantitative data on the degree of infiltration remains limited.
Experimental Protocols
Quantification of NK Cell Tumor Infiltration
A common method for quantifying NK cell infiltration into solid tumors in preclinical models involves the following steps:
-
Tumor Digestion: Tumors are harvested from animal models and mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies. Key markers for identifying NK cells in mice include CD45 (a pan-leukocyte marker), NK1.1 or NKp46 (specific NK cell markers), and CD3 (to exclude T cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of NK cells (CD45+CD3-NK1.1+/NKp46+) within the total live cell population or among all tumor-infiltrating leukocytes.
-
Immunohistochemistry (IHC): Tumor tissues can be fixed, sectioned, and stained with antibodies against NK cell markers (e.g., NKp46, CD56). The number of positive cells per unit area can then be quantified using microscopy and image analysis software.
Visualizing the Mechanisms
Signaling Pathways
Caption: Simplified signaling pathways for different NK cell-based immunotherapies.
Experimental Workflow for Quantifying NK Cell Infiltration
Caption: A typical experimental workflow for quantifying NK cell tumor infiltration.
Conclusion
While the promise of enhancing NK cell tumor infiltration is a common thread across these advanced immunotherapies, the field currently lacks standardized, publicly available quantitative data for a direct in vivo comparison. This compound represents an important emerging NK cell therapy, and future publications of its preclinical and clinical data will be crucial for understanding its capabilities in this context. For CAR-NK cells and bispecific antibodies, preclinical evidence strongly supports their ability to promote NK cell localization to tumors. The role of ICIs in directly boosting NK cell infiltration is an area of ongoing investigation, with clear evidence of their ability to restore the function of tumor-infiltrating NK cells. Continued research with a focus on quantitative and comparative in vivo studies will be essential to fully elucidate the relative strengths of these different approaches in harnessing the power of NK cells to combat solid tumors.
References
- 1. CHA Biotech releases topline results of phase 1 NK cell therapy trial < Bio < Article - KBR [koreabiomed.com]
- 2. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 3. CAR-NK cell therapy: promise and challenges in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in augmenting infiltration of active natural killer cells into pediatric and adult solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NK Cell Dysfunction and Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CBT-101: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with substances identified as CBT-101, understanding the correct disposal procedures is paramount. However, the designation "this compound" can be ambiguous, referring to different chemical entities. This guide provides detailed disposal protocols for two compounds sometimes identified as CBT-1: Cannabicitran and Tetrandrine, ensuring that laboratory personnel can manage waste safely and effectively.
Section 1: Disposal Procedures for Cannabicitran (CBT-1)
Cannabicitran, a phytocannabinoid, requires careful handling and disposal, primarily due to its frequent dissolution in flammable and toxic solvents like methanol or acetonitrile.[1] The entire solution must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Lab coat |
Step-by-Step Disposal Protocol for Liquid Waste
-
Waste Collection : All waste containing Cannabicitran, including solutions and contaminated materials like pipette tips and vials, must be collected in a designated, leak-proof hazardous waste container with a secure screw-on cap.[1] It is crucial to avoid mixing CBT-1 waste with other incompatible waste streams.[1]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Cannabicitran," along with the solvent used (e.g., "Acetonitrile"). The approximate concentration and quantity of the waste should also be indicated.[1]
-
Transfer of Waste : Carefully pour or pipette the waste solution into the designated hazardous waste container. To ensure all residual compound is collected, rinse the original experimental container with a small amount of the solvent and add the rinsate to the waste container.[1]
-
Final Steps : Securely cap the waste container and wipe down its exterior and the surrounding work area. The sealed container should then be moved to a designated hazardous waste storage area, and the waste recorded in the laboratory's chemical inventory or waste log.[1]
Disposal of Pure Compound and Contaminated Items
If working with pure Cannabicitran powder, all handling should occur within a fume hood or a ventilated enclosure.[1] Waste powder should be transferred to the hazardous waste container using a spatula. To prevent the generation of airborne dust, it is recommended to add a suitable solvent to the waste container before adding the powder.[1] Contaminated items such as weighing boats and gloves must be placed in a separate, sealed bag labeled "Hazardous Waste" and disposed of according to institutional guidelines.[1]
Professional Disposal
Never dispose of Cannabicitran or its solutions down the drain or in regular trash.[1] The collection and disposal of this hazardous waste must be handled by a licensed environmental waste management company, arranged through the institution's Environmental Health and Safety (EHS) department.[1]
Disposal Workflow for Cannabicitran (CBT-1)
Caption: Disposal workflow for Cannabicitran (CBT-1) waste.
Section 2: Disposal Procedures for Tetrandrine (CBT-1)
Tetrandrine is classified as acutely toxic and can be harmful or fatal if swallowed.[2] Therefore, stringent safety and disposal protocols must be followed. All handling of the solid form should be performed in a chemical fume hood.[2]
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety goggles |
| Hand Protection | Gloves |
| Body Protection | Lab coat |
Step-by-Step Disposal Protocol
1. Unused or Expired Solid Tetrandrine:
-
Container Labeling : The primary container must be clearly labeled with "Hazardous Waste," the chemical name "Tetrandrine," and associated hazard pictograms (e.g., skull and crossbones).[2]
-
Secure Containment : The container must be securely sealed to prevent leakage.[2]
-
Segregation and Storage : Store the waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[2]
-
EHS Collection : Arrange for collection by the institution's EHS department for disposal, which is typically high-temperature incineration.[2]
2. Contaminated Labware (e.g., vials, pipette tips, gloves):
-
Gross Decontamination : If feasible, rinse contaminated items with a suitable solvent (e.g., ethanol) to remove most of the residue. This solvent rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Collection : Place all contaminated solid waste into a designated hazardous waste bag or container.[2]
-
Labeling and Disposal : The container must be clearly labeled as "Hazardous Waste" with the chemical name "Tetrandrine." This waste will be collected by EHS for incineration.[2]
3. Liquid Waste Containing Tetrandrine:
-
Collection : Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.[2]
-
Labeling : Clearly label the container with "Hazardous Waste," the chemical name "Tetrandrine," the approximate concentration, and list all other solvent components.[2]
-
Storage and Disposal : Store the sealed container in the hazardous waste accumulation area for collection by EHS.[2]
Important Considerations
-
DO NOT dispose of Tetrandrine down the drain or in regular trash.[2]
-
DO NOT attempt to neutralize Tetrandrine with other chemicals unless it is a validated and approved procedure by your EHS department.[2]
-
Always consult your institution's specific hazardous waste management guidelines.[2]
Disposal Workflow for Tetrandrine (CBT-1)
Caption: Disposal workflow for Tetrandrine (CBT-1) waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, whether it be Cannabicitran or Tetrandrine, thereby protecting themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and local government regulations.
References
Navigating the Safe Handling of CBT-101: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for an Ambiguous Compound
For researchers, scientists, and drug development professionals, the proper handling of any chemical agent is paramount to ensuring laboratory safety and experimental integrity. When dealing with a compound identified as "CBT-101," it is crucial to recognize that this designation is not unique and may refer to different substances with distinct hazard profiles. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans based on the potential identities of this compound.
Immediate Action: Identify Your Specific this compound
Before any handling, it is imperative to determine the precise nature of the "this compound" in your possession. The safety measures required will vary significantly depending on whether it is a c-Met inhibitor, a creatine prodrug, or another compound. Always refer to the Safety Data Sheet (SDS) provided by your supplier for specific and definitive guidance.
Potential Identities of this compound and Corresponding Safety Protocols
Based on available information, "this compound" may refer to at least two distinct investigational drugs. Additionally, the similar nomenclature "CBT-1" is used for Cannabicitran, a phytocannabinoid. The following sections outline the recommended PPE and handling procedures for each possibility.
Scenario 1: this compound as a c-Met Inhibitor (Antineoplastic Agent)
c-Met inhibitors are a class of targeted cancer therapeutics and should be handled as potentially hazardous compounds with antineoplastic activity.[1][2]
Core Principle: Minimize exposure through all routes (inhalation, skin contact, ingestion).
Personal Protective Equipment (PPE) for c-Met Inhibitors
| Activity | Required PPE |
| Receiving/Storage | - Single pair of chemotherapy-tested gloves- Lab coat |
| Weighing/Compounding (in a ventilated enclosure) | - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown with tight cuffs- NIOSH-certified respirator (e.g., N95)- Safety glasses with side shields or goggles |
| Handling Solutions | - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown- Safety glasses with side shields or goggles |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown- Safety glasses or goggles |
Operational Plan for Handling c-Met Inhibitor this compound
-
Preparation: All handling of powdered c-Met inhibitor this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before beginning any procedure.
-
Weighing and Reconstitution: Use dedicated equipment. After weighing, carefully transfer the compound. When dissolving, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Decontamination: After each procedure, decontaminate the work area with an appropriate cleaning agent.
Disposal Plan for c-Met Inhibitor this compound
All waste generated from handling c-Met inhibitors should be treated as hazardous or cytotoxic waste.
-
Segregation: Collect all contaminated materials (gloves, gowns, vials, pipette tips, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Scenario 2: this compound as a Creatine Prodrug
Creatine and its derivatives are generally considered to have a lower hazard profile than antineoplastic agents. However, as a novel prodrug, the full toxicological properties of this compound may not be fully understood. Therefore, prudent laboratory practices are essential. The safety data for creatine monohydrate can serve as a baseline for handling precautions.[3][4][5][6]
Core Principle: Prevent unnecessary exposure and contamination.
Personal Protective Equipment (PPE) for Creatine Prodrugs
| Activity | Required PPE |
| General Handling | - Nitrile gloves- Lab coat- Safety glasses |
| Handling Powder (if applicable) | - Nitrile gloves- Lab coat- Safety glasses- Use in a well-ventilated area or fume hood to avoid dust inhalation |
Operational Plan for Handling Creatine Prodrug this compound
-
Preparation: Handle in a well-ventilated area. If working with a powder that may become airborne, use a chemical fume hood.
-
Personal Protective Equipment: Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
General Use: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan for Creatine Prodrug this compound
While creatine itself is not typically classified as hazardous waste, a novel prodrug should be disposed of cautiously.
-
Consult SDS: The specific disposal requirements will be outlined in the product's Safety Data Sheet.
-
General Guidance: In the absence of specific instructions, collect waste in a labeled container and consult with your institution's environmental health and safety department for proper disposal procedures. Do not dispose of down the drain unless explicitly permitted.
Scenario 3: this compound as Cannabicitran (CBT-1)
Safety Data Sheets for Cannabicitran (often sold in a methanol solution) indicate that it is a hazardous substance.[1][7] It is classified as highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[1][7]
Core Principle: Strict adherence to safety protocols for flammable and toxic substances is mandatory.
Personal Protective Equipment (PPE) for Cannabicitran
| Activity | Required PPE |
| All Handling Procedures | - Chemical-resistant gloves (e.g., nitrile)- Flame-resistant lab coat over personal clothing- Chemical splash goggles or a face shield- Work in a certified chemical fume hood |
Operational Plan for Handling Cannabicitran
-
Ventilation: All work must be performed in a chemical fume hood to control exposure to flammable and toxic vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the work area.
-
Personal Protective Equipment: Don the appropriate PPE before handling. Ensure gloves are compatible with methanol if it is the solvent.
-
First Aid: Be aware of the location of safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[7]
Disposal Plan for Cannabicitran
Cannabicitran and its solutions must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated hazardous waste container that is compatible with flammable liquids.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical components (e.g., "Cannabicitran in Methanol").
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for safely handling any chemical agent, emphasizing the critical decision points based on the substance's identity.
Caption: Workflow for handling this compound, from identification to disposal.
Disclaimer: This document provides general guidance based on the potential identities of this compound. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer or the established safety protocols of your institution. Always prioritize the information in the SDS and consult with your environmental health and safety department for any questions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
